molecular formula C16H22N6O B570531 Tofacitinib Impurity CAS No. 1640972-35-5

Tofacitinib Impurity

Cat. No.: B570531
CAS No.: 1640972-35-5
M. Wt: 314.39 g/mol
InChI Key: PEURVXMHTIUQCG-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofacitinib Impurity, also known as this compound, is a useful research compound. Its molecular formula is C16H22N6O and its molecular weight is 314.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1640972-35-5

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

3-[(3R,4R)-3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

InChI Key

PEURVXMHTIUQCG-YPMHNXCESA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

Synonyms

3-((3R,4R)-3-((6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Common Impurities of Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, is a critical therapeutic agent for several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is paramount to ensure its safety, efficacy, and stability. This technical guide provides a comprehensive overview of the common impurities associated with Tofacitinib, detailing their origins as process-related impurities or degradation products. We present detailed analytical methodologies for their identification and quantification, summarize available quantitative data, and discuss the potential for their formation. Furthermore, this guide outlines Tofacitinib's primary mechanism of action via the JAK-STAT signaling pathway and includes detailed experimental protocols and visual diagrams to support research and drug development efforts in this area.

Introduction to Tofacitinib and Its Impurities

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which play a pivotal role in the signaling of numerous cytokines and growth factors involved in immune responses.[2] The purity of Tofacitinib is a critical quality attribute, as impurities can potentially impact the drug's safety and efficacy. These impurities can be broadly categorized as:

  • Process-Related Impurities: These are chemical entities that are formed during the synthesis of the Tofacitinib drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents.[3][4]

  • Degradation Products: These impurities arise from the chemical degradation of the Tofacitinib molecule during storage, formulation, or exposure to stress conditions such as acid, base, oxidation, heat, or light.[1][3]

Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) establish stringent limits for these impurities to ensure patient safety.[5]

Common Impurities of Tofacitinib

Several process-related and degradation impurities of Tofacitinib have been identified and characterized. The structures and origins of some of the most common impurities are detailed below.

Table 1: Common Impurities of Tofacitinib
Impurity NameTypePlausible Origin
Amide-TOFTDegradation/ProcessHydrolysis of the cyano group of Tofacitinib.
Dihydro-TOFTProcessReduction of a double bond in a synthetic intermediate.
Descyanoacetyl-TOFTDegradationHydrolysis of the cyanoacetyl group.[6]
Chloro-TOFTProcessIncomplete reaction or side reaction with a chlorinated starting material.
Benzyl-TOFTProcessIncomplete debenzylation of a protected intermediate.
7-DeazaadenineProcessA starting material or a related impurity from the synthesis of the pyrrolopyrimidine core.
Tofacitinib N-oxideDegradationOxidation of the Tofacitinib molecule.[7]
(3S,4S)-TofacitinibProcessDiastereomeric impurity from the synthesis.

Quantitative Analysis of Tofacitinib Impurities

The quantification of Tofacitinib impurities is crucial for quality control and regulatory compliance. While specific acceptance criteria for each impurity are defined in the respective pharmacopeial monographs (when available) and by the manufacturer, general guidance is provided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2). These guidelines establish reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.[3][5]

Table 2: ICH Thresholds for Impurities in New Drug Substances and Products
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day > 0.05%> 0.10% or daily intake of > 1.0 mg (whichever is lower)> 0.15% or daily intake of > 1.0 mg (whichever is lower)

Note: These are general thresholds and may vary based on the specific impurity and its potential toxicity.

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the routine quantification of Tofacitinib and its impurities. For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[8]

Validated HPLC-UV Method for Quantification of Related Compounds

This protocol is a representative method for the separation and quantification of known Tofacitinib impurities.

4.1.1. Chromatographic Conditions

ParameterCondition
Column Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 5.5 with 1% Potassium Hydroxide
Mobile Phase B Acetonitrile:Methanol (90:10, v/v)
Gradient Elution Time (min)
0
3
28
31
32
37
38
42
Flow Rate 0.8 mL/min
Column Temperature 45°C
Autosampler Temperature 4°C
Detection Wavelength 280 nm
Injection Volume 10 µL

4.1.2. Preparation of Solutions

  • Diluent: Water:Methanol (50:50, v/v)

  • Standard Solution: Prepare a solution of Tofacitinib reference standard in the diluent at a concentration of approximately 0.2 mg/mL.

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of known Tofacitinib impurities in the diluent at a concentration of approximately 0.2 mg/mL.

  • System Suitability Solution: Spike the Standard Solution with known impurities to a final concentration of approximately 0.1% of the Tofacitinib concentration.

  • Sample Solution: Prepare the Tofacitinib drug substance or a crushed tablet sample in the diluent to a final concentration of approximately 0.2 mg/mL.

4.1.3. System Suitability The system suitability solution is injected to ensure the chromatographic system is performing adequately. Key parameters include resolution between Tofacitinib and the closest eluting impurity, tailing factor for the Tofacitinib peak, and the relative standard deviation of replicate injections.

4.1.4. Analysis Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph. The impurity peaks in the sample chromatogram are identified by their retention times relative to the known impurity standards. The amount of each impurity is calculated based on the peak area response compared to the Tofacitinib standard, taking into account the relative response factor of each impurity if it is not 1.0.

LC-MS/MS Protocol for Identification of Unknown Impurities

This protocol provides a general approach for the identification of unknown impurities using LC-MS/MS, often following forced degradation studies.

4.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column LiChrospher C18, 250 mm x 4.6 mm, 5 µm[8]
Mobile Phase A 0.1% Ammonium acetate (B1210297) in water, pH adjusted to 4.0 with formic acid[8]
Mobile Phase B Acetonitrile[8]
Gradient Elution A gradient program should be developed to ensure separation of all degradation products. A typical starting point would be a linear gradient from 5% to 95% B over 30 minutes.
Flow Rate 1.0 mL/min[8]
Ion Source Electrospray Ionization (ESI) in positive ion mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high-resolution mass data
MS/MS Fragmentation Collision-Induced Dissociation (CID)

4.2.2. Sample Preparation (Forced Degradation) Forced degradation studies are conducted by exposing Tofacitinib to various stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure).[8] The stressed samples are then diluted with the mobile phase for LC-MS analysis.

4.2.3. Data Analysis The high-resolution mass data from the MS scan is used to determine the elemental composition of the parent ion of the unknown impurity. The fragmentation pattern from the MS/MS scan provides structural information, which is used to propose a chemical structure for the impurity. This proposed structure can then be confirmed by synthesizing the impurity and comparing its chromatographic and spectral properties.

Formation and Synthesis of Tofacitinib Impurities

Understanding the synthetic route of Tofacitinib is key to identifying potential process-related impurities. A common synthetic approach involves the coupling of a protected pyrrolo[2,3-d]pyrimidine core with a chiral piperidine (B6355638) derivative.[7][9]

cluster_synthesis Tofacitinib Synthesis Overview cluster_impurities Impurity Formation PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Core Synthesis Coupling Coupling Reaction PyrroloPyrimidine->Coupling Piperidine Chiral Piperidine Derivative Synthesis Piperidine->Coupling Impurity_Diastereomer (3S,4S)-Tofacitinib (Stereoisomer) Piperidine->Impurity_Diastereomer Debenzylation Debenzylation (if applicable) Coupling->Debenzylation Impurity_Chloro Chloro-TOFT (Incomplete Reaction) Coupling->Impurity_Chloro Acylation Final Acylation Debenzylation->Acylation Impurity_Benzyl Benzyl-TOFT (Incomplete Debenzylation) Debenzylation->Impurity_Benzyl Tofacitinib Tofacitinib Acylation->Tofacitinib JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Translocation DNA DNA STAT_active->DNA 8. Binds to DNA Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 9. Transcription Modulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Impurity_Workflow Sample Tofacitinib Sample (API or Drug Product) HPLC_Screening HPLC-UV Screening (Impurity Detection & Quantification) Sample->HPLC_Screening Impurity_Detected Impurity Detected > Reporting Threshold? HPLC_Screening->Impurity_Detected Report Report Impurity Impurity_Detected->Report Yes No_Action No Further Action Required Impurity_Detected->No_Action No Identify Identify Impurity > Identification Threshold? Report->Identify LCMS_Analysis LC-MS/MS Analysis (Structure Elucidation) Identify->LCMS_Analysis Yes Identify->No_Action No Synthesis Synthesize Reference Standard LCMS_Analysis->Synthesis Characterization Characterize Standard (NMR, MS, etc.) Synthesis->Characterization Qualify Qualify Impurity > Qualification Threshold? Characterization->Qualify Toxicology Toxicological Assessment Qualify->Toxicology Yes Qualify->No_Action No

References

Tofacitinib Degradation: A Comprehensive Technical Guide to Identification and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and structural elucidation of tofacitinib (B832) degradation products. Tofacitinib, a Janus kinase (JAK) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. Understanding the degradation pathways and the structure of these products is crucial for ensuring the quality, safety, and efficacy of tofacitinib drug products. This document summarizes key findings from forced degradation studies, details the analytical methodologies for impurity identification, and presents the structures of known degradation products.

Tofacitinib Degradation Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Tofacitinib has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, and exposure to heat and light.

Tofacitinib is found to be relatively stable under photolytic conditions but shows significant degradation under acidic, basic, thermal, and oxidative stress.[1][2] The primary degradation pathways involve hydrolysis of the cyano and amide groups of the 3-oxopropanenitrile (B1221605) moiety and oxidation of the pyrrolopyrimidine ring.[3][4]

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from various forced degradation studies on tofacitinib, providing insights into its stability under different stress conditions.

Stress ConditionDurationTemperatureReagent Concentration% Degradation of TofacitinibKey Degradation Products FormedReference
Acid Hydrolysis 3 daysRoom Temp.0.1 N HCl~1.1%Descyanoacetyl-TOFT[5]
3 hours80°C0.1 N HClSignificantThree unidentified degradation products[6]
Base Hydrolysis 10 minutesRoom Temp.0.05 N NaOH~25%Descyanoacetyl-TOFT, Unknown at RRT 1.2[5]
3 hoursRoom Temp.0.1 N NaOHSignificantFour unidentified degradation products[6]
Oxidative Degradation -Room Temp.3% H₂O₂SignificantSix degradation peaks observed[3]
Thermal Degradation 7 days60°C-Degradation Observed-[7]
24 hours80°C-StableNo degradation products found[6]
Photolytic Degradation 24 hoursRoom Temp.UV lightStableNo degradation products found[6]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Identification and Structure of Degradation Products

Several degradation products of tofacitinib have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution time-of-flight mass spectrometry (TOF-MS), and tandem mass spectrometry (MS/MS).[1][2] For some impurities, synthesis and subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy have been performed to confirm their structures.[1][2]

A key study by Wu et al. identified eleven related substances, including five process-related impurities and six degradation products.[1][2] While the visual structures of all six are not publicly available in detail, their formation pathways and nomenclature provide insight into their chemical nature. Other known impurities have also been reported in the literature.

Known Tofacitinib Degradation Products and Impurities:

  • Descyanoacetyl-TOFT: Formed under both acidic and basic conditions, this impurity results from the hydrolysis of the cyano group to a carboxylic acid, followed by decarboxylation.[5]

  • Amide-TOFT: An intermediate in the hydrolysis of the cyano group.[5]

  • Dihydro-TOFT: A process-related impurity.

  • Benzyl-TOFT: A process-related impurity.

  • Amine Impurity: (3R,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-piperidine.[8]

  • Metabolite-1: (3-[(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile).[8]

  • Tofacitinib Impurity V: 3-((3R,4R)-3-((2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile.[9]

  • N-Nitroso Tofacitinib: A potential genotoxic impurity.[10]

Experimental Protocols

The identification and quantification of tofacitinib degradation products rely on the development and validation of stability-indicating analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating tofacitinib from its degradation products and process-related impurities.

  • Chromatographic System: A typical HPLC system consists of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column is commonly used. An example is the Waters XBridge BEH Shield RP18 (4.6 mm x 150 mm, 2.5 µm).[5]

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Mobile Phase A: A buffer solution, for instance, 2.72 g/L potassium phosphate (B84403) monobasic and 1 g/L sodium 1-octanesulfonate monohydrate, with pH adjusted to 5.5.[5]

    • Mobile Phase B: A mixture of organic solvents, such as 90% methanol (B129727) and 10% acetonitrile.[5]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[5]

  • Column Temperature: Maintained at 45°C.[5]

  • Detection: UV detection at 280 nm.[5]

  • Injection Volume: 10 µL.[5]

LC-MS/MS for Structural Elucidation

For the structural identification of unknown degradation products, LC-MS/MS is the technique of choice.

  • Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

  • MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the protonated molecular ions of the degradation products. The resulting fragmentation patterns provide valuable information about the structure of the molecules. The precursor/product ion transitions for tofacitinib are monitored at m/z 313.3/149.2.[11]

Visualizations

Signaling Pathway Inhibition by Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) signaling pathway, which is crucial for the inflammatory response in autoimmune diseases.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes & translocates to Gene Gene Expression (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Degradation Product Identification

The systematic process of identifying and characterizing degradation products involves several key steps, from forced degradation to structural elucidation.

G cluster_0 Stress Testing cluster_1 Analytical Separation cluster_2 Identification & Characterization Tofacitinib Tofacitinib Drug Substance Stress Forced Degradation (Acid, Base, Oxidative, Thermal) Tofacitinib->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample HPLC Stability-Indicating HPLC/UPLC DegradedSample->HPLC Separation Separation of Tofacitinib and Degradation Products HPLC->Separation LCMS LC-MS/MS Analysis Separation->LCMS NMR NMR Spectroscopy (for isolated impurities) Separation->NMR Structure Structure Elucidation of Degradation Products LCMS->Structure NMR->Structure G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation Tofacitinib Tofacitinib Amide Amide Impurity Tofacitinib->Amide Oxidized Oxidized Pyrrolopyrimidine Ring Derivatives Tofacitinib->Oxidized Acid Carboxylic Acid Intermediate Amide->Acid Decarboxylation Decarboxylation Acid->Decarboxylation Descyanoacetyl Descyanoacetyl-TOFT Decarboxylation->Descyanoacetyl

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process-related impurities of Tofacitinib (B832), a Janus kinase (JAK) inhibitor. Understanding the origin and formation of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details the synthetic pathways of Tofacitinib, identifies key process-related impurities, and outlines the analytical methodologies for their detection and control.

Introduction to Tofacitinib and the Importance of Impurity Profiling

Tofacitinib is a pivotal therapeutic agent used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] It functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response.[2] The synthesis of this complex molecule involves multiple chemical transformations, creating a potential for the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API) during manufacturing and storage.[3][4] Rigorous impurity profiling is therefore a regulatory and scientific necessity to ensure the safety and consistency of the drug.

The JAK-STAT Signaling Pathway: The Therapeutic Target of Tofacitinib

Tofacitinib exerts its immunomodulatory effects by targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for cytokine signaling, which in turn regulates the proliferation and differentiation of immune cells. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response. By inhibiting JAKs, Tofacitinib effectively dampens this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Modulation

Figure 1: Simplified JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

Synthetic Routes of Tofacitinib and Origins of Process-Related Impurities

The synthesis of Tofacitinib is a multi-step process, with several reported routes. A common strategy involves the coupling of a protected 4-substituted pyrrolo[2,3-d]pyrimidine core with a chiral piperidine (B6355638) derivative.[5][6] The impurities generated are often structurally related to the starting materials, intermediates, or the final API. Below is a representative synthetic scheme highlighting potential impurity formation points.

Tofacitinib_Synthesis_Impurities cluster_synthesis Tofacitinib Synthesis cluster_impurities Process-Related Impurities SM1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling Coupling Reaction SM1->Coupling SM2 (3R,4R)-1-Benzyl-4-methyl-piperidin-3-amine SM2->Coupling Intermediate1 N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl- 7H-pyrrolo[2,3-d]pyrimidin-4-amine (Benzyl Impurity Precursor) Debenzylation Debenzylation Intermediate1->Debenzylation Benzyl_Impurity Benzyl (B1604629) Impurity (Incomplete Debenzylation) Intermediate1->Benzyl_Impurity Forms if Debenzylation is incomplete Intermediate2 (3R,4R)-4-Methyl-3-(methyl-7H-pyrrolo [2,3-d]pyrimidin-4-ylamino)-piperidine (Amine Impurity) Cyanoacetylation Cyanoacetylation Intermediate2->Cyanoacetylation Amine_Impurity_Node Amine Impurity (Unreacted Intermediate) Intermediate2->Amine_Impurity_Node Remains if Cyanoacetylation is incomplete Tofacitinib Tofacitinib Dihydro_Impurity Dihydro Impurity (Over-reduction) Tofacitinib->Dihydro_Impurity Potential Side Reaction Cyanoacetylation->Tofacitinib Debenzylation->Intermediate2 Coupling->Intermediate1 Reduction Reduction of Pyrimidine Ring

Figure 2: Representative Synthetic Pathway of Tofacitinib Highlighting the Formation of Key Process-Related Impurities.

Key Process-Related Impurities: Structures and Formation

Several process-related impurities have been identified and characterized during the synthesis of Tofacitinib. The most common of these are detailed below.

Table 1: Key Process-Related Impurities of Tofacitinib

Impurity NameChemical NameCAS NumberMolecular FormulaSource of Formation
Amine Impurity N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine477600-74-1C₁₃H₁₉N₅Unreacted intermediate from the debenzylation step that fails to undergo the final cyanoacetylation.[3][7]
Benzyl Impurity N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine477600-73-0C₂₀H₂₅N₅Incomplete removal of the benzyl protecting group from the piperidine nitrogen during the debenzylation step.[5][8]
Dihydro Impurity 3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile1640972-35-5C₁₆H₂₂N₆OOver-reduction of the pyrrolo[2,3-d]pyrimidine ring system during the debenzylation step or other reduction processes.[2][9][10]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the Tofacitinib molecule and to identify potential degradation products that could form under various stress conditions. These studies are performed as per the International Council for Harmonisation (ICH) guidelines.[11]

Table 2: Summary of Tofacitinib Forced Degradation Studies

Stress ConditionReagents and DurationObservationMajor Degradants Identified
Acid Hydrolysis 0.1 M HCl, reflux for 3hSignificant degradation observed.Tofacitinib is prone to hydrolysis at the amide and cyano positions.[1][12]
Base Hydrolysis 0.1 M NaOH, room temperature for 3hSignificant degradation observed.Tofacitinib is prone to hydrolysis at the amide and cyano positions.[1][12]
Oxidative Degradation 30% H₂O₂, room temperatureSusceptible to oxidative degradation.Oxidation at the pyrrole (B145914) ring double bond is a likely degradation pathway.[1][12]
Thermal Degradation 80°C in oven for 24hGenerally stable.Minimal degradation observed.
Photolytic Degradation UV light for 24hGenerally stable.Minimal degradation observed.

Experimental Protocols

Representative Synthesis of Tofacitinib

A common synthetic approach involves the following key steps:

  • Coupling Reaction: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is coupled with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., water) at elevated temperatures.[13]

  • Debenzylation: The resulting N-benzyl protected intermediate is subjected to catalytic hydrogenation (e.g., using Pd/C or Pd(OH)₂/C) to remove the benzyl group, yielding the key amine intermediate (Tofacitinib Amine Impurity).[6]

  • Cyanoacetylation: The amine intermediate is then reacted with a cyanoacetylating agent, such as ethyl cyanoacetate, in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield Tofacitinib.[5]

Analytical Method for Impurity Profiling

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the separation and quantification of Tofacitinib and its process-related impurities.

Table 3: Typical RP-HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.05M ammonium (B1175870) acetate, pH 5.0)
Mobile Phase B Acetonitrile
Gradient A suitable gradient program to resolve all impurities from the main peak.
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection UV at approximately 280-290 nm
Injection Volume 10-20 µL

Sample Preparation: The drug substance or product is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration for analysis.

Logical Workflow for Impurity Control

A robust quality control strategy is essential to manage process-related impurities in Tofacitinib. This involves a multi-faceted approach encompassing raw material control, in-process monitoring, and final product testing.

Impurity_Control_Workflow cluster_synthesis_control Synthesis and Process Control cluster_analysis_characterization Analysis and Characterization cluster_quality_assurance Quality Assurance and Release Raw_Materials Raw Material Qualification Process_Parameters Critical Process Parameter Control Raw_Materials->Process_Parameters In_Process_Control In-Process Controls (IPC) Process_Parameters->In_Process_Control Final_Product_Testing Final Product Release Testing In_Process_Control->Final_Product_Testing Method_Development Analytical Method Development & Validation (HPLC, LC-MS) Impurity_Identification Impurity Identification & Characterization Method_Development->Impurity_Identification Reference_Standards Reference Standard Qualification Impurity_Identification->Reference_Standards Reference_Standards->Final_Product_Testing Specification_Setting Setting of Impurity Specifications Specification_Setting->Final_Product_Testing Stability_Studies Stability Studies Regulatory_Filing Regulatory Filing Stability_Studies->Regulatory_Filing Final_Product_Testing->Regulatory_Filing

Figure 3: Logical Workflow for the Control of Process-Related Impurities in Tofacitinib Manufacturing.

Conclusion

The control of process-related impurities is a critical aspect of Tofacitinib manufacturing. A thorough understanding of the synthetic process, potential side reactions, and degradation pathways is paramount. This guide has outlined the primary sources of known process-related impurities, provided insights into their formation, and detailed the analytical approaches for their monitoring. By implementing robust process controls, validated analytical methods, and a comprehensive quality assurance strategy, the purity and safety of Tofacitinib can be consistently ensured for patient use.

References

An In-depth Technical Guide to the Structure and Analysis of Tofacitinib N-oxide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tofacitinib N-oxide impurity, a relevant substance in the quality control and safety assessment of the Janus kinase (JAK) inhibitor, Tofacitinib. This document details its chemical structure, potential formation pathways, and analytical methodologies for its identification and quantification. Furthermore, it outlines the pharmacological context of Tofacitinib's mechanism of action to provide a complete picture for drug development professionals.

Chemical Structure and Properties

Tofacitinib N-oxide is an impurity of Tofacitinib, characterized by the oxidation of the tertiary amine nitrogen on the piperidine (B6355638) ring.

Chemical Name: (3R,4R)-4-Methyl-3-(methyl-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-amino)-ß-oxo-1-piperidinepropanenitrile N-oxide[1][2]

Molecular Formula: C₁₆H₂₀N₆O₂[1]

Molecular Weight: 328.37 g/mol [1]

CAS Number: 2028267-73-2[1]

Structure:

Chemical Structure of Tofacitinib N-oxide

Quantitative Data Summary

The following tables summarize the key analytical data for Tofacitinib N-oxide. This data is crucial for the unequivocal identification and quantification of this impurity in Tofacitinib drug substances and products. While specific spectral data is often proprietary and provided with the purchase of a certified reference standard, the tables below provide a template of the expected data.

Table 1: Physicochemical and Chromatographic Data

ParameterValueReference
CAS Number2028267-73-2[1]
Molecular FormulaC₁₆H₂₀N₆O₂[1]
Molecular Weight328.37[1]
HPLC Retention Time (Typical)Varies based on method[3][4][5][6]
UV λmax~288 nm[3][4]

Table 2: Spectroscopic Data (Representative)

TechniqueData TypeExpected Observations
¹H NMR (in CDCl₃)Chemical Shift (δ)Downfield shifts of protons adjacent to the N-oxide group compared to Tofacitinib.
¹³C NMR (in CDCl₃)Chemical Shift (δ)Downfield shifts of carbons adjacent to the N-oxide group compared to Tofacitinib.
Mass Spectrometry (ESI+)m/z[M+H]⁺ at approximately 329.16
Infrared (IR) SpectroscopyWavenumber (cm⁻¹)Characteristic N-O stretching vibration.

Experimental Protocols

Synthesis of Tofacitinib N-oxide (Proposed)

The synthesis of Tofacitinib N-oxide is typically achieved through the direct oxidation of Tofacitinib. While specific proprietary methods may exist, a general laboratory-scale synthesis protocol is outlined below, based on common procedures for the N-oxidation of tertiary amines.[7][8]

Materials:

  • Tofacitinib

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Tofacitinib in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., m-CPBA or hydrogen peroxide) in the same solvent to the cooled Tofacitinib solution with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the Tofacitinib N-oxide.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Method for Tofacitinib N-oxide Detection (HPLC)

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the detection and quantification of Tofacitinib N-oxide in the presence of the active pharmaceutical ingredient (API) and other related substances. The following is a representative HPLC method based on published literature.[3][4][5][6]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Ammonium acetate (B1210297) buffer (pH adjusted to 5.0 with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-32 min: Linear gradient back to 90% A, 10% B

    • 32-40 min: 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 288 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Tofacitinib sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on Tofacitinib. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including the N-oxide.[3] The developed HPLC method should be able to resolve Tofacitinib from all resulting degradation peaks.

Signaling Pathways and Experimental Workflows

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[9][10][11][12] This pathway is utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[9][13] By blocking JAKs, Tofacitinib effectively dampens these pro-inflammatory signals.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT Receptor->STAT1 Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 Recruitment & Phosphorylation JAK1->Receptor Phosphorylation JAK2->Receptor Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Initiation

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Workflow for Impurity Identification

The identification and characterization of impurities like Tofacitinib N-oxide is a critical aspect of drug development and quality control.[14][15][16][17][18] A typical workflow is depicted below.

Impurity_Workflow cluster_detection Detection & Quantification cluster_isolation Isolation cluster_characterization Structural Characterization cluster_confirmation Confirmation & Quantification Forced_Degradation Forced Degradation Studies HPLC_Screening HPLC Screening of Drug Substance Forced_Degradation->HPLC_Screening Impurity_Detected Potential Impurity Peak Detected HPLC_Screening->Impurity_Detected Prep_HPLC Preparative HPLC Impurity_Detected->Prep_HPLC Isolated_Impurity Isolated Impurity Prep_HPLC->Isolated_Impurity MS Mass Spectrometry (MS) Isolated_Impurity->MS NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Impurity->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Reference_Standard Synthesis of Reference Standard Structure_Elucidation->Reference_Standard Method_Validation Validated Analytical Method Reference_Standard->Method_Validation Routine_QC Routine Quality Control Method_Validation->Routine_QC

Figure 2: A generalized workflow for pharmaceutical impurity identification.

References

Tofacitinib's Genotoxic Impurities: A Technical Guide to Identification and Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential genotoxic impurities (GTIs) associated with the Janus kinase (JAK) inhibitor, tofacitinib (B832). It details the origins of these impurities, analytical methodologies for their detection and quantification, and robust control strategies compliant with global regulatory standards. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the safety and quality of tofacitinib drug substances and products.

Introduction to Tofacitinib and the Imperative for Genotoxic Impurity Control

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, primarily JAK1 and JAK3, which are integral to the signaling of numerous cytokines and growth factors involved in inflammatory and immune responses. Its mechanism of action, the inhibition of the JAK-STAT signaling pathway, has made it a valuable therapeutic agent for autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

The synthesis of a complex molecule like tofacitinib involves multiple chemical steps, utilizing various reagents, solvents, and catalysts. This intricate process, along with potential degradation pathways, can lead to the formation of impurities. Some of these impurities may be genotoxic, meaning they have the potential to damage DNA and cause mutations, which can lead to cancer. Therefore, the identification, characterization, and control of genotoxic impurities to infinitesimally low levels are critical for patient safety and are mandated by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Regulatory Framework for Genotoxic Impurity Control

The control of genotoxic impurities is governed by stringent regulatory guidelines, primarily the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." This guideline establishes a framework for the identification, categorization, qualification, and control of mutagenic impurities.

A key concept within the ICH M7 guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure to a genotoxic impurity that is considered to pose a negligible carcinogenic risk. For most pharmaceuticals, the TTC is set at 1.5 µ g/day for lifetime exposure. This value can be adjusted for less-than-lifetime (LTL) exposures.

The control of GTIs is a multifaceted process that involves:

  • Hazard Assessment: Identifying potential GTIs based on the synthetic route and degradation pathways.

  • Risk Characterization: Evaluating the genotoxic potential of identified impurities using in silico and/or in vitro methods.

  • Control Strategy Development: Implementing measures to control GTIs to acceptable levels in the final drug product.

Potential Genotoxic Impurities in Tofacitinib

Potential genotoxic impurities in tofacitinib can arise from two primary sources: the manufacturing process (synthesis-related impurities) and degradation of the drug substance or product.

Synthesis-Related Impurities

The synthesis of tofacitinib often involves the use of reactive reagents and intermediates that could potentially carry over into the final product or react to form genotoxic byproducts. Based on common synthetic routes, the following have been identified as potential genotoxic impurities:

  • Alkylating Agents: Reagents such as ethyl p-toluenesulfonate and butyl p-toluenesulfonate, which may be used or formed during the synthesis, are known to be potential alkylating agents and therefore, potential genotoxins.

  • Pyrrolo[2,3-d]pyrimidine Starting Materials and Intermediates: The core heterocyclic structure of tofacitinib is a pyrrolo[2,3-d]pyrimidine. Unreacted starting materials or intermediates containing this scaffold could pose a genotoxic risk, depending on their specific structure and reactivity.

  • Other Reactive Intermediates: The multi-step synthesis of tofacitinib involves numerous reactive intermediates. A thorough understanding of the synthetic process is crucial to identify any of these that may have structural alerts for genotoxicity.

Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products and assess their genotoxic potential. Studies have shown that tofacitinib is susceptible to degradation, particularly under oxidative and hydrolytic conditions.

An oxidative degradation impurity has been specifically highlighted as a suspected genotoxic impurity. The structure of this impurity would need to be elucidated to fully assess its genotoxic potential.

Control Strategies for Genotoxic Impurities in Tofacitinib

A robust control strategy for genotoxic impurities in tofacitinib involves a combination of process controls and analytical testing.

In Silico Assessment (Q)SAR

The initial step in evaluating the genotoxic potential of an impurity is typically an in silico assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models. These computational tools predict the mutagenic potential of a chemical based on its structure. As recommended by the ICH M7 guideline, two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, should be used. A negative prediction from both systems provides a strong indication that the impurity is not mutagenic.

Experimental Genotoxicity Testing: The Ames Test

If an impurity is flagged as potentially genotoxic by (Q)SAR analysis, or if the in silico predictions are inconclusive, an in vitro bacterial reverse mutation assay, commonly known as the Ames test , is required. The Ames test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations and frameshift mutations caused by a chemical. A negative result in a well-conducted Ames test is generally sufficient to conclude that an impurity is not a bacterial mutagen.

Analytical Methodologies for Quantification

Highly sensitive and specific analytical methods are required to detect and quantify genotoxic impurities at the parts-per-million (ppm) level. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a mass spectrometer (LC-MS) or an ultraviolet (UV) detector, is the most commonly employed technique.

Table 1: Quantitative Limits for Suspected Genotoxic Impurities in Tofacitinib

Impurity NameStructure (if available)Control LimitAnalytical Method
Ethyl p-toluenesulfonateNot AvailableSum of ethyl and butyl p-toluenesulfonate ≤ 0.005% (50 ppm)HPLC
Butyl p-toluenesulfonateNot AvailableSum of ethyl and butyl p-toluenesulfonate ≤ 0.005% (50 ppm)HPLC
Oxidative Degradation ImpurityStructure not specified≤ 0.1%HPLC
Process Control and Optimization

The most effective way to control genotoxic impurities is to minimize their formation during the manufacturing process. This can be achieved through:

  • Careful selection of starting materials and reagents: Avoiding the use of known genotoxic substances where possible.

  • Optimization of reaction conditions: Controlling temperature, pressure, and reaction time to minimize the formation of byproducts.

  • Implementation of effective purification steps: Utilizing techniques such as crystallization, chromatography, and extraction to remove impurities.

  • Understanding reaction kinetics and mechanisms: Gaining a deep understanding of the chemical transformations to predict and prevent the formation of potential GTIs.

Experimental Protocols

General Protocol for Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for conducting an Ames test to evaluate the mutagenic potential of a tofacitinib impurity.

  • Bacterial Strains: Utilize a set of tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are capable of detecting different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is necessary as some chemicals only become mutagenic after being metabolized.

  • Test Article Preparation: Prepare a range of concentrations of the impurity to be tested. The highest concentration should be 5 mg/plate or the highest non-toxic concentration.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add the test article solution, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar (B569324) to the tube, mix, and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and the increase is at least twofold greater than the solvent control.

  • Controls: Include a solvent control (negative control) and known mutagens (positive controls) for each bacterial strain, both with and without S9 activation.

General Protocol for HPLC Analysis of Genotoxic Impurities

This protocol outlines a general procedure for the quantification of a known genotoxic impurity in tofacitinib using HPLC.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or mass spectrometric detector.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size to achieve the desired separation.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient elution mode to achieve optimal separation of the impurity from the active pharmaceutical ingredient (API) and other impurities.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the genotoxic impurity reference standard of known concentration in a suitable diluent. Prepare a series of working standards by diluting the stock solution to concentrations bracketing the expected impurity level.

    • Sample Solution: Accurately weigh a known amount of the tofacitinib drug substance or product and dissolve it in the diluent to a specific concentration.

  • Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

  • Detection: Set the detector wavelength (for UV) or mass transition (for MS) to maximize the signal for the impurity of interest.

  • Quantification: Inject the standard and sample solutions into the chromatograph. Calculate the concentration of the genotoxic impurity in the sample by comparing its peak area or height to that of the standards using a calibration curve.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

Tofacitinib's Mechanism of Action: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for a wide array of cytokines and growth factors that are pivotal in immune and inflammatory responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Induces Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene transcription.

Genotoxic Impurity Control Workflow

The logical workflow for the assessment and control of potential genotoxic impurities in tofacitinib follows the principles outlined in the ICH M7 guideline.

GTI_Control_Workflow Start Identify Potential Impurity (Synthesis or Degradation) QSAR In Silico Assessment (Q)SAR Start->QSAR Result_Pos Positive or Inconclusive QSAR->Result_Pos Structural Alert? Ames Ames Test Result_Neg Negative Ames->Result_Neg Result? Control Develop Control Strategy NoControl Treat as Non-Mutagenic Impurity (ICH Q3A/B) Result_Neg->Control Positive Result_Neg->NoControl Negative Result_Pos->Ames Yes Result_Pos->NoControl No

Caption: Workflow for genotoxic impurity assessment and control.

Conclusion

The control of potential genotoxic impurities is a critical aspect of ensuring the safety and quality of tofacitinib. A thorough understanding of the synthetic process, potential degradation pathways, and the application of a risk-based approach as outlined in the ICH M7 guideline are essential. This involves the use of in silico prediction tools, validated analytical methods for trace-level quantification, and robust process controls to minimize the presence of these harmful substances. By implementing the strategies and methodologies described in this guide, pharmaceutical manufacturers can confidently develop and produce tofacitinib that meets the highest standards of safety and efficacy for patients.

An In-depth Technical Guide to the Forced Degradation Pathway and Mechanism of Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation pathways and mechanisms of tofacitinib (B832), a Janus kinase (JAK) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the stability profile of this important therapeutic agent. This document summarizes key degradation pathways under various stress conditions, outlines detailed experimental protocols for forced degradation studies, and presents relevant signaling pathways to provide a complete picture of tofacitinib's behavior under stress and its mechanism of action.

Introduction to Tofacitinib and Forced Degradation Studies

Tofacitinib is a small molecule drug that inhibits the Janus kinase (JAK) family of enzymes, playing a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Understanding the stability of tofacitinib under various environmental conditions is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. Forced degradation studies, or stress testing, are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][4] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[5] The data generated from these studies are critical for developing stability-indicating analytical methods, determining storage conditions, and understanding the degradation pathways.[3][4]

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, which is a critical pathway in the immune system's response.[6][7][8] Cytokines, which are signaling proteins, bind to receptors on the surface of immune cells, activating associated JAKs.[8] This activation triggers a cascade of phosphorylation events, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STAT proteins then dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib, by inhibiting JAKs, effectively blocks this signaling cascade, thereby reducing the production of pro-inflammatory cytokines.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Regulation

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Forced Degradation Pathways of Tofacitinib

Forced degradation studies have revealed that tofacitinib is susceptible to degradation under acidic, basic, oxidative, and thermal conditions, while it exhibits relative stability under photolytic conditions.[9] The primary sites of degradation are the amide and cyano groups of the 3-oxopropanenitrile (B1221605) moiety and the pyrrole (B145914) ring.[10][11]

Acidic Degradation

Under acidic conditions, tofacitinib undergoes hydrolysis primarily at the amide and cyano functionalities of the 3-oxopropanenitrile moiety.[10][11] This leads to the formation of several degradation products.

Basic Degradation

Tofacitinib is particularly sensitive to basic conditions, showing significant degradation.[12] The degradation in alkaline medium is more pronounced than in acidic medium, with hydrolysis occurring at multiple sites.[13]

Oxidative Degradation

Oxidative stress leads to the degradation of tofacitinib, with the pyrrole ring being particularly susceptible to oxidation.[10][11] This results in the formation of various oxidation products.

Thermal Degradation

Exposure to elevated temperatures can induce the degradation of tofacitinib. The extent of degradation is dependent on the temperature and duration of exposure.[13]

Photolytic Degradation

Tofacitinib has been found to be relatively stable when exposed to UV light.[9]

Quantitative Data on Tofacitinib Degradation

The following table summarizes the percentage of tofacitinib degradation observed under various stress conditions as reported in the literature. It is important to note that the extent of degradation can vary depending on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionStressorDurationTemperature% DegradationReference
Acidic Hydrolysis0.1 M HCl48 hoursRoom Temperature22.02%[11]
Basic Hydrolysis0.1 M NaOH48 hoursRoom Temperature45.84%[11]
Oxidative3% H₂O₂48 hoursRoom Temperature94.26%[11]
ThermalSolid State6 hours50°C17.23%[10]
PhotolyticUV light (254 nm)6 hoursRoom Temperature17.23%[10]

Detailed Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on tofacitinib, synthesized from various published methods.

General Stock Solution Preparation

Prepare a stock solution of tofacitinib citrate (B86180) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

Acidic Degradation Protocol
  • Sample Preparation: To 1 mL of the tofacitinib stock solution, add 1 mL of 1 M HCl.

  • Stress Condition: Keep the solution at room temperature for up to 48 hours.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, 24, and 48 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of 1 M NaOH.

  • Dilution: Dilute the neutralized samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Basic Degradation Protocol
  • Sample Preparation: To 1 mL of the tofacitinib stock solution, add 1 mL of 1 M NaOH.

  • Stress Condition: Keep the solution at room temperature for up to 48 hours.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of 1 M HCl.

  • Dilution: Dilute the neutralized samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation Protocol
  • Sample Preparation: To 1 mL of the tofacitinib stock solution, add 1 mL of 30% H₂O₂.

  • Stress Condition: Keep the solution at room temperature for up to 48 hours, protected from light.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Dilution: Dilute the samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation Protocol
  • Sample Preparation: Place a known amount of solid tofacitinib citrate powder in a clean and dry vial.

  • Stress Condition: Keep the vial in a calibrated oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Sample Retrieval: After the specified time, remove the vial from the oven and allow it to cool to room temperature.

  • Dissolution and Dilution: Dissolve the stressed powder in a suitable solvent and dilute to a known concentration for analysis.

  • Analysis: Analyze the sample using a stability-indicating HPLC method.

Photolytic Degradation Protocol
  • Sample Preparation: Place a known amount of solid tofacitinib citrate powder or a solution of known concentration in a photostability chamber.

  • Stress Condition: Expose the sample to UV light (e.g., 254 nm) and visible light for a specified duration or until a certain exposure level is reached (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

  • Sample Retrieval: After exposure, retrieve the sample.

  • Dissolution and Dilution (if solid): If a solid sample was used, dissolve and dilute it to a known concentration.

  • Analysis: Analyze the sample using a stability-indicating HPLC method.

Experimental_Workflow Start Start: Tofacitinib Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 1M HCl, RT) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 1M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (e.g., 30% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 80°C, solid) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis light) Stress_Conditions->Photolytic Sampling Sampling at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization Dilution Dilution to Analytical Conc. Neutralization->Dilution Analysis HPLC Analysis Dilution->Analysis Data Identify & Quantify Degradation Products Analysis->Data End End Data->End

Figure 2: A representative experimental workflow for forced degradation studies.

Conclusion

This technical guide has provided a detailed overview of the forced degradation pathways and mechanism of action of tofacitinib. The information compiled, including the quantitative degradation data, detailed experimental protocols, and signaling pathway diagrams, serves as a valuable resource for professionals in the pharmaceutical industry. A thorough understanding of tofacitinib's stability profile is crucial for the development of robust formulations and analytical methods, ultimately ensuring the delivery of a safe and effective drug product to patients.

References

Navigating Pharmacopeial Standards for Tofacitinib Impurities: A Technical Guide to USP and EP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the pharmacopeial standards for impurities in the Janus kinase (JAK) inhibitor, Tofacitinib (B832), as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). As regulatory compliance is critical in drug development and manufacturing, a thorough understanding of these standards is paramount for ensuring the quality, safety, and efficacy of Tofacitinib drug substances and products.

It is important to note that, as of the latest available information, there is no official monograph for Tofacitinib Citrate (B86180) in the United States Pharmacopeia–National Formulary (USP–NF). However, the USP is developing standards through an "Emerging Standards" initiative, which provides a detailed analytical method for the control of organic impurities. Similarly, a publicly available, official monograph for Tofacitinib in the European Pharmacopoeia could not be identified. Information regarding specified impurities in the EP is therefore inferred from European Medicines Agency (EMA) assessment reports and the catalogues of pharmacopeial reference standard suppliers who provide materials traceable to the EP.

Comparative Analysis of Specified Impurities

The following table summarizes the known and specified impurities for Tofacitinib in the developmental USP methods and the inferred list for the European Pharmacopoeia. The acceptance criteria for the USP are based on the developmental methods, and specific limits for EP are not publicly available and would be detailed in the official monograph.

Impurity NameUSP Developmental StatusInferred EP StatusStructure
Amide Tofacitinib (Amide-TOFT)Specified ImpurityLikely Specified3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
Dihydrotofacitinib (Dihydro-TOFT)Specified ImpurityLikely Specified3-((3R,4R)-4-Methyl-3-(methyl(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Descyanoacetyl Tofacitinib (Descyanoacetyl-TOFT)Specified ImpurityLikely Specified(3R,4R)-N,4-Dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine
Chlorotofacitinib (Chloro-TOFT)Specified ImpurityLikely Specified3-((3R,4R)-3-((2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Benzyl Tofacitinib (Benzyl-TOFT)Specified ImpurityLikely Specified3-((3R,4R)-1-Benzyl-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
7-DeazaadenineSpecified ImpurityLikely Specified7H-Pyrrolo[2,3-d]pyrimidin-4-amine
Tofacitinib N-OxideNot Specified in provided docLikely Specified3-((3R,4R)-4-Methyl-3-(methyl(7-oxo-7,8-dihydro-6H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile

Note: The limits for unspecified impurities in both pharmacopeias are generally governed by the reporting, identification, and qualification thresholds outlined in ICH Q3A/B guidelines. For the developmental USP method, the limit of quantitation (LOQ) was established at 0.10% of the sample concentration.[1] An EMA assessment report mentions that seven drug substance impurities are specified for Tofacitinib, though their identities are not disclosed in the public document.

Experimental Protocols: USP Developmental Method for Organic Impurities

The following is a detailed methodology for the determination of organic impurities in Tofacitinib, based on the USP's "Emerging Standards" document.[1]

Chromatographic Conditions
  • Instrument: Agilent 1260, Waters Alliance 2695, or equivalent HPLC system with a PDA detector.

  • Column: Waters XBridge BEH Shield RP18, 4.6-mm x 150 mm, 2.5 µm.

  • Column Temperature: 45°C.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Autosampler Temperature: 4°C.

  • PDA Detector Wavelength: 200–400 nm, with detection at 280 nm.

  • Mobile Phase:

  • Gradient Program:

Time (min)Solution A (%)Solution B (%)
07723
37723
284555
314555
323862
373862
387723
427723
Preparation of Solutions
  • Diluent: A mixture of water and methanol (50:50 v/v).

  • Impurity Stock Solution: Accurately weigh and transfer 2 mg each of Amide-TOFT and Dihydro-TOFT into a 10-mL volumetric flask. Add approximately 8 mL of Diluent, mix well, and sonicate for 5 minutes to dissolve. Dilute to volume with Diluent and mix well.

  • Standard Solution: Accurately weigh 16 mg of tofacitinib citrate standard (equivalent to 10 mg of tofacitinib) and transfer to a 100-mL volumetric flask. Add about 80 mL of Diluent, mix well, and sonicate for 5 minutes to dissolve. Dilute to volume with Diluent and mix well.

  • System Suitability Solution: Accurately weigh 16 mg of tofacitinib citrate standard into a 100-mL volumetric flask. Add 1000 µL of the Impurity Stock Solution and about 80 mL of Diluent. Mix well and sonicate for 5 minutes to dissolve. Dilute to volume with Diluent and mix well.

  • Sample Solution (for a 0.1 mg/mL nominal concentration): For an oral solution, pipette a volume equivalent to 5 mg of tofacitinib into a 50-mL volumetric flask, dilute to volume with Diluent, and mix well.

Visualization of Pharmacopeial Comparison Workflow

The following diagram illustrates the logical workflow for comparing the pharmacopeial standards for Tofacitinib impurities between the USP and EP.

Pharmacopeial_Comparison cluster_USP United States Pharmacopeia (USP) cluster_EP European Pharmacopoeia (EP) cluster_Comparison Comparative Analysis USP_Monograph Tofacitinib Monograph (Status: Not Official, Developmental) USP_Emerging_Std "Emerging Standards" Document USP_Monograph->USP_Emerging_Std Source USP_Impurities Specified Impurities: - Amide-TOFT - Dihydro-TOFT - Descyanoacetyl-TOFT - Chloro-TOFT - Benzyl-TOFT - 7-Deazaadenine USP_Emerging_Std->USP_Impurities USP_Method Detailed HPLC-UV Method USP_Emerging_Std->USP_Method Data_Table Comparative Table of Impurities USP_Impurities->Data_Table Protocol_Analysis Analysis of Methodologies USP_Method->Protocol_Analysis EP_Monograph Tofacitinib Monograph (Status: Not Publicly Available) EP_Inferred_Data Inferred Data Sources EP_Monograph->EP_Inferred_Data Inference EP_Method Analytical Method (Details not publicly available) EP_Monograph->EP_Method EP_Impurities Inferred Specified Impurities (Based on EMA reports and Reference Standard Suppliers) EP_Inferred_Data->EP_Impurities EP_Impurities->Data_Table EP_Method->Protocol_Analysis

Workflow for Comparing USP and EP Tofacitinib Impurity Standards.

Signaling Pathways of Tofacitinib

Tofacitinib functions as a Janus kinase (JAK) inhibitor, targeting the JAK-STAT signaling pathway, which is crucial in the inflammatory processes of autoimmune diseases. The diagram below illustrates this mechanism of action.

JAK_STAT_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT 3. Phosphorylation P_STAT Phosphorylated STAT (pSTAT) Dimer_pSTAT Dimerized pSTAT P_STAT->Dimer_pSTAT 4. Dimerization Gene_Expression Gene Expression (Inflammatory Response) Dimer_pSTAT->Gene_Expression 5. Translocation & Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Mechanism of Action: Tofacitinib Inhibition of the JAK-STAT Pathway.

This guide highlights the current regulatory landscape for Tofacitinib impurities in the USP and EP. For definitive compliance, it is essential to consult the most current versions of the respective pharmacopeias and any associated official documents as they become available. The developmental nature of the USP standards and the limited public availability of the EP monograph necessitate a proactive approach to monitoring for updates from these regulatory bodies.

References

Tofacitinib Synthetic Intermediates as Potential Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic intermediates of tofacitinib (B832) that can be potential impurities in the final drug substance. Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] Ensuring the purity of tofacitinib is paramount for its safety and efficacy, making a thorough understanding of potential impurities originating from its synthesis essential for quality control and regulatory compliance.

Overview of Tofacitinib Synthesis and Potential Impurities

The synthesis of tofacitinib is a multi-step process that involves the construction of a pyrrolo[2,3-d]pyrimidine core and a substituted piperidine (B6355638) moiety, which are then coupled.[2][3][4] Throughout this synthetic pathway, various intermediates are formed, and unreacted starting materials, by-products, or degradation products can persist as impurities in the final active pharmaceutical ingredient (API). These impurities can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions.

  • Degradation Products: These arise from the degradation of tofacitinib or its intermediates under various stress conditions such as acid, base, oxidation, heat, or light.[5]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[6][7][8]

Key Synthetic Intermediates and Their Potential as Impurities

Several synthetic routes for tofacitinib have been described in scientific literature and patents.[3][4] While the exact intermediates can vary depending on the chosen synthetic strategy, some common intermediates that may carry over as impurities are listed below.

Table 1: Key Tofacitinib Synthetic Intermediates and Related Potential Impurities

Intermediate/Impurity NameChemical StructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Origin
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine(Structure image can be generated based on name)477600-74-1C14H22N2218.34Intermediate in piperidine synthesis
4-chloro-7H-pyrrolo[2,3-d]pyrimidine(Structure image can be generated based on name)5632-44-0C6H4ClN3153.57Starting material for pyrrolopyrimidine core
(3R,4R)-(1-Benzyl-4-methyl-piperidin-3-yl)-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine(Structure image can be generated based on name)477600-73-0C21H25N5359.46Penultimate intermediate (Benzyl impurity)
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine(Structure image can be generated based on name)1206825-36-6C13H19N5245.33Debenzylated intermediate (Amine impurity)[9]
3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile N-oxide(Structure image can be generated based on name)2028267-73-2C16H20N6O2328.38Oxidation product
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine(Structure image can be generated based on name)Not readily availableC13H21N5247.34Reduction by-product (Dihydro impurity)
Tofacitinib N-hydroxy impurity(Structure image can be generated based on name)2459302-76-0C13H19N5O261.33Potential metabolite or degradation product[10]

Signaling Pathway Inhibition by Tofacitinib

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, thereby modulating the signaling of various cytokines involved in immune responses. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical intracellular signaling cascade for numerous cytokines and growth factors.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Recruits & Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Phosphorylation DNA DNA STAT_active->DNA Translocates & Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.

Experimental Protocols for Impurity Analysis

The primary analytical technique for the quantification of tofacitinib and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][11]

RP-HPLC Method for Tofacitinib and Its Impurities

This protocol is a generalized procedure based on commonly cited methods. Specific parameters may need optimization depending on the impurities being targeted and the instrumentation used.

Objective: To separate and quantify tofacitinib and its potential process-related and degradation impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical column: C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • 1-Octane sulfonic acid sodium salt anhydrous

  • Potassium hydroxide (B78521) solution (for pH adjustment)

  • Milli-Q water or equivalent

  • Tofacitinib reference standard and impurity reference standards

Chromatographic Conditions (Example):

  • Mobile Phase A: Buffer (2.72g potassium dihydrogen phosphate and 1.0g of 1-Octane sulfonic acid sodium salt anhydrous in 1000mL water, pH adjusted to 5.5 with potassium hydroxide solution) and Acetonitrile in a 90:10 v/v ratio.

  • Mobile Phase B: Acetonitrile and Buffer in a 70:30 v/v ratio.

  • Gradient Program:

    • 0-5 min: 22% B

    • 5-15 min: 22-45% B

    • 15-30 min: 45-60% B

    • 30-40 min: 60% B

    • 40-40.5 min: 60-22% B

    • 40.5-52 min: 22% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Diluent: A suitable mixture of water and acetonitrile.

  • Standard Solution: Prepare a stock solution of tofacitinib reference standard and impurity reference standards in the diluent. Further dilute to a known concentration (e.g., 0.15% of the test concentration for impurities).

  • Sample Solution: Accurately weigh and dissolve the tofacitinib drug substance in the diluent to a final concentration of approximately 0.7 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the diluent (as a blank), followed by the standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Identify the impurities in the sample solution by comparing their retention times with those of the reference standards.

  • Calculate the amount of each impurity using the peak areas and the known concentrations of the standards.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[5][12]

Procedure Outline:

  • Acid Hydrolysis: Treat the tofacitinib sample with an acidic solution (e.g., 1N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the tofacitinib sample with a basic solution (e.g., 0.1N NaOH) at room temperature or elevated temperature.

  • Oxidative Degradation: Treat the tofacitinib sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid tofacitinib sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the tofacitinib sample to UV light.

After exposure to the stress conditions for a specified duration, the samples are neutralized (if necessary) and diluted with the diluent to the appropriate concentration for HPLC analysis. The resulting chromatograms are then analyzed to identify and quantify any degradation products formed.

Quantitative Data on Tofacitinib Impurities

The acceptable limits for impurities are defined by regulatory guidelines such as ICH Q3A(R2).[6] The reporting threshold, identification threshold, and qualification threshold are based on the maximum daily dose of the drug. For tofacitinib, with a maximum daily dose of up to 10 mg twice daily (20 mg total), the thresholds are typically:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower.

While specific batch data is proprietary, published validation studies for analytical methods provide an indication of the levels at which impurities are controlled.

Table 2: Example of Impurity Levels from a Validation Study

ImpuritySpecification Limit (%)Limit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)
Amine Impurity≤ 0.150.010.03
Dihydro Impurity≤ 0.150.010.03
Benzyl Impurity≤ 0.150.010.03
Any Unspecified Impurity≤ 0.10--
Total Impurities≤ 0.50--

Note: These values are illustrative and based on typical analytical method validation data. Actual specification limits may vary.

Logical Workflow for Impurity Identification and Control

The process of identifying, quantifying, and controlling impurities in tofacitinib follows a logical workflow.

Impurity_Control_Workflow start Start: Tofacitinib Synthesis synthesis Synthetic Process Monitoring start->synthesis api API Isolation & Purification synthesis->api impurity_id Impurity Profile Characterization synthesis->impurity_id release API Release Testing api->release end End: Compliant Tofacitinib API release->end analytical_dev Analytical Method Development impurity_id->analytical_dev spec Set Impurity Specifications impurity_id->spec forced_deg Forced Degradation Studies forced_deg->impurity_id validation Method Validation (ICH) analytical_dev->validation validation->release spec->release qualify Qualification of Impurities spec->qualify qualify->end

Caption: A logical workflow for the identification and control of tofacitinib impurities.

Conclusion

A thorough understanding of the synthetic pathways of tofacitinib is crucial for anticipating and controlling potential impurities. The use of validated, stability-indicating analytical methods, such as RP-HPLC, is essential for ensuring the purity, safety, and efficacy of the final drug product. This guide provides a foundational understanding of the key synthetic intermediates that may be present as impurities, along with the methodologies for their analysis and control, to support researchers, scientists, and drug development professionals in producing high-quality tofacitinib.

References

Characterization of Unknown Impurities in Tofacitinib API: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for the identification, characterization, and quantification of unknown impurities in Tofacitinib Active Pharmaceutical Ingredient (API). Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for autoimmune diseases, and ensuring its purity is paramount for safety and efficacy. This document outlines the common impurities, analytical techniques, and regulatory considerations essential for robust impurity profiling.

Introduction to Tofacitinib and Its Impurity Profile

Tofacitinib works by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory process associated with autoimmune disorders.[1] Impurities in the Tofacitinib API can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final formulation.[2][3] These impurities can be categorized as:

  • Process-Related Impurities: Intermediates, by-products, and reagents from the synthetic route.[2][3]

  • Degradation Products: Formed under stress conditions such as acid or base hydrolysis, oxidation, heat, or light exposure.[4][5][6]

  • Contaminants: Unwanted chemicals that are introduced into the product, such as nitrosamines.[2][7]

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (Q3A, Q3B, and Q3C) for the reporting, identification, and qualification of impurities in new drug substances.[8][9]

Analytical Strategies for Impurity Detection and Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of unknown impurities in Tofacitinib. This typically involves a combination of high-performance liquid chromatography (HPLC) for separation and quantification, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reverse-phase HPLC (RP-HPLC) is the most common technique for separating Tofacitinib from its impurities.[3][10] The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal resolution.

Table 1: Common Tofacitinib Impurities and their Characteristics

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Origin
Tofacitinib Amine Impurity477600-74-1C13H19N5245.32Process-Related
Tofacitinib Dihydro Impurity1640972-35-5C16H22N6O314.39Degradation
Tofacitinib Benzyl Impurity477600-73-0C20H25N5335.45Process-Related
Tofacitinib Acid Impurity2328165-36-0C16H21N5O3331.37Degradation
N-Nitroso TofacitinibN/AC13H18N6O274.33Contaminant
(3S,4S)-Tofacitinib1092578-47-6C16H20N6O312.37Process-Related (Enantiomer)
Tofacitinib N-Oxide2028267-73-2C16H20N6O2328.38Degradation
Tofacitinib Impurity V1616761-00-2C16H19ClN6O346.82Process-Related
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the initial identification of unknown impurities by providing accurate mass-to-charge (m/z) ratio information.[4][7][11] This data, combined with fragmentation patterns from tandem MS (MS/MS), can help in proposing the elemental composition and structure of the impurity.

Table 2: Quantitative Data for this compound Analysis

Impurity NameLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
N-Nitroso Tofacitinib0.7 - 20.00.71.0[7]
This compound A17.6 - 602.16.2 (mg/mL)N/A[4]
This compound F101.4 - 608.235.5 (mg/mL)N/A[4]
This compound V7.6 - 604.72.7 (mg/mL)N/A[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For unambiguous structure confirmation, NMR spectroscopy is the gold standard.[12][13] A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, provides detailed information about the connectivity of atoms within the molecule, allowing for the complete structural elucidation of the unknown impurity.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form during the shelf-life of the drug substance.[5][6]

Protocol:

  • Acid Hydrolysis: Dissolve Tofacitinib API in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve Tofacitinib API in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Treat Tofacitinib API with 3% H2O2 at room temperature for 1 hour.

  • Thermal Degradation: Expose solid Tofacitinib API to 105°C for 24 hours.

  • Photolytic Degradation: Expose solid Tofacitinib API to UV light (254 nm) and visible light for an appropriate duration.

  • Analyze the stressed samples by a stability-indicating HPLC method.

HPLC Method for Impurity Profiling

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.01 M Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 287 nm.

LC-MS/MS Method for Impurity Identification

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Same as the HPLC method described above.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan for initial detection and product ion scan for fragmentation analysis.

  • Mass Range: m/z 100-1000.

  • Collision Energy: Ramped to obtain optimal fragmentation.

NMR Spectroscopy for Structural Elucidation

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation:

  • Isolate the unknown impurity using preparative HPLC.

  • Dissolve 1-5 mg of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

NMR Experiments:

  • 1D NMR: Acquire ¹H and ¹³C spectra to identify the types and number of protons and carbons.

  • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which helps in connecting different fragments of the molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualizations

JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, thereby blocking the downstream signaling of various cytokines involved in inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified diagram of the JAK-STAT signaling pathway inhibited by Tofacitinib.

Experimental Workflow for Impurity Characterization

A systematic workflow is crucial for the efficient and accurate characterization of unknown impurities.

Impurity_Characterization_Workflow cluster_0 Detection & Quantification cluster_1 Identification & Elucidation API Tofacitinib API Sample HPLC HPLC Analysis (Stability-Indicating Method) API->HPLC Quantification Quantify Impurities (> ICH Threshold) HPLC->Quantification LCMS LC-MS/MS Analysis Quantification->LCMS Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Structure Structure Elucidation NMR->Structure

Caption: General workflow for the characterization of unknown impurities in Tofacitinib API.

Logical Relationship of Tofacitinib Degradation

Forced degradation studies reveal the potential degradation pathways of Tofacitinib under various stress conditions.

Tofacitinib_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Tofacitinib Tofacitinib Acid Acid Hydrolysis Tofacitinib->Acid Base Base Hydrolysis Tofacitinib->Base Oxidation Oxidation Tofacitinib->Oxidation Acid_Imp Tofacitinib Acid Impurity Acid->Acid_Imp Amide_Imp Amide Impurity Base->Amide_Imp Oxide_Imp Tofacitinib N-Oxide Oxidation->Oxide_Imp

Caption: Logical relationship of Tofacitinib degradation under different stress conditions.

Conclusion

The characterization of unknown impurities in Tofacitinib API is a critical aspect of drug development and quality control. A combination of advanced analytical techniques, including HPLC, LC-MS, and NMR, coupled with a thorough understanding of potential degradation pathways, is essential for ensuring the safety and efficacy of the final drug product. This guide provides a framework for researchers and scientists to develop robust strategies for impurity profiling in compliance with global regulatory standards.

References

Formation of Nitrosamine Contaminants in Tofacitinib Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential for nitrosamine (B1359907) contaminant formation during the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. As regulatory scrutiny over nitrosamine impurities in pharmaceuticals intensifies, a thorough understanding of their formation pathways, risk assessment, and analytical detection is paramount. This document details the potential sources of nitrosating agents and secondary amine precursors within a common Tofacitinib synthetic route, outlines a detailed experimental protocol for its synthesis, and provides a validated analytical method for the detection of the potential N-nitroso-Tofacitinib impurity. Furthermore, this guide illustrates key concepts through Graphviz diagrams, including the mechanism of action of Tofacitinib, the chemical formation pathway of N-nitroso-Tofacitinib, and a comprehensive workflow for nitrosamine risk assessment. Quantitative data is summarized in structured tables to facilitate comparison and analysis.

Introduction to Tofacitinib and Nitrosamine Impurities

Tofacitinib is an orally administered Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] Its mechanism of action involves the inhibition of JAK enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune response.

Nitrosamines are a class of chemical compounds with the general structure R¹N(-R²)–N=O. Many nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, is a significant safety concern.[2] The formation of nitrosamines typically requires a source of a secondary or tertiary amine and a nitrosating agent.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in drug substances and products.

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune cell function.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 3. STAT Recruitment pJAK p-JAK JAK->pJAK 2. Activation pJAK->Receptor pJAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription (Inflammation) Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibition

Figure 1: Tofacitinib's Inhibition of the JAK-STAT Pathway.

Synthetic Route of Tofacitinib and Potential for Nitrosamine Formation

A common synthetic route to Tofacitinib involves the coupling of two key intermediates: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This section details a representative synthesis and analyzes the potential for nitrosamine formation at each stage.

Potential Sources of Secondary Amines and Nitrosating Agents

The primary risk for nitrosamine formation in Tofacitinib synthesis stems from the presence of secondary amine functionalities in the intermediates and the potential for nitrosating agents to be introduced through various raw materials and reaction conditions.

  • Secondary Amine Precursors: The key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a secondary amine and therefore a direct precursor to a potential nitrosamine impurity. Tofacitinib itself also contains a secondary amine moiety within its piperidine (B6355638) ring.

  • Nitrosating Agent Sources:

    • Reagents: Nitrites can be present as impurities in various reagents, such as potassium carbonate, which is used as a base.[3]

    • Solvents: Solvents like methanol (B129727) and ethanol (B145695) can potentially contain trace levels of nitrites.[1][4] Furthermore, tertiary amine bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), if used, can degrade to form secondary amines and also act as a source of nitrosating agents under certain conditions.[5]

    • Water: Water used in the process can contain nitrites.

    • Cross-Contamination: Use of non-dedicated equipment where processes involving nitrosating agents were previously conducted can lead to cross-contamination.

Formation Pathway of N-nitroso-Tofacitinib

The most likely nitrosamine impurity to be formed is N-nitroso-Tofacitinib, resulting from the nitrosation of the secondary amine on the piperidine ring of the Tofacitinib molecule or its un-acylated precursor.

Nitrosamine_Formation Tofacitinib_Precursor Tofacitinib or Precursor (Secondary Amine) N_Nitroso_Tofacitinib N-nitroso-Tofacitinib Tofacitinib_Precursor->N_Nitroso_Tofacitinib Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->N_Nitroso_Tofacitinib Acidic_Conditions Acidic Conditions Acidic_Conditions->Nitrosating_Agent Formation from Nitrite

Figure 2: Formation of N-nitroso-Tofacitinib.

Experimental Protocols

This section provides a detailed experimental protocol for a representative synthesis of Tofacitinib, adapted from publicly available literature.[2][6]

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
  • To a solution of 1-benzyl-4-methylpiperidin-3-one (B104484) in toluene, add titanium (IV) isopropoxide and triethylamine at 35°C.

  • Add a solution of methylamine (B109427) and stir for 4 hours.

  • Add sodium triacetoxyborohydride (B8407120) and glacial acetic acid and continue stirring until the reaction is complete.

  • Quench the reaction with saturated sodium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography.

Synthesis of Tofacitinib
  • To a mixture of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (B599025) in water, add potassium carbonate portion-wise.[2]

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and heat the reaction mixture to 90-95°C for 18-19 hours.[2]

  • Cool the reaction mixture and filter to obtain the crude product.

  • The crude product is then subjected to debenzylation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.

  • After completion of the debenzylation, the catalyst is filtered off, and the filtrate is concentrated.

  • The resulting intermediate is reacted with ethyl cyanoacetate (B8463686) in the presence of a base (e.g., triethylamine) to yield Tofacitinib.

  • The final product is purified by recrystallization.

Analytical Method for N-nitroso-Tofacitinib

A sensitive and specific analytical method is crucial for the detection and quantification of potential nitrosamine impurities. An LC-MS/MS method has been developed for the determination of N-nitroso-Tofacitinib in tablet form.[7][8][9]

Method Parameters
ParameterValue
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Jade C18 (5 μm, 150 x 4.6 mm)
Mobile Phase Gradient program with 10mM ammonium (B1175870) acetate (B1210297) (pH 3.2) and acetonitrile
Flow Rate 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Transitions (m/z) 275.3 -> 149.1, 275.3 -> 147.0, 275.3 -> 82.1
Method Validation Summary
ParameterResult
Linearity Range 0.7 - 20.0 ng/mL
Correlation Coefficient (r²) 0.9952
Limit of Detection (LOD) 0.7 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Nitrosamine Risk Assessment Workflow

A systematic risk assessment is essential to identify and mitigate the potential for nitrosamine formation. The following workflow outlines the key steps.

Nitrosamine_Risk_Assessment Start Start Risk Assessment Step1 Step 1: Identify Potential Nitrosamine Precursors (Secondary/Tertiary Amines) Start->Step1 Step2 Step 2: Identify Potential Sources of Nitrosating Agents (Reagents, Solvents, etc.) Step1->Step2 Step3 Step 3: Evaluate Process Conditions (pH, Temp.) Step2->Step3 Risk_Identified Risk of Nitrosamine Formation Identified? Step3->Risk_Identified No_Risk No Significant Risk (Document Rationale) Risk_Identified->No_Risk No Step4 Step 4: Develop Analytical Method for Detection Risk_Identified->Step4 Yes End End of Risk Assessment No_Risk->End Step5 Step 5: Perform Confirmatory Testing Step4->Step5 Nitrosamine_Detected Nitrosamine Detected Above Acceptable Limit? Step5->Nitrosamine_Detected Below_Limit Below Acceptable Limit (Implement Routine Monitoring) Nitrosamine_Detected->Below_Limit No Step6 Step 6: Implement Mitigation Strategies (Process Optimization, Scavengers, etc.) Nitrosamine_Detected->Step6 Yes Below_Limit->End Step6->Step4 Re-evaluate

Figure 3: Workflow for Nitrosamine Risk Assessment.

Toxicology and Regulatory Limits

Conclusion and Recommendations

The synthesis of Tofacitinib, like many complex pharmaceutical manufacturing processes, presents a potential risk for the formation of nitrosamine impurities. The presence of a secondary amine in a key intermediate and the final API structure necessitates a thorough risk assessment and control strategy. This guide has outlined the potential sources of nitrosamine precursors, provided a representative synthetic protocol, and detailed a validated analytical method for the detection of N-nitroso-Tofacitinib.

To ensure patient safety and regulatory compliance, it is recommended that manufacturers of Tofacitinib:

  • Conduct a comprehensive risk assessment of their specific manufacturing process, including a thorough evaluation of all raw materials.

  • Implement robust analytical methods for the detection and quantification of potential nitrosamine impurities.

  • Where a risk is identified, develop and implement mitigation strategies, which may include process optimization, the use of scavengers, or tighter controls on raw materials.

  • Stay abreast of evolving regulatory guidance on nitrosamine impurities.

By adopting a proactive and scientifically sound approach, the risks associated with nitrosamine contaminants in Tofacitinib synthesis can be effectively managed.

References

Methodological & Application

Application Notes and Protocols for HPLC Method Development in Tofacitinib Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Tofacitinib (B832). Tofacitinib, a Janus kinase (JAK) inhibitor, is used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Ensuring the purity and safety of the drug product is critical, necessitating robust analytical methods to identify and quantify any process-related impurities and degradation products.[1][2] These application notes detail the necessary protocols for method development, forced degradation studies, and validation in accordance with ICH guidelines.

Introduction to Tofacitinib and Its Impurities

Tofacitinib acts as an inhibitor of Janus kinases, interfering with the JAK-STAT signaling pathway which is crucial in the inflammatory process.[3][4] Impurities in the drug substance can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction between the API and excipients.[1] These impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, a well-developed and validated HPLC method is essential for the quality control of Tofacitinib.

Known and potential impurities of Tofacitinib include synthetic intermediates, by-products, and degradation products.[1] Some of the reported impurities are listed in the table below.

Table 1: Known Impurities of Tofacitinib

Impurity NameStructure (if available)Origin
Amine Impurity (Methyl-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4yl)-amine)[Chemical Structure]Process-related/Degradation[5][6]
Dihydro Impurity[Chemical Structure]Process-related[6]
Benzyl Impurity[Chemical Structure]Process-related[6]
7-deazaadenine[Chemical Structure]Degradation[7]
Amide-TOFT[Chemical Structure]Degradation[7]
Descyanoacetyl-TOFT[Chemical Structure]Degradation[7]
Chloro-TOFT[Chemical Structure]Process-related[7]
N-Nitroso Tofacitinib[Chemical Structure]Potential nitrosamine (B1359907) impurity[8]

HPLC Method Development

The goal of the HPLC method development is to achieve adequate separation of Tofacitinib from its known impurities and any potential degradation products with good resolution, peak shape, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common technique used for this purpose.

Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Tofacitinib and its impurities. A summary of typical chromatographic conditions is presented in Table 2 for easy comparison.

Table 2: Comparison of Reported HPLC Methods for Tofacitinib Impurity Profiling

ParameterMethod 1[5]Method 2[9]Method 3[6]Method 4 (UPLC-MS/MS)[10]
Column Inert Clone ODS(3) (250 x 4.6mm, 5µm)HILIC columnKromosil C18 (150 x 4.8mm, 5µm)UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A pH 3.0 phosphate (B84403) bufferPhosphate buffer (pH 7.0)0.05M Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) with 1-Octane sulfonic acid sodium salt10.0 mM ammonium acetate, pH 4.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocratic (45:55, %v/v)GradientIsocratic (75:25, v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/minNot specified
Column Temp. 40°C30°C25°CNot specified
Detection UV at 210nmUV at 210nmUV at 210nmMS/MS (m/z 313.3/149.2)
Injection Vol. 25 µLNot specifiedNot specifiedNot specified
Experimental Protocol: Method Development
  • System Preparation: Prepare the mobile phases as described in the chosen method. Degas the mobile phases using a suitable method like sonication or vacuum filtration.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of Tofacitinib of known concentration in a suitable diluent (e.g., a mixture of mobile phase A and B).

    • Impurity Stock Solutions: Prepare individual stock solutions of known Tofacitinib impurities in a suitable diluent.

    • Spiked Sample Solution: Prepare a solution of Tofacitinib spiked with all known impurities at a relevant concentration (e.g., 0.1-1.0% of the Tofacitinib concentration).

  • Chromatographic Analysis: Inject the standard, impurity, and spiked sample solutions into the HPLC system.

  • Method Optimization: Evaluate the chromatograms for resolution between Tofacitinib and its impurities, peak shape, and retention times. If necessary, optimize the method by adjusting parameters such as mobile phase composition, pH, gradient program, column temperature, and flow rate. The use of Quality by Design (QbD) principles can aid in systematic method optimization.[11]

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Optimization prep_mp Prepare Mobile Phase prep_col Equilibrate Column prep_mp->prep_col prep_sol Prepare Solutions (Standard, Impurity, Spiked) prep_col->prep_sol inject Inject Solutions prep_sol->inject acquire Acquire Chromatograms inject->acquire eval Evaluate Resolution, Peak Shape, Retention acquire->eval optimize Optimize Method (Mobile Phase, Gradient, etc.) eval->optimize Not Acceptable final Finalized Method eval->final Acceptable optimize->inject

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[12] These studies involve subjecting the Tofacitinib drug substance to various stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Treat a solution of Tofacitinib with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[12][13] Neutralize the solution with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat a solution of Tofacitinib with 0.1 M NaOH at room temperature or elevated temperature for a specified period.[12][13] Neutralize the solution with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of Tofacitinib with 3% H₂O₂ at room temperature for a specified period.[13]

  • Thermal Degradation: Expose solid Tofacitinib to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).[14] Dissolve the sample in a suitable diluent before injection.

  • Photolytic Degradation: Expose a solution of Tofacitinib to UV light (e.g., 254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[14]

After each stress condition, analyze the samples by the developed HPLC method. The peak purity of the Tofacitinib peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Tofacitinib Drug Substance acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidative Oxidative (3% H2O2) start->oxidative thermal Thermal (Dry Heat) start->thermal photolytic Photolytic (UV/Vis Light) start->photolytic analysis Analyze by HPLC-PDA acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Identify Degradants analysis->evaluation

Caption: Forced Degradation Study Workflow.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5] The validation parameters to be evaluated are specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of Tofacitinib. Peak purity of Tofacitinib in stressed samples should pass.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for Tofacitinib and its impurities.[9]
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurities: LOQ to 120% of the specification limit. For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of impurities should be within 80-120% at different concentration levels.[9]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability: RSD ≤ 2.0% for Tofacitinib and ≤ 5.0% for impurities. Intermediate Precision: RSD between two analysts/days/instruments should be within specified limits.
LOD & LOQ The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the linearity curve.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in system suitability parameters when parameters like flow rate, column temperature, and mobile phase pH are slightly varied.

Signaling Pathway Context

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). This inhibition disrupts the signaling of various cytokines that are pivotal in the pathogenesis of autoimmune diseases. Understanding this pathway provides context for the drug's mechanism of action.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene tofacitinib Tofacitinib tofacitinib->jak Inhibition

Caption: Simplified JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

Conclusion

The development and validation of a robust, stability-indicating HPLC method are paramount for ensuring the quality, safety, and efficacy of Tofacitinib. The protocols and information provided in these application notes offer a comprehensive framework for researchers and scientists to establish a suitable analytical method for this compound profiling, adhering to regulatory expectations. Careful execution of method development, forced degradation studies, and validation will result in a reliable method for routine quality control and stability testing.

References

Development of a Stability-Indicating HPLC Assay for Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note describes a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Tofacitinib in the presence of its degradation products. Tofacitinib, a Janus kinase (JAK) inhibitor, is subject to degradation under various stress conditions.[1][2] The developed method is simple, accurate, precise, and specific, making it suitable for routine quality control and stability studies of Tofacitinib in bulk drug and pharmaceutical formulations. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction

Tofacitinib is an oral medication used for the treatment of autoimmune diseases such as rheumatoid arthritis.[5][6] It functions by inhibiting the Janus kinase (JAK) enzymes, which are crucial for signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response.[5][7][8] Specifically, Tofacitinib interferes with the JAK-STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7] This modulation of the immune system underscores the importance of ensuring the drug's stability and purity.

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. The development of such a method is a critical aspect of the drug development process, as it provides evidence of how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[9]

This application note provides a detailed protocol for a stability-indicating RP-HPLC method for Tofacitinib, including the results of forced degradation studies and comprehensive method validation.

Signaling Pathway

Tofacitinib targets the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases that play a pivotal role in the signaling of numerous cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby preventing the phosphorylation and activation of STATs and interrupting this signaling cascade.[5][7][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 Binding JAK JAK Receptor:p3->JAK Association pJAK JAK-P JAK->pJAK Activation STAT STAT pJAK->STAT Phosphorylation pSTAT STAT-P STAT->pSTAT pSTAT_dimer STAT-P Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation Inflammation_Response Inflammatory Response Gene_Transcription->Inflammation_Response

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Materials and Reagents
  • Tofacitinib Citrate reference standard and impurities were obtained from a commercial source.

  • HPLC-grade acetonitrile (B52724) and methanol (B129727) were procured from a reputable supplier.[4]

  • Analytical-grade potassium dihydrogen phosphate (B84403), ortho-phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used.[11]

  • High-purity water was generated using a Milli-Q or equivalent water purification system.

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was employed for the analysis. The chromatographic conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent HPLC 1260 series or equivalent with a DAD detector[11]
Column Kromasil C18 (150 x 4.6 mm, 5 µm) or Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm)[4][11][12]
Mobile Phase A gradient mixture of a phosphate buffer (pH 4.0-5.5) and acetonitrile.[11][12] A typical gradient might be Time/%B: 0/22, 15/45, 30/60.
Flow Rate 1.0 mL/min[4][12]
Detection Wavelength 210 nm, 287 nm, or 290 nm[3][12]
Column Temperature 25°C[11]
Injection Volume 10 µL or 20 µL[11]
Diluent A mixture of water and acetonitrile (e.g., 8:2 v/v)
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tofacitinib Citrate reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For dosage forms, weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to a specific amount of Tofacitinib into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[12][13]

Forced Degradation Studies

Forced degradation studies were performed on Tofacitinib to demonstrate the stability-indicating nature of the method. The drug substance was subjected to the following stress conditions:

  • Acid Hydrolysis: Tofacitinib solution was treated with 1M HCl and refluxed for a specified period. The solution was then neutralized with 1M NaOH.[14]

  • Alkali Hydrolysis: Tofacitinib solution was treated with 1M NaOH and refluxed. The solution was subsequently neutralized with 1M HCl. Significant degradation has been observed under alkaline conditions.[11][14]

  • Oxidative Degradation: Tofacitinib solution was treated with 3-30% hydrogen peroxide at room temperature.[14]

  • Thermal Degradation: Tofacitinib solid was kept in a hot air oven at a specified temperature (e.g., 100°C) for a defined period.[9][12]

  • Photolytic Degradation: Tofacitinib solid was exposed to UV light (e.g., 254 nm) in a photostability chamber.[9][12]

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters

ParameterResults
Specificity The method demonstrated good resolution between Tofacitinib and its degradation products, with no interference from the placebo.[13]
Linearity The method was found to be linear over a concentration range of approximately 20-175 µg/mL, with a correlation coefficient (r²) of >0.999.[4][11][12]
Accuracy The recovery of Tofacitinib was determined at three different concentration levels (e.g., 50%, 100%, 150%) and was found to be within the acceptable range of 98-102%.[3][4][11]
Precision The relative standard deviation (%RSD) for system precision (repeat injections of the standard) and method precision (analysis of multiple samples) was less than 2%, indicating good precision.[3][13]
Robustness The method was found to be robust with respect to small, deliberate variations in chromatographic parameters such as flow rate, mobile phase composition, and column temperature.[3][11]
LOD and LOQ The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficiently low, demonstrating the sensitivity of the method. For example, LOD and LOQ were found to be 0.8169 µg/mL and 2.4755 µg/mL, respectively, in one study.[14]

Results and Discussion

The developed HPLC method was successful in separating Tofacitinib from its degradation products generated during forced degradation studies. The degradation was more pronounced in alkaline and oxidative conditions. The validation results confirm that the method is accurate, precise, linear, and specific for the determination of Tofacitinib.

Table 3: Results of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis VariableDegradation peaks were observed, well-separated from the main Tofacitinib peak.[15]
Alkali Hydrolysis SignificantTofacitinib is particularly sensitive to alkaline conditions, showing significant degradation.[11][13]
Oxidative Degradation SignificantMultiple degradation products were formed upon exposure to hydrogen peroxide.[2]
Thermal Degradation ModerateThe extent of degradation increased with higher temperatures and longer exposure times.[9]
Photolytic Degradation Minimal to ModerateSome degradation was observed upon exposure to UV light.[9]

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of Tofacitinib has been developed and validated as per ICH guidelines. The method is suitable for the routine analysis of Tofacitinib in bulk and pharmaceutical dosage forms and for stability studies. The forced degradation studies revealed that Tofacitinib is susceptible to degradation under hydrolytic (especially alkaline) and oxidative conditions.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Guidelines) Standard_Prep Prepare Tofacitinib Standard Solution HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Prepare Tofacitinib Sample Solution (from dosage form) Sample_Prep->HPLC_System Acid Acid Hydrolysis Acid->HPLC_System Alkali Alkali Hydrolysis Alkali->HPLC_System Oxidative Oxidative Degradation Oxidative->HPLC_System Thermal Thermal Degradation Thermal->HPLC_System Photolytic Photolytic Degradation Photolytic->HPLC_System Data_Acquisition Data Acquisition and Processing HPLC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Robustness Robustness Data_Acquisition->Robustness LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ

Caption: Workflow for Tofacitinib stability-indicating assay development.

References

Application Note: Stability Indicating Forced Degradation Study of Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This application note outlines a standard protocol for conducting a forced degradation study on Tofacitinib, adhering to the guidelines set by the International Council for Harmonisation (ICH).[3][4]

Purpose

The primary objective of a forced degradation study for Tofacitinib is to evaluate its stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[5][6] This process is essential for:

  • Elucidating the degradation profile of the Tofacitinib molecule.

  • Identifying and characterizing potential degradation products.

  • Developing and validating a stability-indicating analytical method capable of separating the drug from its degradation products.[1][4]

  • Determining the shelf life and appropriate storage conditions for Tofacitinib and its formulations.

Experimental Protocols

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for the analysis of Tofacitinib and its degradation products.[3][4][6]

1. Preparation of Standard and Sample Solutions

  • Tofacitinib Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tofacitinib citrate (B86180) in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 500 µg/mL).[4]

  • Working Standard Solution: Dilute the stock solution with the diluent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).[4]

  • Sample Preparation for Stress Studies: For each stress condition, accurately weigh Tofacitinib and prepare the solution as described in the respective stress condition protocol. After exposure to the stress condition, neutralize the solution if necessary and dilute it with the diluent to a final concentration equivalent to the working standard solution.

2. Chromatographic Conditions (Example)

The following is an example of a validated RP-HPLC method for Tofacitinib analysis. Method parameters may need to be optimized based on the specific degradation products formed.

ParameterSpecification
Column Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Phosphate buffer (pH 5.5) and Acetonitrile in a ratio of 65:35 %v/v[1][5]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 5 µL[1]
Column Temperature 25°C - 30°C[5][7]
Detection Wavelength 287 nm[1]
Run Time 7-10 minutes[1][4]

3. Forced Degradation Procedures

The following are typical stress conditions applied in Tofacitinib forced degradation studies. The duration and concentration of stressors may need to be adjusted to achieve a target degradation of 5-20%.

  • Acid Hydrolysis:

    • Treat a Tofacitinib solution with 0.1 M to 1 M Hydrochloric acid (HCl).[8][9]

    • Incubate the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 48 hours).[8]

    • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide (B78521) (NaOH).

    • Dilute the neutralized solution to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Treat a Tofacitinib solution with 0.05 M to 1.0 M Sodium hydroxide (NaOH).[8][10]

    • Incubate at room temperature for a period ranging from 10 minutes to several hours.[8][10] Tofacitinib is known to be sensitive to alkali conditions, and significant degradation can occur rapidly.[10][11]

    • Neutralize the solution with an equivalent concentration of HCl.

    • Dilute the neutralized solution to the target concentration with the mobile phase. One study observed approximately 25% degradation after just 10 minutes using 0.05 N NaOH.[10]

  • Oxidative Degradation:

    • Treat a Tofacitinib solution with 3% to 10% hydrogen peroxide (H₂O₂).[6][7][8]

    • Store the solution at room temperature for up to 48 hours.[8]

    • Dilute the solution to the target concentration with the mobile phase.

  • Thermal Degradation:

    • Expose solid Tofacitinib powder to dry heat in a hot air oven at temperatures ranging from 50°C to 60°C for a period of several hours to 7 days.[7][9]

    • Alternatively, heat a solution of Tofacitinib.

    • After exposure, cool the sample to room temperature and dissolve/dilute it to the target concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose solid Tofacitinib or a Tofacitinib solution to UV light (e.g., 254 nm) in a photostability chamber.[1][9]

    • The exposure should be up to 1.2 million lux hours and 200 watt-hours/m².[1]

    • Prepare a sample of the exposed material by dissolving/diluting it to the target concentration with the mobile phase. A control sample should be kept in the dark under the same temperature conditions.

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of Tofacitinib and the formation of any degradation products.

Table 1: Summary of Forced Degradation Results for Tofacitinib

Stress ConditionParametersDuration% Assay of Tofacitinib% DegradationNo. of Degradants
Acid Hydrolysis 1 M HCl48 hoursTo be determinedTo be determinedTo be determined
Base Hydrolysis 0.05 M NaOH10 minutes~75%[10]~25%[10]2 major degradants[10]
Oxidative Degradation 3% v/v H₂O₂24 hoursSlight degradation observed[6]To be determinedTo be determined
Thermal Degradation 60°C7 daysTo be determinedTo be determinedTo be determined
Photolytic Degradation UV light (254 nm)6 hoursDegradation observed[9]To be determined1 degradant[9]

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.99915-90 µg/mL with r² = 0.999[3]
Precision (%RSD) ≤ 2%< 2%[8]
Accuracy (% Recovery) 98.0% - 102.0%99.24%[3]
Limit of Detection (LOD) S/N ratio of 3:11.45 µg/mL[6]
Limit of Quantification (LOQ) S/N ratio of 10:14.40 µg/mL[6]
Specificity No interference from degradantsPeak purity > 99.9%[9]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Tofacitinib_API Tofacitinib API/Formulation Stock_Solution Prepare Stock Solution Tofacitinib_API->Stock_Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photo Photolytic (UV/Vis Light) Neutralize Neutralize (if applicable) & Dilute to Working Conc. Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Mass_Balance Mass Balance Calculation (% Assay + % Degradants) Peak_Purity Peak Purity Analysis Identify Identify & Characterize Degradation Products

Caption: Experimental workflow for Tofacitinib forced degradation study.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression alters Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Simplified Tofacitinib mechanism via the JAK-STAT signaling pathway.

References

Application Note and Protocol for the Quantification of Tofacitinib Amine Impurity in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The manufacturing process and storage of Tofacitinib can lead to the formation of impurities, which may affect the safety and efficacy of the drug product. One critical process-related impurity is Methyl-[(3R,4R)-4-methyl-piperidin-3-yl]- (7H-pyrrolo[2,3-d]pyrimidin-4yl)-amine, commonly referred to as Tofacitinib amine impurity.[1] Regulatory agencies require stringent control and monitoring of such impurities in pharmaceutical formulations.

This document provides a detailed application note and a comprehensive protocol for the quantification of Tofacitinib amine impurity in Tofacitinib tablets using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2] The described method is stability-indicating, specific, precise, accurate, and linear over a specified concentration range, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2]

Tofacitinib's therapeutic effect is achieved by inhibiting the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[1] Understanding this pathway provides context for the drug's mechanism of action.

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes that play a critical role in the signal transduction of numerous cytokines and growth factors. This inhibition subsequently prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of genes involved in inflammatory and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene Modulation

Figure 1: Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocol: Quantification of Tofacitinib Amine Impurity

This protocol details a validated RP-HPLC method for the quantification of Tofacitinib amine impurity in tablet dosage forms.

Materials and Reagents
  • Standards: Tofacitinib Citrate Reference Standard, Tofacitinib Amine Impurity Reference Standard.

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

  • Reagents: Potassium dihydrogen orthophosphate, Orthophosphoric acid.

  • Sample: Tofacitinib tablets (e.g., 5 mg or 10 mg).[1]

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Inert Clone ODS(3) (250 x 4.6mm, 5µm) or equivalent C18 column.[1]

  • Mobile Phase A: Prepare a pH 3.0 phosphate (B84403) buffer by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 40 60
    20 40 60
    25 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Autosampler Temperature: 5°C.[1]

  • Injection Volume: 25 µL.[1]

  • Detection Wavelength: 210 nm.[1]

  • Diluent: A mixture of water and acetonitrile in a ratio of 80:20 (v/v).[1]

Preparation of Solutions
  • Standard Stock Solution of Tofacitinib: Accurately weigh about 15.5 mg of Tofacitinib working standard into a 100 mL volumetric flask. Add approximately 65 mL of diluent, sonicate for 2 minutes to dissolve, and then dilute to volume with the diluent.[1]

  • Standard Solution of Tofacitinib: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[1]

  • Amine Impurity Stock Solution: Accurately weigh about 2.5 mg of Tofacitinib amine impurity into a 25 mL volumetric flask. Add 10 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[1]

  • System Suitability Solution: Accurately weigh about 15.3 mg of Tofacitinib working standard into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. To this, add 0.75 mL of the Amine Impurity Stock Solution and dilute to volume with the diluent.[1]

  • Sample Solution: Weigh and finely powder not fewer than 20 Tofacitinib tablets. Accurately weigh a quantity of the powder equivalent to 50 mg of Tofacitinib and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking. Cool to room temperature, dilute to volume with the diluent, and mix well. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant for analysis.

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure.

Experimental_Workflow Start Start Prep_Solutions Prepare Mobile Phases, Diluent, and Standard Solutions Start->Prep_Solutions Prep_Sample Prepare Tablet Sample Solution Prep_Solutions->Prep_Sample System_Suitability Inject System Suitability Solution Prep_Sample->System_Suitability Check_Criteria Check System Suitability Criteria (e.g., %RSD, Resolution) System_Suitability->Check_Criteria Check_Criteria->Start Criteria Not Met Inject_Samples Inject Standard and Sample Solutions Check_Criteria->Inject_Samples Criteria Met Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Data_Analysis Analyze Data: - Identify and Integrate Peaks - Quantify Amine Impurity Data_Acquisition->Data_Analysis Report Report Results Data_Analysis->Report End End Report->End

Figure 2: Experimental Workflow for Tofacitinib Amine Impurity Quantification.

System Suitability

The system suitability must be checked before the analysis of samples. The acceptance criteria are as follows:

  • The relative standard deviation (%RSD) of the peak area for replicate injections of the Tofacitinib standard should not be more than 5.0%.[1]

  • The resolution between the Tofacitinib peak and the amine impurity peak should be adequate.

Calculation

The percentage of Tofacitinib amine impurity in the tablet sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity is the peak area of the amine impurity in the sample chromatogram.

  • Area_standard is the peak area of the amine impurity in the standard chromatogram (if a standard for the impurity is used). Alternatively, relative response factors may be used.

  • Conc_standard is the concentration of the amine impurity standard.

  • Conc_sample is the concentration of Tofacitinib in the sample solution.

  • Purity_standard is the purity of the amine impurity reference standard.

Method Validation Summary

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2] Key validation parameters are summarized below.

Quantitative Data from Method Validation
Validation ParameterResultReference
Linearity
Tofacitinib Range0.0998 - 0.725 µg/mL[1]
Amine Impurity Range0.0567 - 0.7245 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)
Tofacitinib0.0329 µg/mL[1]
Amine Impurity0.0187 µg/mL[1]
Limit of Quantitation (LOQ)
Tofacitinib0.0998 µg/mL[1]
Amine Impurity0.0567 µg/mL[1]
Accuracy (% Recovery) 90% - 110%[2]
Precision (%RSD)
System Precision< 5.0%[1]
Method PrecisionWithin acceptable limits[1]
Specificity and Forced Degradation

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Tofacitinib was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the Tofacitinib peak from all degradation products, including the amine impurity, confirming its specificity.[1][3]

Conclusion

The RP-HPLC method detailed in this application note is a robust, reliable, and validated procedure for the routine quality control analysis of Tofacitinib amine impurity in tablet formulations. The method's specificity, accuracy, precision, and linearity make it suitable for ensuring the quality and safety of Tofacitinib drug products. The provided experimental protocol offers a clear, step-by-step guide for implementation in a laboratory setting.

References

Application Note: Structural Elucidation of Tofacitinib Impurities Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The control of impurities in the drug substance and product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. Forced degradation studies under various stress conditions (acidic, basic, oxidative, and thermal) have shown that Tofacitinib can degrade, leading to the formation of several impurities.[2] Additionally, process-related impurities can arise during the synthesis of the active pharmaceutical ingredient (API).[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unequivocal structural elucidation of these unknown impurities.[3] Its non-destructive nature and the wealth of structural information it provides, including through-bond and through-space correlations, make it ideal for characterizing novel molecular structures.[3] This application note provides a detailed protocol for the use of one- and two-dimensional NMR techniques for the structural elucidation of Tofacitinib impurities.

Tofacitinib's therapeutic effect is achieved through the inhibition of the JAK-STAT signaling pathway, a crucial pathway in the immune system's response.[4] Understanding this pathway provides context for the drug's mechanism of action.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation cytokine Cytokine cytokine->receptor 1. Binding stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene Gene Transcription nucleus->gene 6. Gene Regulation tofacitinib Tofacitinib tofacitinib->jak Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Impurity Isolation (Preparative HPLC)

For the effective structural elucidation of an unknown impurity, it is often necessary to isolate and purify the compound of interest from the reaction mixture or the drug product. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.

Protocol:

  • Method Development: Develop a suitable HPLC method for the separation of the impurity from the API and other components. A reversed-phase C18 column is often a good starting point.[2]

  • Sample Preparation: Dissolve a sufficient amount of the bulk material containing the impurity in a suitable solvent.

  • Fraction Collection: Perform multiple injections onto a preparative HPLC system and collect the fractions corresponding to the impurity peak.

  • Purity Check: Analyze the collected fractions using an analytical HPLC method to ensure the purity of the isolated impurity.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated impurity as a solid or oil.

NMR Sample Preparation

Protocol:

  • Sample Weighing: Accurately weigh 5-15 mg of the isolated impurity or the reference standard.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in which the compound is fully soluble. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following workflow is recommended for acquiring a comprehensive set of NMR data for structural elucidation.

NMR_Elucidation_Workflow start Isolated Impurity proton_nmr ¹H NMR start->proton_nmr carbon_nmr ¹³C NMR & DEPT start->carbon_nmr cosy 2D COSY proton_nmr->cosy hsqc 2D HSQC proton_nmr->hsqc carbon_nmr->hsqc interpretation Spectral Interpretation cosy->interpretation hmbc 2D HMBC hsqc->hmbc hmbc->interpretation structure Proposed Structure interpretation->structure

Caption: A typical workflow for NMR-based structural elucidation.

Protocol:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton (¹H-¹H) spin-spin coupling networks, which helps in establishing connectivity within molecular fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate directly bonded proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry is , a 2D NOESY experiment can be performed to identify through-space correlations between protons that are in close proximity.

Data Presentation and Interpretation

A systematic interpretation of the acquired NMR data is essential for accurate structure elucidation. The data should be compiled into tables for clarity and ease of comparison.

Case Study: Tofacitinib Impurity - N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This impurity, with CAS number 477600-74-1, is a known process-related impurity of Tofacitinib.[5] Its structure was confirmed using a combination of NMR techniques.

Table 1: ¹H NMR Data for this compound in CDCl₃ (400 MHz) [6]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.38bs-1HPyrrolo-NH
8.30s-1HPyrimidine-H
7.05d3.51HPyrrolo-H
6.54d3.51HPyrrolo-H
4.89-4.87m-1HPiperidine-CH
3.39s-3HN-CH₃
3.27dd12.0, 9.31HPiperidine-CH₂
3.04dd12.0, 3.91HPiperidine-CH₂
2.94td12.6, 3.11HPiperidine-CH₂
2.84dt12.6, 4.31HPiperidine-CH₂
2.51-2.48m-1HPiperidine-CH
2.12bs-2HPiperidine-NH₂
1.89ddt13.7, 10.6, 41HPiperidine-CH₂
1.62dq13.7, 41HPiperidine-CH₂
1.07d7.33HC-CH₃

Data Interpretation:

  • The ¹H NMR spectrum clearly shows the characteristic signals for the pyrrolo[2,3-d]pyrimidine ring system.

  • The signals in the aliphatic region correspond to the substituted piperidine (B6355638) ring.

  • COSY data would confirm the coupling between the protons on the piperidine ring.

  • HSQC data would link each proton to its directly attached carbon atom.

  • HMBC data would be crucial to confirm the connectivity between the pyrrolo[2,3-d]pyrimidine and the piperidine ring via the N-methyl group.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural elucidation of impurities in pharmaceutical manufacturing. A combination of 1D and 2D NMR experiments provides a comprehensive dataset that allows for the unambiguous determination of the chemical structure of unknown compounds. The protocols and data presented in this application note provide a framework for researchers and scientists to effectively utilize NMR for the characterization of Tofacitinib impurities, thereby ensuring the quality and safety of the final drug product.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] As with any pharmaceutical active ingredient, it is crucial to identify and control impurities and related substances to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Tofacitinib and its process-related and degradation impurities. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies.

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1] Tofacitinib has been shown to degrade under acidic, basic, thermal, and oxidative conditions.[2] This method effectively separates the main degradation products from the parent drug.

Signaling Pathway of Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors that are implicated in inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Expression (Inflammation) STAT_dimer->Gene Nuclear Translocation & Transcription Method_Dev_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) start Define Analytical Target Profile lit_review Literature Review & Preliminary Scouting start->lit_review col_select Column & Mobile Phase Selection lit_review->col_select grad_opt Gradient Optimization col_select->grad_opt param_opt Optimize Other Parameters (Flow, Temp, Wavelength) grad_opt->param_opt final_method Finalized Method param_opt->final_method specificity Specificity & Forced Degradation final_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

References

Application Notes and Protocols for the Detection of Nitrosamine Impurities in Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] As with all pharmaceuticals, ensuring the safety and quality of Tofacitinib is paramount. A significant concern in pharmaceutical manufacturing is the presence of nitrosamine (B1359907) impurities, which are classified as probable human carcinogens.[2] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or in the finished drug product.[3]

Regulatory bodies, including the FDA and EMA, have established strict guidelines requiring manufacturers to perform risk assessments and conduct sensitive testing to control the presence of nitrosamine impurities in pharmaceutical products.[3] This document provides detailed application notes on the analytical techniques available for detecting nitrosamine impurities in Tofacitinib, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the specific impurity, N-Nitroso Tofacitinib.

Mechanism of Action: Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAKs). This action blocks the signaling of several cytokines that are integral to the inflammatory response in autoimmune diseases. The diagram below illustrates the JAK-STAT pathway and the inhibitory action of Tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Receptor Activation JAK2 JAK Receptor->JAK2 JAK1->Receptor 4. Receptor Phosphorylation JAK1->JAK2 3. JAK Phosphorylation STAT1 STAT (inactive) JAK1->STAT1 6. STAT Phosphorylation STAT2 STAT (inactive) JAK2->STAT2 STAT1->Receptor 5. STAT Recruitment pSTAT1 p-STAT (active) STAT2->Receptor pSTAT2 p-STAT (active) Dimer STAT Dimer pSTAT1->Dimer 7. Dimerization pSTAT2->Dimer DNA DNA Dimer->DNA 8. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Transcription Gene Transcription (Inflammation) DNA->Transcription 9. Transcription Regulation

Caption: Tofacitinib inhibits JAK enzymes, blocking STAT phosphorylation and subsequent gene transcription.

Analytical Techniques for Nitrosamine Detection

The detection of trace-level nitrosamine impurities requires highly sensitive and selective analytical methods. The most common and effective techniques employed in the pharmaceutical industry are based on chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of a wide range of nitrosamines, particularly those that are non-volatile.[4] Its high sensitivity and selectivity allow for accurate quantification at the parts-per-billion (ppb) level. A specific LC-MS/MS method has been developed and validated for the determination of N-Nitroso Tofacitinib in tablet formulations.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique, especially for volatile nitrosamines.[4] It can be used with various sample introduction methods, such as headspace or direct liquid injection.[4] For enhanced sensitivity and to minimize matrix interference, triple quadrupole mass spectrometry (GC-MS/MS) is often recommended.[4] While no specific GC-MS method for Tofacitinib has been published, general validated GC-MS/MS methods for nitrosamines in pharmaceuticals can be adapted.[7]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS (e.g., using Orbitrap or TOF analyzers) provide high mass accuracy, which is invaluable for identifying unknown impurities and confirming the structure of known nitrosamines with a high degree of confidence.[2][8] This can be particularly useful during the initial screening and risk assessment phases.

The general workflow for the analysis of nitrosamine impurities in a Tofacitinib drug product is outlined below.

Experimental_Workflow Sample Tofacitinib Sample (Tablets or API) Prep Sample Preparation (Crushing, Weighing, Dissolution) Sample->Prep 1. Receive Extraction Extraction (e.g., with Methanol) Prep->Extraction 2. Prepare Filter Filtration (0.2 µm PVDF filter) Extraction->Filter 3. Clarify Analysis LC-MS/MS or GC-MS Analysis Filter->Analysis 4. Inject Quant Quantification (vs. Calibration Curve) Analysis->Quant 5. Process Data Report Data Review & Reporting Quant->Report 6. Generate Results Risk Risk Assessment (Compare to AI Limit) Report->Risk 7. Evaluate

Caption: General workflow for nitrosamine impurity analysis in Tofacitinib drug products.

Experimental Protocols

Protocol 1: LC-MS/MS Method for N-Nitroso Tofacitinib in Tablets

This protocol is based on a validated method for the quantification of N-Nitroso Tofacitinib in Tofacitinib tablets.[5][6][9]

1. Materials and Reagents

  • N-Nitroso Tofacitinib reference standard

  • Tofacitinib tablets

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (for pH adjustment, optional)

2. Standard Solution Preparation

  • Stock Solution: Prepare a stock solution of N-Nitroso Tofacitinib in methanol.

  • Working Standards: Perform serial dilutions of the stock solution with a suitable diluent (e.g., methanol or mobile phase) to prepare a series of calibration standards. A typical range would be 0.7 ng/mL to 20.0 ng/mL.[5][6]

3. Sample Preparation

  • Accurately weigh and crush a sufficient number of Tofacitinib tablets to obtain a representative sample.[10]

  • Transfer a portion of the powdered tablets, equivalent to a target Tofacitinib concentration (e.g., 20 mg/mL), into a volumetric flask or centrifuge tube.[10]

  • Add a measured volume of methanol and vortex thoroughly to dissolve the sample.

  • The sample may be further subjected to shaking on a mechanical shaker to ensure complete extraction.[10]

  • Centrifuge the sample to pelletize insoluble excipients.

  • Filter the supernatant through a 0.2 µm PVDF syringe filter prior to injection.[11]

4. LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System Agilent or equivalent HPLC/UPLC system
Column Jade C18 (150 x 4.6 mm, 5µm)[5][6]
Mobile Phase A 10mM Ammonium Acetate in water (pH 3.2)[5][6]
Mobile Phase B Acetonitrile[5][6]
Flow Rate 1.0 mL/min[5][6]
Elution Gradient Program[5][6]
Injection Volume 10-20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Mass Transitions m/z 275.3 → 149.1, 275.3 → 147.0, 275.3 → 82.1[5][6]

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the N-Nitroso Tofacitinib standard against its concentration.

  • Determine the concentration of N-Nitroso Tofacitinib in the sample preparations by interpolating their peak areas from the calibration curve.

  • Calculate the final amount of the impurity in the drug product, typically expressed in parts per million (ppm) or ng/day based on the maximum daily dose.

Data Presentation

The performance of the described LC-MS/MS method is summarized below.

Table 1: Quantitative Performance Data for the LC-MS/MS Method

ParameterResultReference
Linearity Range0.7 - 20.0 ng/mL[5][6]
Correlation Coefficient (r²)0.9952[5][6]
Limit of Detection (LOD)0.7 ng/mL[5][6]
Limit of Quantification (LOQ)1.0 ng/mL[5][6]

Conclusion

The control of nitrosamine impurities is a critical aspect of ensuring the safety and quality of Tofacitinib. The LC-MS/MS method detailed in this application note provides a sensitive, specific, and validated approach for the quantification of N-Nitroso Tofacitinib in finished drug products.[5][6] While other techniques like GC-MS and LC-HRMS are valuable tools for a comprehensive nitrosamine control strategy, this specific LC-MS/MS protocol offers a ready-to-implement solution for routine quality control and release testing. It is imperative for researchers and manufacturers to adhere to regulatory guidelines and employ such validated analytical methods to mitigate the risks associated with nitrosamine impurities.

References

Application of USP General Chapter <1225> for the Validation of Tofacitinib Impurity Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides detailed protocols and application notes for the validation of analytical methods for the quantification of impurities in Tofacitinib, adhering to the guidelines outlined in USP General Chapter <1225>. The provided methodologies are based on established and validated reverse-phase high-performance liquid chromatography (RP-HPLC) techniques.

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[1] Ensuring the purity of the drug substance and drug product is critical for its safety and efficacy. This involves the identification and quantification of any process-related impurities and degradation products. The analytical methods used for this purpose must be validated to ensure they are accurate, reliable, and fit for purpose.

Logical Relationship of USP <1225> Validation Parameters

The validation of an analytical procedure as per USP <1225> involves a systematic evaluation of various performance characteristics. These parameters are interconnected and collectively ensure the method's suitability for its intended use.

USP_1225_Validation_Parameters cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robustness Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is assessed correctly Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy demonstrates proportionality Range Range Linearity->Range defines boundaries Precision->Accuracy influences Range->Linearity Range->Accuracy Range->Precision LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOQ->Linearity is lower boundary LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Accuracy assesses impact of variations Robustness->Precision

Caption: Interrelationship of USP <1225> validation parameters.

Tofacitinib Signaling Pathway Inhibition

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) signaling pathway, which is crucial for the signaling of numerous cytokines involved in immune response and inflammation.

Tofacitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK Janus Kinase (JAK) Receptor->JAK Cytokine Binding Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Modulates

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

RP-HPLC Method for Tofacitinib and its Impurities

This protocol describes a stability-indicating RP-HPLC method for the quantification of Tofacitinib and its related substances.

Chromatographic Conditions:

  • Column: Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent.

  • Mobile Phase A: A buffer solution of potassium dihydrogen phosphate (B84403) and 1-octanesulfonic acid sodium salt in water, adjusted to pH 5.5, mixed with acetonitrile (B52724) (90:10 v/v).

  • Mobile Phase B: Acetonitrile and the buffer solution (70:30 v/v).

  • Gradient Elution: A suitable gradient program to ensure separation of all impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 25 µL.[1]

Solution Preparation:

  • Diluent: A mixture of water and acetonitrile (80:20 v/v).[1]

  • Standard Solution: Prepare a stock solution of Tofacitinib working standard and further dilute to a final concentration of approximately 0.0007 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities (e.g., Amine impurity, Dihydro impurity, Benzyl impurity) at a suitable concentration.

  • System Suitability Solution: Spike the Tofacitinib standard solution with the impurity stock solution to a final concentration of approximately 0.15% of the Tofacitinib test concentration.[1]

  • Sample Solution: Prepare the test sample of Tofacitinib drug substance or product in the diluent to achieve a target concentration.

Validation Protocol according to USP <1225>

The following validation parameters should be assessed for the impurity method.

Validation_Workflow start Start Validation specificity 1. Specificity (Forced Degradation) start->specificity linearity 2. Linearity & Range specificity->linearity lod_loq 3. LOD & LOQ linearity->lod_loq accuracy 4. Accuracy (Recovery Studies) lod_loq->accuracy precision 5. Precision (Repeatability & Intermediate) accuracy->precision robustness 6. Robustness precision->robustness end Validation Complete robustness->end

Caption: Workflow for the validation of an analytical method.

a. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.[2]

  • Procedure: Perform forced degradation studies on Tofacitinib under various stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress, and photolytic stress.[3][4]

  • Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Acceptance Criteria: The method is specific if the Tofacitinib peak is well-resolved from all degradation product peaks and any peaks from the placebo. Peak purity analysis using a diode array detector should confirm that the Tofacitinib peak is spectrally pure.

b. Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Procedure: Prepare a series of solutions of the impurity standard at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification level.

  • Inject each solution in triplicate and plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[1][5]

c. Accuracy: Accuracy is the closeness of the test results to the true value.

  • Procedure: Spike a known amount of the impurity standard into the Tofacitinib sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification level).

  • Analyze the spiked samples in triplicate and calculate the percentage recovery of the impurity.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 90% to 110%.

d. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Method Precision): Analyze a minimum of six independent samples of Tofacitinib spiked with the impurity at the specification level on the same day, by the same analyst, and on the same instrument.[1]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the results should be within an acceptable limit, typically not more than 5.0%.[1]

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio, typically 3:1.[6]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.[7]

  • Procedure: Prepare a series of dilute solutions of the impurity and inject them. Determine the concentrations that correspond to the required signal-to-noise ratios.

  • Acceptance Criteria: The LOQ should be validated by demonstrating acceptable precision and accuracy at this concentration.[7]

f. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2°C), and mobile phase pH (e.g., ±0.2 units).

  • Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations, indicating the method is robust.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of Linearity Data for Tofacitinib Impurities

ImpurityRange (µg/mL)Correlation Coefficient (r²)
Amine Impurity0.0567 - 0.72450.9999[1]
Tofacitinib (for reference)0.0998 - 0.7250.9999[1]
Impurity-ALOQ - ~1.5%> 0.999[4]
Impurity-BLOQ - ~1.5%> 0.999[4]

Table 2: Summary of Accuracy (Recovery) Data

ImpuritySpiked LevelMean Recovery (%)Acceptance Criteria (%)
Amine Impurity50%, 100%, 150%98.0 - 102.090.0 - 110.0
TF-A Impurity (at LOQ)LOQ95.6[5]80.0 - 120.0
TF-F Impurity (at LOQ)LOQ109.0[5]80.0 - 120.0
TF-V Impurity (at LOQ)LOQ104.6[5]80.0 - 120.0

Table 3: Summary of Precision (%RSD) Data

ParameterImpurity%RSDAcceptance Criteria (%RSD)
RepeatabilityAmine Impurity< 2.0≤ 5.0
Intermediate PrecisionAmine Impurity< 3.0≤ 5.0
System Precision (Tofacitinib)Tofacitinib0.42[1]≤ 5.0

Table 4: Summary of LOD and LOQ Data

ImpurityLOD (µg/mL)LOQ (µg/mL)S/N Ratio (LOQ)
Amine Impurity0.0187[1]0.0567[1]≥ 10
TF-A Impurity6.2[5]--
TF-F Impurity35.5[5]--
TF-V Impurity2.7[5]--

Note: The data presented in the tables are compiled from various literature sources and are for illustrative purposes. Actual results may vary.

References

Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, is a crucial therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] Ensuring the safety and efficacy of Tofacitinib requires stringent control over its impurity profile. This application note details a comprehensive workflow for the identification and characterization of process-related impurities and degradation products of Tofacitinib using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). The protocol includes forced degradation studies to simulate various stress conditions and highlights the utility of time-of-flight (TOF) mass spectrometry for accurate mass measurements and structural elucidation of impurities.

Introduction

The manufacturing process of active pharmaceutical ingredients (APIs) can introduce various impurities, including synthetic intermediates and process-related compounds.[1] Furthermore, the API can degrade under various environmental conditions during storage and handling, leading to the formation of degradation products.[1] These impurities, even at trace levels, can impact the safety, efficacy, and quality of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above certain thresholds.[3]

Tofacitinib, with its complex chemical structure, is susceptible to degradation through hydrolysis, oxidation, and thermal stress.[2][3] High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and mass accuracy, making it an indispensable tool for the definitive identification and structural elucidation of unknown impurities.[4] This note provides a detailed protocol for the characterization of Tofacitinib impurities using a state-of-the-art LC-HRMS system.

Experimental Protocols

Materials and Reagents
  • Tofacitinib Citrate (B86180) reference standard and impurity standards (e.g., Amine impurity, Dihydro impurity, Benzyl impurity) were obtained from a commercial source.[5]

  • HPLC-grade acetonitrile, methanol, and water were used.[5]

  • Ammonium acetate (B1210297), formic acid, potassium dihydrogen phosphate (B84403), and potassium hydroxide (B78521) of analytical grade were used for mobile phase preparation.[3][5]

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%) were used for forced degradation studies.[5]

Forced Degradation Studies

Forced degradation studies were conducted to assess the stability of Tofacitinib under various stress conditions as per ICH guidelines.[2][3]

  • Acid Hydrolysis: Tofacitinib solution was treated with 0.1 M HCl at room temperature.

  • Base Hydrolysis: Tofacitinib solution was treated with 0.1 M NaOH at room temperature. In some cases, a milder condition of 0.05 N NaOH for a shorter duration was used to control the degradation to about 25%.[6]

  • Oxidative Degradation: Tofacitinib solution was treated with 3% hydrogen peroxide.

  • Thermal Degradation: Tofacitinib solid was exposed to high temperatures (e.g., 50°C).

  • Photolytic Degradation: Tofacitinib solid was exposed to UV light (e.g., 254 nm).

Liquid Chromatography Conditions

The separation of Tofacitinib and its impurities was achieved using a reverse-phase liquid chromatography (RP-LC) system with the following parameters:

ParameterCondition
Column LiChrospher C18 (250 mm × 4.6 mm, 5 µm) or Waters XBridge BEH Shield RP18 (150 mm x 4.6 mm, 2.5 µm)
Mobile Phase A 0.1% Ammonium acetate solution (pH adjusted to 4.0 with formic acid) or a buffer of potassium dihydrogen phosphate and 1-Octane sulfonic acid sodium salt (pH 5.5)
Mobile Phase B Acetonitrile
Gradient Elution A linear gradient was employed to ensure the separation of all impurities. A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 25°C or 45°C
Injection Volume 10 µL
Detector PDA/UV detector set at 280 nm or 210 nm
High-Resolution Mass Spectrometry Parameters

A high-resolution time-of-flight (TOF) mass spectrometer was used for the detection and structural identification of the impurities.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) in positive mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 50-1000
Data Acquisition MS and auto MS/MS mode to obtain precursor and product ion information simultaneously.
Mass Accuracy Sub-ppm mass accuracy is crucial for generating accurate molecular formulas.[7]

Results and Discussion

Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathway for numerous cytokines and growth factors. This inhibition modulates the immune response, which is beneficial in autoimmune diseases.

Tofacitinib_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow for Impurity Characterization

The systematic workflow for identifying and characterizing Tofacitinib impurities involves several key steps, from sample preparation through data analysis.

Impurity_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification Tofacitinib Tofacitinib Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Tofacitinib->Forced_Degradation LC_Separation LC Separation Forced_Degradation->LC_Separation HRMS_Detection HRMS Detection (MS and MS/MS) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition HRMS_Detection->Data_Acquisition Impurity_Detection Impurity Peak Detection Data_Acquisition->Impurity_Detection Formula_Generation Molecular Formula Generation (Accurate Mass) Impurity_Detection->Formula_Generation Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Formula_Generation->Structure_Elucidation Final_Report Impurity Identification Report Structure_Elucidation->Final_Report

Caption: Workflow for Tofacitinib impurity characterization.

Impurity Profiling Results

Forced degradation studies revealed that Tofacitinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under photolytic and thermal stress.[2][3] The high-resolution mass spectrometer enabled the accurate mass measurement of the parent drug and its impurities, facilitating the generation of elemental compositions. Subsequent MS/MS analysis provided fragmentation patterns that were used to elucidate the structures of the impurities.

A study identified eleven major related substances, including five process-related substances and six degradation products.[2][3] Some of the commonly identified impurities are listed in the table below.

Impurity NameMolecular FormulaObserved m/zType
TofacitinibC16H20N6O313.1777API
Amide-TOFTC16H22N6O2331.1882Degradation Product
Dihydro-TOFTC16H22N6O315.1933Process-Related
Descyanoacetyl-TOFTC13H19N5246.1719Degradation Product
Chloro-TOFTC16H19ClN6O347.1387Process-Related
Benzyl-TOFTC23H26N6O403.2246Process-Related
N-Nitroso TofacitinibC16H19N7O2342.1678Potential Contaminant

Note: The observed m/z values are for the protonated molecules [M+H]+ and are examples. Actual values may vary slightly depending on the instrument and calibration.

The degradation pathways of Tofacitinib were proposed based on the identified structures. For instance, hydrolysis of the cyano group leads to the formation of the amide impurity (Amide-TOFT), while cleavage of the cyanoacetyl group results in Descyanoacetyl-TOFT.

Conclusion

This application note demonstrates a robust and reliable LC-HRMS method for the comprehensive characterization of Tofacitinib impurities. The combination of forced degradation studies and high-resolution mass spectrometry provides a powerful tool for identifying process-related impurities and degradation products. This workflow is essential for ensuring the quality, safety, and efficacy of Tofacitinib and can be readily implemented in quality control laboratories and drug development settings. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists involved in the analysis of Tofacitinib and other pharmaceutical compounds.

References

Application Notes and Protocols for the Chromatographic Separation of Tofacitinib Diastereomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The synthesis of Tofacitinib, which contains two chiral centers, can result in the formation of stereoisomeric impurities, including enantiomers and diastereomers. The control of these impurities is critical to ensure the safety and efficacy of the drug product. These application notes provide detailed protocols for the chromatographic separation of Tofacitinib's stereoisomeric impurities, with a focus on its diastereomers.

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular enzymes involved in signaling pathways that regulate immune cell function and inflammation. By blocking JAKs, Tofacitinib disrupts the downstream signaling cascade, primarily the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription (Pro-inflammatory Cytokines) DNA->Gene 6. Gene Transcription

Figure 1: Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway

Chromatographic Separation of Tofacitinib Stereoisomeric Impurities

The primary stereoisomeric impurities of Tofacitinib are its enantiomer (the SS-isomer) and its diastereomers (primarily the 3RS, 4SR isomer). The following sections provide protocols for their chromatographic separation.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Tofacitinib for stereoisomeric impurities involves sample preparation, chromatographic separation and detection, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Tofacitinib Drug Substance or Product weigh Accurately weigh sample start->weigh dissolve Dissolve in a suitable diluent weigh->dissolve filter Filter through a 0.45 µm filter dissolve->filter inject Inject into HPLC/UPLC system filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate quantify Quantify impurities against a standard integrate->quantify report Generate report quantify->report

Figure 2: General Experimental Workflow for Tofacitinib Impurity Analysis

Protocol 1: Separation of Tofacitinib Enantiomeric Impurity (SS-Isomer)

This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the SS-enantiomer of Tofacitinib.

Chromatographic Conditions
ParameterValue
Column CHIRALPAK IH (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 8.0)
Mobile Phase B Acetonitrile (B52724)
Gradient Time (min)
0
2
15
20
25
30
40
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 20 µL
Sample Preparation
  • Diluent: Prepare a mixture of 5 mM ammonium acetate (pH 8.0) and acetonitrile in a 4:1 ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the Tofacitinib SS-isomer reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Tofacitinib sample in the diluent to a suitable concentration.

  • Spiked Sample Solution (for method development/validation): Prepare a sample solution as in step 3 and spike it with a known amount of the SS-isomer standard.

System Suitability

The system is deemed suitable for use if the resolution between the Tofacitinib peak and the SS-isomer peak is greater than 2.0.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1002 – 20.04 µg/mL
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 0.04 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Average Recovery 98.6%
Relative Standard Deviation (RSD) 0.7%

Protocol 2: Separation of Tofacitinib Diastereomeric Impurities

Chromatographic Conditions (Proposed Starting Method)
ParameterValue
Column ZIC-HILIC (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (45:55, v/v)
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation
  • Diluent: Prepare a suitable mixture of water and a compatible organic solvent (e.g., acetonitrile or methanol).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the Tofacitinib (3RS, 4SR)-diastereomer reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Tofacitinib sample in the diluent to a suitable concentration.

Method Development and Validation Considerations
  • Specificity: The method should be able to resolve the diastereomeric impurity peak from the main Tofacitinib peak and other potential impurities. This can be confirmed by spiking the sample with the diastereomer reference standard.

  • Linearity: The detector response for the diastereomeric impurity should be linear over a range of concentrations.

  • LOD and LOQ: The limit of detection and limit of quantitation for the diastereomeric impurity should be determined to ensure the method is sensitive enough for its intended purpose.

  • Accuracy and Precision: The accuracy (recovery) and precision (repeatability and intermediate precision) of the method for quantifying the diastereomeric impurity should be established.

  • Robustness: The method's performance should be evaluated under small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate, and temperature).

Expected Quantitative Data (to be determined during validation)
ParameterExpected Range/Value
Linearity Range To be determined
Correlation Coefficient (r) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 5%

Conclusion

The control of stereoisomeric impurities is a critical aspect of ensuring the quality and safety of Tofacitinib. The provided protocols offer a validated method for the enantiomeric impurity and a robust starting point for the development and validation of a method for the diastereomeric impurities. It is essential for each laboratory to validate the chosen method according to their specific requirements and regulatory guidelines.

Troubleshooting & Optimization

Resolving co-eluting peaks in Tofacitinib HPLC impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks during the HPLC analysis of Tofacitinib and its impurities. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Tofacitinib that might co-elute?

A1: Common process and degradation impurities of Tofacitinib that have the potential to co-elute with the main peak or with each other include:

  • Amine Impurity: Methyl-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4yl)-amine.[1]

  • Dihydro Impurity: A potential process-related impurity.

  • Benzyl Impurity: (3R,4R)-(1-Benzyl-4-methyl-piperidin-3-yl)-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine.

  • 7-Deazaadenine [2]

  • Amide-TOFT (Tofacitinib Amide) [2]

  • Descyanoacetyl-TOFT [2]

  • Chloro-TOFT [2]

Forced degradation studies have shown that Tofacitinib is sensitive to alkaline conditions, which can generate additional degradation products.[1]

Q2: My chromatogram shows a broad or tailing Tofacitinib peak. Could this be a co-elution issue?

A2: Yes, peak broadening and tailing can be indicative of a hidden co-eluting impurity. Before adjusting the method, it's crucial to ensure your HPLC system is performing optimally. Check for potential issues such as column degradation, improper sample solvent, or extra-column volume.

Q3: How can I confirm if I have a co-elution problem?

A3: A diode array detector (DAD) or a photodiode array (PDA) detector is invaluable for assessing peak purity.[2] If the UV spectra across the peak are not homogenous, it indicates the presence of a co-eluting compound. If you do not have access to a DAD/PDA, carefully inspect the peak for any shoulders or asymmetry, which can also suggest co-elution.

Q4: What is the first step I should take to resolve co-eluting peaks?

A4: The initial and often simplest approach is to adjust the mobile phase composition. For reversed-phase HPLC, modifying the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can alter the retention times of Tofacitinib and its impurities, potentially improving resolution.

Q5: Can changing the pH of the mobile phase help in resolving co-eluting peaks?

A5: Absolutely. If the co-eluting compounds have different pKa values, adjusting the mobile phase pH can significantly impact their retention behavior and improve separation. For instance, using a phosphate (B84403) buffer at a specific pH is a common strategy in Tofacitinib impurity analysis.[1]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in Tofacitinib HPLC impurity analysis.

Step 1: Initial System Verification

Before modifying the chromatographic method, ensure the HPLC system is functioning correctly.

  • System Suitability Check: Perform a system suitability test to confirm that the system meets the required performance criteria.

  • Column Health: An old or contaminated column can lead to poor peak shape and resolution. If you suspect column degradation, try flushing it with a strong solvent or replace it with a new one.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.

Step 2: Method Optimization Strategies

If the system is performing as expected, the next step is to optimize the HPLC method parameters. The following flowchart illustrates a logical workflow for troubleshooting co-elution.

CoElution_Troubleshooting start Co-eluting Peaks Observed check_system Perform System Suitability Check start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (e.g., check for leaks, column health) system_ok->fix_system No adjust_mobile_phase Adjust Mobile Phase Composition (% Organic Solvent) system_ok->adjust_mobile_phase Yes fix_system->check_system resolution_improved1 Resolution Improved? adjust_mobile_phase->resolution_improved1 adjust_ph Modify Mobile Phase pH resolution_improved1->adjust_ph No end Peaks Resolved resolution_improved1->end Yes resolution_improved2 Resolution Improved? adjust_ph->resolution_improved2 change_column Change Column Stationary Phase (e.g., different C18 chemistry, or alternative phase) resolution_improved2->change_column No resolution_improved2->end Yes resolution_improved3 Resolution Improved? change_column->resolution_improved3 optimize_temp_flow Optimize Temperature and Flow Rate resolution_improved3->optimize_temp_flow No resolution_improved3->end Yes optimize_temp_flow->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Optimization Steps:
  • Adjust Mobile Phase Composition:

    • Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of the aqueous and organic phases. A small decrease in the organic solvent percentage will generally increase retention times and may improve resolution.

    • Gradient Elution: For gradient methods, modifying the gradient slope can be effective. A shallower gradient will provide more time for separation of closely eluting peaks.

  • Modify Mobile Phase pH:

    • The ionization state of Tofacitinib and its impurities can be altered by changing the pH of the mobile phase buffer.

    • Methods have been successfully developed using phosphate buffers at pH 3.0 and 5.5.[1] Experimenting with the pH within the stable range of your column can significantly alter selectivity and resolve co-eluting peaks.

  • Change Column Stationary Phase:

    • If modifications to the mobile phase are unsuccessful, changing the stationary phase is a powerful tool.

    • Even different brands of C18 columns can provide different selectivity due to variations in end-capping and silica (B1680970) properties.

    • Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative separation mechanisms.

  • Optimize Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of Tofacitinib and its impurities.

    • Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for partitioning between the mobile and stationary phases.

Experimental Protocols

The following are examples of HPLC methods that have been used for the analysis of Tofacitinib and its impurities. These can serve as a starting point for method development and troubleshooting.

Method 1: USP Recommended Method for Tofacitinib Oral Solution [2]

ParameterCondition
Column Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm
Mobile Phase A 2.72 g/L Potassium Phosphate Monobasic and 1 g/L Sodium 1-Octanesulfonate Monohydrate, pH 5.5
Mobile Phase B 90% Methanol and 10% Acetonitrile (v/v)
Gradient Program Time (min)
0
3
28
31
32
37
38
42
Flow Rate 0.8 mL/min
Column Temperature 45°C
Detector Wavelength 280 nm
Injection Volume 10 µL

Method 2: RP-HPLC for Tofacitinib and Amine Impurity [1]

ParameterCondition
Column Inert Clone ODS(3), 250 x 4.6 mm, 5 µm
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Wavelength 210 nm
Injection Volume 25 µL

Quantitative Data

The following table summarizes the relative retention times (RRT) of known Tofacitinib impurities based on the USP method. This data can be used to tentatively identify co-eluting peaks.

Relative Retention Times of Tofacitinib Impurities [2]

CompoundRelative Retention Time (RRT)
7-Deazaadenine~0.24
Amide-TOFT~0.49
Dihydro-TOFT~0.76
Tofacitinib 1.00
Descyanoacetyl-TOFT~1.11
Chloro-TOFT~1.23
Benzyl-TOFT~1.36

Note: RRT values are approximate and can vary between different HPLC systems and conditions.

Visualization of Key Relationships

The following diagram illustrates the relationship between common Tofacitinib impurities and the parent drug, highlighting their potential for co-elution during HPLC analysis.

Tofacitinib_Impurities Tofacitinib Tofacitinib Amine_Impurity Amine Impurity Tofacitinib->Amine_Impurity Process/Degradation Dihydro_Impurity Dihydro Impurity Tofacitinib->Dihydro_Impurity Process Benzyl_Impurity Benzyl Impurity Tofacitinib->Benzyl_Impurity Process Degradation_Products Degradation Products Tofacitinib->Degradation_Products Stress Conditions (e.g., Alkaline)

Caption: Relationship of Tofacitinib to its common impurities.

References

How to improve sensitivity for Tofacitinib genotoxic impurity detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of genotoxic impurities (GTIs) in Tofacitinib (B832).

Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities (GTIs) in Tofacitinib that I should be concerned about?

A1: Based on the synthesis route and degradation pathways of Tofacitinib, the primary potential GTIs to monitor include:

  • Ethyl p-toluenesulfonate (Ethyl Tosylate) and Butyl p-toluenesulfonate (Butyl Tosylate) : These are process-related impurities that may arise from the use of tosylates in the synthesis.[1]

  • N-Nitroso Tofacitinib : This is a potential nitrosamine (B1359907) impurity that can form in the presence of nitrite (B80452) sources.[2]

  • Oxidative Degradation Impurities : These can form upon exposure of Tofacitinib to oxidative conditions.[1]

Q2: What are the regulatory limits for these genotoxic impurities?

A2: The control limits for genotoxic impurities are determined by the Threshold of Toxicological Concern (TTC) concept, as outlined in the ICH M7 guideline.[3][4] For most GTIs, the acceptable intake is 1.5 µ g/day for long-term treatment.[5][6][7] The specific concentration limit in the drug substance (in ppm) is calculated based on the maximum daily dose of Tofacitinib.

Q3: Which analytical technique is most suitable for detecting Tofacitinib GTIs?

A3: The choice of analytical technique depends on the specific GTI's physicochemical properties, such as volatility, polarity, and thermal stability.

  • LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is generally the preferred method for its high sensitivity and specificity, especially for non-volatile impurities like N-Nitroso Tofacitinib and tosylate esters.[2][8][9]

  • GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile or semi-volatile impurities. Sulfonate esters can also be analyzed by GC-MS, sometimes requiring derivatization to improve volatility and sensitivity.

  • HPLC with UV detection (High-Performance Liquid Chromatography) can be used, particularly for impurities with a strong UV chromophore. However, achieving the required low detection limits for GTIs can be challenging and may require specialized detectors with longer path lengths to enhance sensitivity.[9]

Troubleshooting Guides

Issue 1: Poor Sensitivity / Inability to Reach Required LOD/LOQ

Possible Causes & Solutions:

  • Suboptimal Sample Preparation: The concentration of the analyte may be too low in the injected sample.

    • Solution: Increase the sample concentration if possible without causing matrix effects. Employ sample enrichment techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the impurities while removing interfering matrix components.[9]

  • Inadequate Mass Spectrometry Parameters: The ionization and fragmentation of the target impurity may not be optimal.

    • Solution: Optimize MS parameters by infusing a standard of the impurity. For LC-MS/MS, carefully select precursor and product ions and optimize collision energy for Multiple Reaction Monitoring (MRM) mode to maximize signal-to-noise. For sulfonate esters, consider using Atmospheric Pressure Chemical Ionization (APCI) as it can provide better sensitivity than Electrospray Ionization (ESI).

  • Matrix Effects: Co-eluting components from the Tofacitinib drug substance matrix can suppress or enhance the ionization of the target impurity, leading to inaccurate and imprecise results.

    • Solution: Improve chromatographic separation to resolve the impurity from interfering matrix components. Modify the sample preparation procedure to remove these interferences. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

  • Incorrect Choice of Analytical Technique/Detector: The chosen method may not be inherently sensitive enough.

    • Solution: Switch to a more sensitive technique. For example, if HPLC-UV is not providing adequate sensitivity, transitioning to an LC-MS/MS method is recommended.[8][9] For HPLC-UV, using a diode array detector (DAD) with a longer path length flow cell (e.g., 60 mm) can significantly enhance sensitivity.

Issue 2: Poor Peak Shape or Resolution

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: The stationary phase of the column may not be suitable for the polarity of the target impurity.

    • Solution: For polar impurities that are poorly retained on traditional C18 columns, consider using a column with a different stationary phase, such as one designed for polar analytes or employing Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mobile Phase Mismatch: The pH or composition of the mobile phase may not be optimal for the analyte's ionization state and interaction with the stationary phase.

    • Solution: Adjust the pH of the mobile phase to ensure the analyte is in a consistent and appropriate ionization state for good peak shape. Optimize the gradient elution profile to ensure adequate separation from other impurities and the main drug substance peak.

  • Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Data Presentation

Table 1: Comparison of Analytical Methods for Tofacitinib Genotoxic Impurities

Genotoxic ImpurityAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N-Nitroso Tofacitinib LC-MS/MS0.7 ng/mL1.0 ng/mL[2]
Ethyl p-toluenesulfonate LC-MS (SIM)0.018 µg/mL0.054 µg/mL[9]
Ethyl p-toluenesulfonate HPLC-UV0.009 µg/mL (0.15 ppm)0.03 µg/mL (0.5 ppm)
Methyl p-toluenesulfonate HPLC-UV0.009 µg/mL (0.15 ppm)0.03 µg/mL (0.5 ppm)
Sulfonate Esters (general) GC-MS0.61 - 0.74 ppm2.03 - 2.48 ppm

Experimental Protocols

Protocol 1: LC-MS/MS Method for N-Nitroso Tofacitinib

This protocol is adapted from a validated method for the quantification of N-Nitroso Tofacitinib in tablet form.[2]

  • Sample Preparation:

    • Accurately weigh and transfer the Tofacitinib sample into a suitable volumetric flask.

    • Dissolve and dilute to the final concentration using an appropriate diluent (e.g., a mixture of acetonitrile (B52724) and water).

  • Chromatographic Conditions:

    • Column: Jade C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 3.2

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient program should be optimized to separate N-Nitroso Tofacitinib from Tofacitinib and other potential impurities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • m/z 341.2 → 149.1 (Quantifier)

      • m/z 341.2 → 177.1 (Qualifier) (Note: These transitions are hypothetical for N-Nitroso Tofacitinib and would need to be determined experimentally by infusing a standard.)

Protocol 2: HPLC-UV Method for Ethyl and Butyl p-toluenesulfonate

This protocol is based on a patented method for detecting suspected GTIs in Tofacitinib citrate (B86180).[1]

  • Sample Preparation:

    • Prepare a sample solution of Tofacitinib citrate at a concentration of approximately 1 mg/mL in a mixture of methanol (B129727) and water (e.g., 40:60 v/v).[1]

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.05 M sodium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0-4.5)

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient Elution: A gradient program should be developed to effectively separate ethyl p-toluenesulfonate and butyl p-toluenesulfonate from the main Tofacitinib peak.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220-280 nm

    • Injection Volume: 20 µL

Visualizations

GTIDetectionWorkflow cluster_assessment Risk Assessment cluster_method_dev Analytical Method Development cluster_control Control Strategy start Identify Potential GTIs (Synthesis Route, Degradation) in_silico In Silico Toxicity Assessment (e.g., (Q)SAR) start->in_silico Structural Alert? ames_test Ames Test for Mutagenicity in_silico->ames_test Positive or Equivocal classification Classify Impurity (ICH M7) ames_test->classification method_selection Select Analytical Technique (LC-MS, GC-MS, etc.) classification->method_selection Control Required method_dev Method Development & Optimization method_selection->method_dev method_validation Method Validation (ICH Q2(R1)) method_dev->method_validation control_strategy Define Control Strategy (e.g., test in starting material, intermediate, or final API) method_validation->control_strategy routine_testing Routine Testing of Batches control_strategy->routine_testing

Caption: Workflow for Genotoxic Impurity Assessment and Control.

AnalyticalTechniqueSelection start Target Genotoxic Impurity volatility_check Is the impurity volatile & thermally stable? start->volatility_check gcms GC-MS volatility_check->gcms Yes derivatization_check Can it be made volatile via derivatization? volatility_check->derivatization_check No derivatization_check->gcms Yes lcms LC-MS / LC-MS/MS derivatization_check->lcms No uv_check Does it have a strong UV chromophore? lcms->uv_check Consider orthogonal technique uv_check->lcms No (Primary Technique) hplcuv HPLC-UV (High Sensitivity Detector) uv_check->hplcuv Yes

Caption: Decision Tree for Analytical Technique Selection.

References

Minimizing Tofacitinib degradation during analytical sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tofacitinib Analytical Sample Preparation

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize Tofacitinib degradation during analytical sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Tofacitinib under analytical stress conditions?

A1: Tofacitinib is susceptible to degradation under several stress conditions, primarily hydrolysis (acidic and basic) and oxidation. Forced degradation studies show that Tofacitinib degrades significantly in the presence of strong acids, bases, and oxidizing agents.[1][2][3] It is most sensitive to alkaline (base) hydrolysis, where degradation can be rapid and extensive. Degradation is less pronounced under neutral, thermal (heat), and photolytic (light) stress.

Q2: My Tofacitinib recovery is consistently low. Could degradation during sample preparation be the cause?

A2: Yes, low recovery is a common symptom of analyte degradation. If you observe consistently low recovery percentages (e.g., below 85%) after implementing a validated sample preparation method like protein precipitation or solid-phase extraction, degradation is a likely culprit.[4] This is especially true if you also notice new, unidentified peaks in your chromatogram.[1] To confirm this, you should evaluate the stability of Tofacitinib in the biological matrix under your specific processing and storage conditions.

Q3: What are the recommended storage conditions for plasma/serum samples containing Tofacitinib prior to analysis?

A3: To ensure stability, biological samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored frozen, typically at -20°C or -80°C for long-term storage.[1] For short-term bench-top stability, keeping samples on ice or at refrigerated temperatures (2-8°C) is recommended. Most studies show Tofacitinib is stable for several hours at room temperature and withstands multiple freeze-thaw cycles, but it is best practice to minimize the time samples spend at ambient temperatures.[5][6]

Q4: How does pH affect Tofacitinib stability during sample extraction?

A4: pH is a critical factor. Tofacitinib is most unstable under basic conditions. Therefore, avoid using highly alkaline reagents or buffers during extraction. Acidic conditions can also cause some degradation, though typically less severe than basic hydrolysis.[1][7] For methods like liquid-liquid extraction or solid-phase extraction, using a buffer in the neutral to slightly acidic range (e.g., pH 4-7) is advisable.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High variability in results between replicate samples.

Potential Cause Troubleshooting Action
Inconsistent timing Standardize all incubation and waiting times during the sample preparation workflow. Ensure each sample is exposed to solvents and temperature changes for the same duration.
Temperature fluctuations Process samples in a controlled environment. Use an ice bath for reagents and samples if there is a risk of thermal degradation.
pH inconsistency Ensure all buffers are correctly prepared and that the final pH of the sample extract is consistent across all replicates.

Issue 2: Appearance of extra peaks in the chromatogram.

Potential Cause Troubleshooting Action
Oxidative Degradation Prepare samples fresh and avoid prolonged exposure to air. Consider de-gassing solvents or blanketing the sample with an inert gas (e.g., nitrogen) if oxidation is suspected. Avoid sources of peroxides.
Hydrolytic Degradation This is indicated by the presence of known degradants like descyanoacetyl-Tofacitinib. Confirm that the pH of your extraction solvent is not strongly acidic or basic. Neutralize samples if they are subjected to pH extremes during an earlier step.
Photodegradation While Tofacitinib is relatively stable under light, excessive exposure can cause minor degradation. Use amber vials or work in an area with minimal UV light exposure.[1]

// Nodes start [label="Problem:\nLow or Variable Tofacitinib Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_storage [label="Review Sample Storage:\n- Temp (-20°C or lower)?\n- Freeze/Thaw cycles minimized?", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Evaluate Extraction pH:\n- Is pH strongly basic (>9)?\n- Is pH strongly acidic (<3)?", fillcolor="#FBBC05", fontcolor="#202124"]; check_time_temp [label="Assess Workflow Timing\n& Temperature:\n- Long bench time?\n- High temp exposure?", fillcolor="#FBBC05", fontcolor="#202124"]; check_oxidation [label="Consider Oxidation:\n- Samples exposed to air?\n- Solvents old?", fillcolor="#FBBC05", fontcolor="#202124"];

sol_storage [label="Solution:\nStore at ≤ -20°C immediately.\nLimit freeze/thaw to <3 cycles.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; sol_ph [label="Solution:\nAdjust buffer to pH 4-7.\nNeutralize post-extraction if needed.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; sol_time_temp [label="Solution:\nProcess samples on ice.\nMinimize time before analysis/freezing.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; sol_oxidation [label="Solution:\nUse fresh solvents.\nWork quickly or use inert gas.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges start -> check_storage; start -> check_ph; start -> check_time_temp; start -> check_oxidation;

check_storage -> sol_storage [label="Yes"]; check_ph -> sol_ph [label="Yes"]; check_time_temp -> sol_time_temp [label="Yes"]; check_oxidation -> sol_oxidation [label="Yes"]; } Caption: Troubleshooting workflow for low Tofacitinib recovery.

Quantitative Data Summary

The following table summarizes the degradation of Tofacitinib under various forced stress conditions as reported in literature. This demonstrates the compound's relative stability and highlights conditions to avoid during sample preparation.

Table 1: Summary of Tofacitinib Forced Degradation Studies

Stress ConditionParametersDuration% DegradationReference
Acid Hydrolysis 0.1 M - 1 M HCl, heated90 min - 48 hrs5% - 25%[1][2][9]
Base Hydrolysis 0.05 M - 1 M NaOH, room temp10 min - 3 days25% - 100%[2]
Oxidation 3% - 10% H₂O₂30 min - 48 hrs10% - 40%[2][9]
Thermal 100°C (solid state)5 days< 5%[9]
Photolytic (UV) 254 nm / 1.2 million lux hours6 hrs - 7 days< 10%[9]

Note: Degradation percentages are approximate and vary based on the exact experimental conditions (concentration, temperature, etc.). The data clearly indicates that Tofacitinib is most labile under basic conditions.

Experimental Protocols

Protocol 1: Recommended Workflow for Tofacitinib Quantification in Human Plasma

This protocol outlines a standard protein precipitation method, which is fast and effective for Tofacitinib analysis by LC-MS/MS.[4][6][10]

Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Thaw Plasma (on ice) p2 2. Aliquot 100 µL Plasma p1->p2 p3 3. Add Internal Standard p2->p3 p4 4. Add 400 µL cold Acetonitrile (B52724) (PPT) p3->p4 p5 5. Vortex & Centrifuge (12,000 rpm, 10 min) p4->p5 p6 6. Transfer Supernatant to vial p5->p6 a1 7. Inject into LC-MS/MS System p6->a1

  • Materials & Reagents:

    • Human plasma (K₂EDTA)

    • Tofacitinib reference standard

    • Tofacitinib-¹³C₃,¹⁵N (or other stable isotope-labeled internal standard - IS)[6]

    • HPLC-grade acetonitrile and methanol

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare Tofacitinib and IS stock solutions in methanol.[6]

    • Working Solutions: Prepare serial dilutions of the Tofacitinib stock solution to create calibration standards and quality control (QC) samples.

    • IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.

  • Sample Preparation Procedure (Protein Precipitation):

    • Thaw frozen plasma samples on ice until just thawed.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (sample, blank, or calibration standard).

    • Add 20 µL of the IS working solution and briefly vortex.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Forced Degradation Study to Identify Potential Issues

This protocol helps identify if your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[3]

  • Prepare Tofacitinib Stock: Prepare a 1 mg/mL solution of Tofacitinib in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 N HCl. Heat at 80°C for 2 hours.[9] Cool and neutralize with 1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.[1] Neutralize with 0.1 N HCl.

    • Oxidation: Mix 1 mL of stock with 1 mL of 5% H₂O₂. Keep at room temperature for 1 hour.[9]

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Analysis:

    • Dilute all samples to an appropriate concentration (e.g., 10 µg/mL).

    • Analyze using your HPLC or UPLC method.

    • Evaluation: Compare the chromatograms. The stressed samples should show a decrease in the main Tofacitinib peak area and the appearance of new peaks (degradants). A good method will show clear separation (resolution >1.5) between Tofacitinib and these new peaks.

References

Troubleshooting peak tailing for Tofacitinib in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues when analyzing Tofacitinib using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide: Peak Tailing for Tofacitinib

This guide addresses specific issues that can lead to peak tailing in the chromatographic analysis of Tofacitinib.

Question: My Tofacitinib peak is showing significant tailing. What are the primary causes?

Answer:

Peak tailing for Tofacitinib, a basic compound, in reverse-phase HPLC is often a result of secondary interactions with the stationary phase or other chromatographic issues.[1][2][3][4] The most common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with the basic functional groups of Tofacitinib, leading to tailing.[1][2][3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Tofacitinib, the compound can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[1][5]

  • Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[4][6] This can include the formation of voids in the column bed.[4][7]

  • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[4][6]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1][6]

A logical approach to troubleshooting this issue is outlined in the workflow below.

G start Peak Tailing Observed for Tofacitinib check_all_peaks Are all peaks tailing? start->check_all_peaks check_system Check for Extra-Column Volume (tubing, connections) check_all_peaks->check_system Yes specific_peak Only Tofacitinib Peak is Tailing check_all_peaks->specific_peak No check_sample_load Investigate Sample Overload (dilute sample, reduce injection volume) check_system->check_sample_load end Symmetrical Peak Achieved check_sample_load->end check_column Evaluate Column Health (flush, replace guard column, or replace column) specific_peak->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., pH 3.5 or 5.3) check_mobile_phase->adjust_ph add_modifier Use Mobile Phase Additive (e.g., Triethylamine) check_mobile_phase->add_modifier change_column Consider Alternative Column (End-capped, Base-deactivated) check_mobile_phase->change_column adjust_ph->end add_modifier->end change_column->end

Troubleshooting workflow for Tofacitinib peak tailing.
Question: How can I mitigate silanol interactions causing my Tofacitinib peak to tail?

Answer:

To minimize unwanted interactions between Tofacitinib and residual silanol groups on the column, consider the following strategies:

  • Use an End-Capped Column: Modern "end-capped" columns have a stationary phase where most of the free silanol groups are chemically bonded with a small silylating agent, making them less available for interaction.[1][4][7]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 or below) will protonate the silanol groups, reducing their ability to interact with the basic Tofacitinib molecule.[2][7]

  • Use a Mobile Phase Additive: Incorporating a basic compound like triethylamine (B128534) (TEA) into the mobile phase can help to mask the active silanol sites and improve peak shape.[2][5] A concentration of around 0.05-0.1% is often a good starting point.[5]

  • Consider Alternative Stationary Phases: Columns with a different stationary phase, such as those with polar-embedded groups or hybrid silica-polymer materials, can offer better peak shapes for basic compounds.[1][2]

Question: What is the optimal mobile phase pH for Tofacitinib analysis to avoid peak tailing?

Answer:

The optimal pH for your mobile phase will depend on the specific column and other chromatographic conditions. However, for basic compounds like Tofacitinib, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[5]

Based on published methods that have achieved good peak shape for Tofacitinib, the following pH ranges have been shown to be effective:

  • Acidic pH: A pH of around 3.5 has been used successfully with a triethylamine buffer.[8] At this pH, Tofacitinib will be protonated, and silanol interactions are minimized.

  • Mid-Range pH: A pH of 5.3 to 5.5 with a phosphate (B84403) buffer has also been reported to provide a satisfactory peak shape.[9]

It is advisable to buffer the mobile phase to maintain a stable pH throughout the analysis.[4]

Frequently Asked Questions (FAQs)

Q1: I've tried adjusting the mobile phase pH, but my Tofacitinib peak still tails. What should I try next?

If adjusting the pH is not sufficient, consider the health of your column. Column performance degrades over time. Try flushing the column with a strong solvent or, if you are using one, replace the guard column.[6] If the problem persists, you may need to replace the analytical column.[4][6] Also, consider using an end-capped or base-deactivated column specifically designed for the analysis of basic compounds.[7]

Q2: Could my sample preparation be causing the peak tailing?

Yes, improper sample preparation can contribute to peak tailing. Ensure your sample is fully dissolved in a solvent that is compatible with, and preferably weaker than, your mobile phase.[6] Injecting a sample dissolved in a much stronger solvent can cause peak distortion. Additionally, filtering your sample can help remove particulates that may clog the column frit and lead to poor peak shape.[4]

Q3: All the peaks in my chromatogram are tailing, not just Tofacitinib. What does this indicate?

When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than a specific chemical interaction.[7] Common causes include:

  • Extra-column dead volume: Check all your connections, fittings, and the length and diameter of your tubing.[1][6]

  • Column void: A void may have formed at the head of your column.[4][7] This can sometimes be rectified by reversing and flushing the column, but often requires column replacement.

  • Detector issues: A large detector cell volume or a slow detector response time can also cause peak tailing.[6]

Q4: Can sample overload cause peak tailing for Tofacitinib?

Yes, injecting too high a concentration of Tofacitinib can lead to column overload and result in peak tailing or fronting.[4][6] To check if this is the issue, try diluting your sample and injecting a smaller volume.[4] If the peak shape improves, you were likely overloading the column.

Experimental Protocols and Data

The following tables summarize experimental conditions from published HPLC methods that have demonstrated good peak shape for Tofacitinib. These can serve as a starting point for method development and troubleshooting.

Table 1: Mobile Phase Compositions for Tofacitinib Analysis

Buffer SystempHOrganic ModifierReference
Potassium dihydrogen phosphate & 1-Octane sulfonic acid sodium salt5.5Acetonitrile
Phosphate buffer5.3Acetonitrile & Methanol[9]
Triethylamine buffer with ortho-phosphoric acid3.5Acetonitrile[8]
Phosphate buffer4.0Acetonitrile[10]
Phosphate buffer7.0Acetonitrile[11][12]

Table 2: Exemplary Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Kromasil C18 (250 x 4.6 mm, 5 µm)Thermo scientific (4.6 x 3 mm, 5 µm)Waters X-Bridge shield RP-18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: Buffer (pH 5.5) + Acetonitrile (90:10) B: Acetonitrile + Buffer (70:30)Buffer (pH 5.3), Acetonitrile, Methanol (40:40:20)Triethylamine buffer (pH 3.5) + Acetonitrile (85:15)
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Detection 210 nm290 nm215 nm
Temperature 25°CNot specifiedAmbient
Reference [9][8]
Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for a basic analyte like Tofacitinib.

G cluster_0 Silica Surface cluster_1 s1 s2 s3 tofacitinib Tofacitinib (Base) protonated_tofacitinib Tofacitinib-H+ tofacitinib->protonated_tofacitinib + H+ (Low pH) ionized_silanol Si-O- (Ionized Silanol) tofacitinib->ionized_silanol Strong Secondary Interaction (Peak Tailing) silanol Si-OH (Silanol Group) protonated_tofacitinib->silanol Reduced Interaction (Good Peak Shape) silanol->ionized_silanol + OH- (High pH)

Interactions at the stationary phase leading to peak tailing.

References

Technical Support Center: Optimization of Mobile Phase for Tofacitinib and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Tofacitinib (B832) and its impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of the mobile phase for the analysis of Tofacitinib and its impurities by HPLC or UPLC.

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for Tofacitinib or Basic Impurities - Secondary interactions between basic analytes and residual silanols on the column stationary phase.- Inappropriate mobile phase pH, leading to incomplete ionization or suppression of ionization of silanol (B1196071) groups.- Low buffer concentration.- Adjust the mobile phase pH. For basic compounds like Tofacitinib, a lower pH (e.g., below 3) will ensure the analyte is fully protonated and reduces interaction with silanols. Alternatively, a higher pH (e.g., above 7) can be used to deprotonate the silanols, but this may require a pH-stable column.[1]- Increase the buffer concentration in the mobile phase to improve peak shape.- Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), to mask the active silanol sites.- Use a column with end-capping or a modern stationary phase with reduced silanol activity (e.g., a hybrid particle column).
Poor Resolution Between Tofacitinib and an Impurity (e.g., Dihydro impurity) - Inadequate organic modifier strength.- Mobile phase pH not optimal for differential retention.- Inappropriate stationary phase selectivity.- Adjust the gradient slope or the initial/final concentration of the organic modifier (acetonitrile or methanol). A shallower gradient can improve the separation of closely eluting peaks.[2][3]- Systematically evaluate the effect of mobile phase pH on the retention of Tofacitinib and its impurities. A small change in pH can significantly alter the selectivity between ionizable compounds.[4][5]- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC) to find one with better selectivity for the critical pair.[2][6]
Inconsistent Retention Times - Inadequate column equilibration between injections.- Fluctuation in mobile phase composition or column temperature.- Column degradation.- Ensure sufficient re-equilibration time at the initial mobile phase conditions, especially after a gradient run.[2]- Use a column thermostat to maintain a consistent temperature.[2][3]- Prepare fresh mobile phase daily and ensure it is well-mixed.- If the problem persists, it may indicate column aging, requiring column washing or replacement.
Co-elution of Degradation Products in Forced Degradation Studies - The chosen mobile phase and stationary phase do not provide sufficient selectivity for all degradation products.- Employ a diode array detector (DAD or PDA) to check for peak purity.[3][5]- Optimize the gradient profile to separate the new peaks. A longer, shallower gradient is often effective.- If co-elution persists, consider a different stationary phase or a different organic modifier. For example, switching from acetonitrile (B52724) to methanol (B129727) can alter selectivity.[7]- Investigate the effect of pH on the separation of the degradation products.[4]
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit).- Precipitation of buffer salts in the mobile phase.- Replace the guard column or in-line filter.[1]- Back-flush the analytical column according to the manufacturer's instructions.[1]- Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when mixing with a high percentage of organic solvent.- Filter the mobile phase before use.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection for Tofacitinib and its impurities?

A1: A common and effective starting point is a reversed-phase HPLC method using a C18 column. For the mobile phase, begin with a gradient elution using a buffered aqueous phase (Mobile Phase A) and an organic modifier (Mobile Phase B).

  • Mobile Phase A (Aqueous): An acidic buffer, such as phosphate (B84403) or acetate (B1210297) buffer, at a pH between 3 and 5.5 is often used.[2][7][9] The addition of an ion-pairing agent like 1-octanesulfonic acid sodium salt can also be beneficial for retaining and separating polar impurities.[2][3][10]

  • Mobile Phase B (Organic): Acetonitrile is a common choice due to its low viscosity and UV transparency.[2][4] Methanol can also be used and may offer different selectivity.[7][11][12]

Q2: How does the pH of the mobile phase affect the separation?

A2: The pH of the mobile phase is a critical parameter as Tofacitinib and many of its impurities contain ionizable functional groups.[4][5] Adjusting the pH can alter the charge state of the analytes and the stationary phase, thereby influencing their retention and the selectivity of the separation. A systematic study of pH is recommended during method development to achieve optimal resolution.[4]

Q3: What are the common impurities of Tofacitinib I should be looking for?

A3: Common process-related and degradation impurities of Tofacitinib include:

  • Amine impurity[2][13]

  • Dihydro impurity[2][3]

  • Benzyl impurity[2][3]

  • Descyanoacetyl-TOFT[3]

  • Amide-TOFT[3]

  • 7-deazaadenine[3]

Q4: When should I consider using a UPLC method instead of HPLC?

A4: UPLC (Ultra-Performance Liquid Chromatography) offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. If you are dealing with a complex mixture of impurities or need to analyze a large number of samples, a UPLC method can significantly improve throughput. The principles of mobile phase optimization are the same, but the instrumentation allows for the use of smaller particle size columns (sub-2 µm), which necessitates a system capable of handling higher backpressures.[14]

Q5: How can I confirm the identity of the impurity peaks?

A5: While retention time matching with known impurity standards is the primary method, co-elution can be a challenge. A diode array detector (DAD/PDA) can be used to assess peak purity by comparing UV spectra across the peak. For definitive identification, especially for unknown degradation products, hyphenated techniques like LC-MS/MS are invaluable.[14]

Experimental Protocols

Example Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a published stability-indicating method for Tofacitinib and its related substances.[2]

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: Buffer (2.72 g potassium dihydrogen phosphate and 1.0 g of 1-octanesulfonic acid sodium salt anhydrous in 1000 mL water, pH adjusted to 5.5 with dilute potassium hydroxide (B78521) solution):Acetonitrile (90:10 v/v).[2]

  • Mobile Phase B: Acetonitrile:Buffer (70:30 v/v).[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 22
    5.0 22
    15.0 45
    30.0 60
    40.0 60
    40.5 22

    | 52.0 | 22 |

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 10 µL[2]

  • Diluent: Water:Acetonitrile (80:20 v/v)[2]

Example Protocol 2: UPLC-MS/MS Method for Quantification in Plasma

This protocol is adapted from a method for the quantification of Tofacitinib in human plasma.[14]

  • Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[14]

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium (B1175870) acetate, pH 4.5 (75:25, v/v)[14]

  • Flow Rate: Not specified, but typically in the range of 0.4-0.6 mL/min for a 2.1 mm ID column.

  • Analysis Time: 1.4 min[14]

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode.[14]

  • Monitored Transitions:

    • Tofacitinib: m/z 313.3 → 149.2[14]

    • Internal Standard (Tofacitinib-13C3 15N): m/z 317.4 → 149.2[14]

Visualizations

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop prep_sample Prepare Sample (Tofacitinib + Impurities) hplc_system HPLC/UPLC System prep_sample->hplc_system prep_mobile_A Prepare Mobile Phase A (Aqueous Buffer) prep_mobile_A->hplc_system prep_mobile_B Prepare Mobile Phase B (Organic Modifier) prep_mobile_B->hplc_system column Analytical Column (e.g., C18) hplc_system->column detector Detector (UV or MS) column->detector chromatogram Obtain Chromatogram detector->chromatogram analyze Analyze Peak Shape, Resolution, Retention Time chromatogram->analyze decision Criteria Met? analyze->decision decision->prep_mobile_A No, Adjust pH/ Buffer/Organic Ratio decision->hplc_system No, Adjust Gradient/Flow decision->column No, Change Column end Final Method decision->end Yes

Caption: Workflow for mobile phase optimization.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution & Retention start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing Symmetric? No poor_resolution Poor Resolution start->poor_resolution Separated? No rt_shift Retention Time Shift start->rt_shift Consistent RT? No check_ph check_ph peak_tailing->check_ph Basic Analyte? peak_fronting Peak Fronting split_peaks Split Peaks adjust_gradient adjust_gradient poor_resolution->adjust_gradient Adjust Gradient Slope change_organic change_organic poor_resolution->change_organic Change Organic Modifier (ACN vs MeOH) change_column change_column poor_resolution->change_column Try Different Stationary Phase check_equilibration check_equilibration rt_shift->check_equilibration Check Column Equilibration check_temp check_temp rt_shift->check_temp Check Column Temperature check_mobile_phase check_mobile_phase rt_shift->check_mobile_phase Check Mobile Phase Prep adjust_ph Decrease pH or Use End-capped Column check_ph->adjust_ph Yes check_column_void All Peaks Affected? check_ph->check_column_void No replace_column Check for Column Void/ Contamination check_column_void->replace_column Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Tofacitinib Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of Tofacitinib (B832) during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of Tofacitinib, providing potential causes and solutions.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram of a stored Tofacitinib sample. Oxidative degradation of Tofacitinib due to exposure to air, light, or incompatible excipients.1. Verify the storage conditions. Ensure the sample was stored in a tightly sealed, light-resistant container at controlled room temperature (20°C to 25°C or 68°F to 77°F). 2. If in solution, prepare fresh solutions for analysis. 3. For formulated products, investigate potential interactions with excipients. Some excipients can contain reactive impurities.
Loss of Tofacitinib potency in a formulation over time. Degradation due to oxidation, hydrolysis, or thermal stress. Tofacitinib is known to be susceptible to oxidative conditions.[1]1. Incorporate an antioxidant into the formulation. Butylated hydroxyanisole (BHA) has been used in topical formulations. 2. Control the pH of aqueous formulations. Tofacitinib is more stable in acidic conditions (pH 2.0-5.0).[2] 3. Protect the formulation from light and store at recommended temperatures.
Discoloration of Tofacitinib solution or formulation. Formation of degradation products, which may be colored.1. Investigate the nature of the discoloration by characterizing the degradation products using techniques like LC-MS. 2. Review the formulation for any components that might be contributing to the color change upon interaction with Tofacitinib or its degradants. 3. Implement preventative measures such as the use of antioxidants and light-protective packaging.
Inconsistent results in stability studies. Variability in storage conditions, sample preparation, or analytical methodology.1. Ensure strict control over storage parameters (temperature, humidity, light). 2. Standardize the sample preparation protocol to minimize variability. 3. Validate the analytical method (e.g., HPLC) for stability indicating properties, ensuring it can separate Tofacitinib from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of Tofacitinib degradation?

A1: Tofacitinib can degrade through several pathways, with oxidative degradation being a significant concern.[1] It is also susceptible to hydrolysis under acidic and basic conditions, thermal stress, and photolytic degradation when exposed to UV light.[1]

Q2: What are the major oxidative degradation products of Tofacitinib?

A2: Oxidative degradation of Tofacitinib can lead to the formation of several products. In vivo, metabolic oxidation leads to metabolites like an alcohol (M2) and a carboxylic acid (M4) derivative, formed via an unstable cyanohydrin intermediate.[3] Forced degradation studies have shown that the pyrrolo[2,3-d]pyrimidine ring is susceptible to oxidation.[4]

Q3: What are the ideal storage conditions for Tofacitinib?

A3: Tofacitinib should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). It should be kept in its original container and protected from light.[5]

Q4: How can I prevent the oxidative degradation of Tofacitinib in my experiments?

A4: To minimize oxidative degradation, consider the following:

  • Use of Antioxidants: Incorporating antioxidants such as butylated hydroxyanisole (BHA) or tartaric acid into formulations can help prevent oxidation.[6][7]

  • Inert Atmosphere: When storing solutions or sensitive formulations, purging the container with an inert gas like nitrogen or argon can displace oxygen and reduce the risk of oxidation.

  • Light Protection: Always store Tofacitinib and its formulations in light-resistant containers (e.g., amber vials) to prevent photolytic degradation, which can be initiated by light exposure.

  • pH Control: For aqueous solutions, maintaining a pH between 2.0 and 5.0 can enhance stability.[2]

  • Temperature Control: Adhere to the recommended storage temperatures to slow down the rate of all degradation reactions.

Q5: Are there any excipients that are known to be incompatible with Tofacitinib?

A5: While specific excipient incompatibility studies are not extensively published in the public domain, it is a general best practice to avoid excipients with high levels of reactive impurities, such as peroxides, which can accelerate oxidative degradation. Compatibility studies are recommended when developing a new formulation.

Data on Tofacitinib Degradation

The following tables summarize quantitative data from forced degradation studies on Tofacitinib.

Table 1: Summary of Tofacitinib Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Oxidative3% H₂O₂48 hoursRoom Temp.13.2%[4]
Acid Hydrolysis0.1 M HCl48 hoursRoom Temp.5.8%[4]
Base Hydrolysis0.1 M NaOH48 hoursRoom Temp.9.7%[4]
ThermalSolid State6 hours50°C3.1%[4]
Photolytic254 nm UV light6 hoursRoom Temp.2.5%[4]

Table 2: Effect of pH on Tofacitinib Stability

pHBuffer SystemTemperatureObservationReference
2.0 - 5.0Acetate (B1210297)/Citrate37°CEssentially no degradation observed over the course of the study.[2]
6.0 - 8.0Phosphate (B84403)37°CApparent first-order degradation observed.[2]
9.0Borate37°CHighest rate of degradation observed.[2]

Experimental Protocols

Protocol 1: Forced Oxidative Degradation of Tofacitinib

Objective: To induce and analyze the oxidative degradation of Tofacitinib.

Materials:

  • Tofacitinib reference standard

  • 3% (v/v) Hydrogen Peroxide (H₂O₂)

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Tofacitinib in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the Tofacitinib stock solution.

    • Add a volume of 3% H₂O₂ to achieve the desired final concentration of both Tofacitinib and the oxidizing agent.

    • Dilute to the final volume with a suitable solvent (e.g., 50:50 methanol:water).

  • Incubation: Store the solution at room temperature for a specified period (e.g., 24-48 hours), protected from light.

  • Sample Analysis:

    • At predetermined time points, withdraw an aliquot of the stressed sample.

    • If necessary, quench the reaction (e.g., by dilution or addition of a reducing agent like sodium bisulfite, though dilution is more common for HPLC analysis).

    • Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of remaining Tofacitinib and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for Tofacitinib

Objective: To quantify Tofacitinib and its degradation products.

Instrumentation and Conditions (Example): [8][9][10]

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Column: C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or ammonium (B1175870) acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. A common mobile phase is a mixture of methanol and water (e.g., 45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 287 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of Tofacitinib in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the stressed Tofacitinib samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of Tofacitinib in the samples by comparing the peak area with the calibration curve. The percentage of degradation can be calculated based on the initial concentration.

Visualizations

Oxidative Degradation Pathway of Tofacitinib

Oxidative_Degradation_of_Tofacitinib Tofacitinib Tofacitinib Intermediate Unstable Cyanohydrin Intermediate Tofacitinib->Intermediate Oxidation at α-carbon to nitrile Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Intermediate Geminal_Diol Geminal Diol Metabolite (MX) Intermediate->Geminal_Diol Loss of nitrile group M2 Alcohol Metabolite (M2) Geminal_Diol->M2 Reduction M4 Carboxylic Acid Metabolite (M4) Geminal_Diol->M4 Oxidation

Caption: Proposed pathway for the oxidative degradation of Tofacitinib.

Experimental Workflow for Tofacitinib Stability Study

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Tofacitinib Stock Solution Stress_Sample Prepare Stressed Sample (e.g., with H₂O₂) Stock_Solution->Stress_Sample Control_Sample Prepare Control Sample (without stressor) Stock_Solution->Control_Sample Incubate Incubate samples under controlled conditions Stress_Sample->Incubate Control_Sample->Incubate Sampling Withdraw aliquots at time points Incubate->Sampling HPLC_Analysis Analyze by Stability- Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Degradation and Products HPLC_Analysis->Data_Analysis

Caption: Workflow for conducting a forced degradation study of Tofacitinib.

References

Addressing matrix effects in Tofacitinib impurity analysis from formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Tofacitinib (B832) impurities in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of Tofacitinib impurities?

A1: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification of Tofacitinib impurities. Common formulation excipients are a primary source of matrix effects in the analysis of solid dosage forms.

Q2: Which common excipients in Tofacitinib formulations are known to cause matrix effects?

A2: While specific data for Tofacitinib formulations is limited, common tablet excipients that can cause matrix effects in LC-MS analysis include:

  • Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC) and Polyethylene Glycols (PEGs) are known to cause significant ion suppression.[1]

  • Surfactants: Polysorbates (e.g., Tween 80) and Cremophor EL can also lead to strong ion suppression.[1]

  • Fillers and Binders: While less commonly reported as direct sources of strong ion suppression, high concentrations of lactose (B1674315) and microcrystalline cellulose (B213188) can contribute to the overall complexity of the matrix and potentially interfere with the analysis.[2][3]

Q3: How can I assess the presence and extent of matrix effects in my Tofacitinib impurity analysis?

A3: The presence of matrix effects can be evaluated using the post-extraction spike method.[4] This involves comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix (placebo formulation). The matrix factor (MF) is calculated as follows:

MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q4: What are the primary strategies for mitigating matrix effects in this compound analysis?

A4: The main strategies involve:

  • Effective Sample Preparation: To remove interfering excipients before LC-MS analysis.

  • Chromatographic Separation: To resolve Tofacitinib and its impurities from matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Tofacitinib impurities from formulations.

Problem 1: Poor peak shape (tailing or fronting) for Tofacitinib or its impurities.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions with Column Silanols Use a column with end-capping or a different stationary phase (e.g., HILIC). Modify the mobile phase pH to ensure the analyte is in a single ionic form.
Co-eluting Impurity or Matrix Component Optimize the chromatographic gradient to improve separation. Adjust the mobile phase composition or pH.

Problem 2: Inconsistent or low recovery of Tofacitinib and its impurities.

Possible Cause Troubleshooting Step
Inefficient Sample Extraction Evaluate a different sample preparation technique (e.g., switch from Protein Precipitation to Solid-Phase Extraction). Optimize the extraction solvent and pH.
Analyte Instability Tofacitinib is known to degrade under basic, acidic, thermal, and oxidative conditions.[1] Ensure sample and standard solutions are fresh and stored appropriately.
Adsorption to Vials or Tubing Use deactivated vials and ensure the LC system is properly passivated.

Problem 3: Suspected ion suppression or enhancement.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation to separate the analyte from the interfering peak.
Ineffective Sample Cleanup Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove a wider range of excipients.
High Concentration of Excipients Dilute the sample extract before injection, if sensitivity allows.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for different sample preparation techniques. While not exclusively for Tofacitinib from tablet formulations, this data provides a valuable comparison of the efficiency of these methods in removing interferences from complex matrices.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Techniques

Sample Preparation Method Analyte Class Matrix Average Recovery (%) Reference
Solid-Phase Extraction (SPE) Various DrugsPlasma>85
Liquid-Liquid Extraction (LLE) Various DrugsPlasma60-80
Protein Precipitation (PPT) AripiprazolePlasma< 90[5]
SPE (Oasis PRiME HLB) AripiprazolePlasma96-106[5]

Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques

Sample Preparation Method Analyte Class Matrix Average Matrix Effect (%) Reference
Solid-Phase Extraction (SPE) Various DrugsPlasma6
Supported Liquid Extraction (SLE) Various DrugsPlasma26
Liquid-Liquid Extraction (LLE) Various DrugsPlasma16

Experimental Protocols

Protocol 1: Sample Preparation of Tofacitinib Tablets using Solid-Phase Extraction (SPE)
  • Sample Preparation:

    • Weigh and finely powder a representative number of Tofacitinib tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet and transfer to a volumetric flask.

    • Add a suitable diluent (e.g., 50:50 acetonitrile:water) to dissolve the drug and impurities. Sonicate for 15-20 minutes.

    • Dilute to volume with the diluent and mix well.

    • Centrifuge a portion of this solution to pelletize insoluble excipients.

  • SPE Procedure (using a reversed-phase cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load an aliquot of the supernatant from the sample preparation step onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar excipients.

    • Elution: Elute Tofacitinib and its impurities with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Tofacitinib and Impurities
  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[6]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.[1][6]

  • Mobile Phase B: Acetonitrile or Methanol.[1][6]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min for UPLC.

  • Injection Volume: 1 - 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for Tofacitinib and each known impurity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh and Powder Tablets dissolve Dissolve in Diluent & Sonicate start->dissolve centrifuge Centrifuge to Remove Excipients dissolve->centrifuge extract Sample Extraction (SPE/LLE/PPT) centrifuge->extract reconstitute Evaporate & Reconstitute extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer to Autosampler Vial separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Processing & Quantification detect->process

Caption: General experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results check_recovery Evaluate Analyte Recovery start->check_recovery assess_matrix Assess Matrix Effects (Post-Extraction Spike) check_recovery->assess_matrix Yes low_recovery Low Recovery check_recovery->low_recovery No matrix_present Matrix Effect Confirmed assess_matrix->matrix_present Yes no_issue Acceptable Recovery & No Matrix Effect assess_matrix->no_issue No optimize_extraction Optimize Sample Preparation (e.g., SPE) low_recovery->optimize_extraction optimize_chrom Optimize Chromatography matrix_present->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is

Caption: Troubleshooting workflow for addressing matrix effects.

References

Strategies for reducing analytical run time in Tofacitinib purity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing analytical run time for Tofacitinib purity testing.

Troubleshooting Guide

This guide addresses common issues encountered during Tofacitinib purity analysis via HPLC/UHPLC, with a focus on resolving problems that can extend analytical run time.

IssueQuestionPossible CausesSuggested Solutions
High Backpressure Why is my system backpressure significantly higher than usual?Clogged column frit; Contamination of the guard or analytical column; Blockage in the system tubing or injector.[1]Systematically isolate the source of the pressure by removing the column, then the guard column, and checking the pressure at each step.[1] If the column is the source, back-flush it.[1] If contamination is suspected, wash the column with a strong solvent.[1]
Poor Peak Shape (Tailing) Why are my Tofacitinib or impurity peaks tailing?Secondary interactions between basic analytes and acidic silanols on the column surface; Column degradation.[1]Use a mobile phase with a lower pH to reduce silanol (B1196071) interactions.[1] Consider using a column with a highly deactivated stationary phase. Ensure the sample is dissolved in the mobile phase.[2]
Poor Peak Shape (Fronting) Why are my peaks fronting?Sample overload; Incompatible sample solvent.Reduce the sample concentration. Ensure the sample solvent is weaker than or the same as the initial mobile phase.
Inconsistent Retention Times Why are the retention times for my peaks shifting between injections?Inadequate column equilibration; Fluctuations in mobile phase composition or column temperature; Pump malfunction.[2]Ensure the column is fully equilibrated before injection.[3] Use a temperature-controlled column compartment.[2] Check the pump for leaks and ensure proper solvent mixing.[2]
Broad Peaks What is causing my peaks to become broad, leading to poor resolution?Low mobile phase flow rate; Leak between the column and detector; Large injection volume; Guard column contamination.[2]Optimize the flow rate.[2] Check for and tighten any loose fittings.[2] Reduce the injection volume. Replace the guard column.[2]

Frequently Asked Questions (FAQs)

Method Optimization for Reduced Run Time

Q1: What are the primary strategies to reduce the analytical run time for Tofacitinib purity testing without compromising data quality?

A1: The primary strategies involve a combination of adjusting chromatographic parameters and utilizing modern column technologies. Key approaches include:

  • Shortening the Column Length: Reducing the column length directly decreases the run time as analytes have a shorter distance to travel.[4]

  • Using Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) offer higher efficiency, allowing for faster separations without significant loss of resolution.[5][6]

  • Employing Core-Shell Particle Columns: These columns provide high efficiency similar to sub-2 µm particles but at a lower backpressure, making them compatible with both HPLC and UHPLC systems.[4]

  • Increasing the Mobile Phase Flow Rate: A higher flow rate reduces the analysis time.[4] However, this must be balanced against potential increases in backpressure and potential loss of resolution.[7]

  • Optimizing the Temperature: Increasing the column temperature lowers the viscosity of the mobile phase, which can reduce backpressure and sharpen peaks, allowing for faster flow rates.[6][7]

Q2: How does transitioning from HPLC to UHPLC impact the analysis of Tofacitinib and its impurities?

A2: Transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC) can dramatically reduce run times and solvent consumption. UHPLC systems are designed to operate at much higher pressures, enabling the use of shorter columns packed with sub-2 µm particles. This results in significantly faster separations and improved resolution. For instance, a method transfer from HPLC to UHPLC can shorten the total cycle time from 40 minutes to under 15 minutes, with a solvent saving of over 66%.[8]

Q3: Can I simply increase the flow rate to speed up my existing Tofacitinib HPLC method?

A3: While increasing the flow rate is a straightforward way to reduce run time, it's not always the optimal solution.[4] Doing so will increase backpressure, which may exceed the limits of your HPLC system. Additionally, excessively high flow rates can lead to a decrease in separation efficiency and resolution, potentially causing co-elution of Tofacitinib with its impurities. The optimal flow rate maximizes peak efficiency while minimizing run time.[7]

Column and Mobile Phase Selection

Q4: What type of column is recommended for fast purity analysis of Tofacitinib?

A4: For fast analysis, a reversed-phase C18 column is commonly used.[9][10][11] To reduce run time, consider a shorter column (e.g., 50-100 mm) with a smaller particle size (e.g., 1.8-3 µm). A column with core-shell particles is also an excellent choice to achieve high efficiency at lower backpressures.[4]

Q5: How can I optimize my mobile phase to achieve a faster separation?

A5: Mobile phase optimization is crucial for reducing run time. Consider the following:

  • Increase the Organic Solvent Strength: In reversed-phase chromatography, increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention times of the analytes.[6]

  • Use a Stronger Organic Solvent: Acetonitrile is generally a stronger eluting solvent than methanol (B129727) in reversed-phase HPLC and can lead to shorter retention times.[6]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be more efficient for separating complex mixtures of Tofacitinib and its impurities, often resulting in shorter run times compared to isocratic methods.

Data Summary Tables

Table 1: Impact of HPLC Column Dimensions on Solvent Consumption and Run Time

ParameterChangeImpact on Solvent ConsumptionImpact on Run Time
Column Diameter 4.6 mm to 3.0 mm~57% reductionNo direct impact, but allows for lower flow rates, saving solvent.
4.6 mm to 2.0 mm~81% reductionNo direct impact, but allows for lower flow rates, saving solvent.
Column Length 25 cm to 15 cm~40% reductionSignificant reduction.[4]
25 cm to 10 cm~60% reductionSubstantial reduction.[4]
25 cm to 5 cm~80% reductionDrastic reduction.[4]

Table 2: Comparison of Conventional vs. Fast HPLC/UHPLC Parameters

ParameterConventional HPLCFast HPLC / UHPLC
Column Length 150 - 250 mm50 - 100 mm
Particle Size 5 µm< 3 µm (e.g., 1.8 µm)
Flow Rate 1.0 - 1.5 mL/min1.5 - 2.5 mL/min (for standard ID columns) or lower for smaller ID columns
Typical Run Time 20 - 60 min2 - 15 min
System Pressure < 400 bar> 400 bar (up to 1200 bar)

Experimental Protocols

Standard Tofacitinib Purity HPLC Method (Hypothetical)

This protocol is based on typical parameters found in established, longer-run-time HPLC methods for pharmaceutical analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 40 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 288 nm

  • Expected Run Time: Approximately 50 minutes

Optimized Fast Tofacitinib Purity UHPLC Method (Hypothetical)

This protocol incorporates strategies to significantly reduce the analytical run time.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2 µL

  • Detection: UV at 288 nm

  • Expected Run Time: Approximately 8 minutes

Visualizations

Workflow_for_Reducing_Run_Time cluster_strategies Strategies start Start: Current Tofacitinib Purity Method assess Assess Resolution of Critical Pairs (Tofacitinib and key impurities) start->assess strategy Select Optimization Strategy assess->strategy col_dims Reduce Column Length & Decrease Particle Size (e.g., 150mm 5µm -> 50mm 1.8µm) strategy->col_dims Hardware Upgrade (UHPLC) flow_temp Increase Flow Rate & Increase Temperature (e.g., 1 mL/min 30°C -> 1.5 mL/min 45°C) strategy->flow_temp Parameter Tweaking gradient Steepen Gradient Profile strategy->gradient Method Adjustment implement Implement Changes & Equilibrate System col_dims->implement flow_temp->implement gradient->implement evaluate Evaluate New Method: Check Resolution, Peak Shape, & Backpressure implement->evaluate success Success: Reduced Run Time Achieved evaluate->success Criteria Met fail Resolution Lost evaluate->fail Criteria Not Met fail->strategy Re-evaluate Strategy

Caption: Workflow for optimizing Tofacitinib purity methods to reduce analytical run time.

Troubleshooting_Decision_Tree start Problem Encountered During Analysis issue_type What is the nature of the issue? start->issue_type pressure High Backpressure issue_type->pressure Pressure peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape retention Shifting Retention Times issue_type->retention Retention check_pressure Remove column. Pressure still high? pressure->check_pressure peak_type Tailing or Fronting? peak_shape->peak_type retention_sol Ensure proper column equilibration. Check for leaks and temperature stability. retention->retention_sol pressure_system Issue is in HPLC system (tubing, injector). Check for blockages. check_pressure->pressure_system Yes pressure_column Issue is with the column. Back-flush or replace. check_pressure->pressure_column No tailing Tailing peak_type->tailing fronting Fronting peak_type->fronting tailing_sol Check mobile phase pH. Ensure sample is dissolved in mobile phase. tailing->tailing_sol fronting_sol Reduce sample concentration. Check sample solvent compatibility. fronting->fronting_sol

Caption: A decision tree for troubleshooting common HPLC issues in Tofacitinib analysis.

Column_Parameters_vs_Run_Time cluster_params Adjustable Column & Method Parameters cluster_effects Primary Effects length Column Length run_time Analytical Run Time length->run_time Directly Proportional particle_size Particle Size efficiency Efficiency (Plates) particle_size->efficiency Inversely Proportional pressure Backpressure particle_size->pressure Inversely Proportional flow_rate Flow Rate flow_rate->pressure Directly Proportional flow_rate->run_time Inversely Proportional efficiency->run_time Allows for Shorter Columns/Higher Flow

Caption: Relationship between key chromatographic parameters and analytical run time.

References

Navigating the Separation of Tofacitinib and its Polar Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analysis of Tofacitinib and its challenging polar impurities. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your analytical method development.

The successful analysis of Tofacitinib, a Janus kinase (JAK) inhibitor, and its impurities is critical for ensuring its quality, safety, and efficacy. Polar impurities, in particular, can be challenging to retain and resolve using conventional reversed-phase liquid chromatography (RP-LC) methods. This guide offers a technical deep-dive into the selection of the most appropriate HPLC column and the troubleshooting of common issues encountered during method development and execution.

Optimal Column Selection: A Comparative Overview

The choice of stationary phase is paramount in achieving the desired separation of Tofacitinib from its polar impurities. While C18 columns are a common starting point, alternative chemistries can offer superior performance for retaining and resolving highly polar compounds.[1]

Column TypeStationary Phase ChemistryPrinciple of SeparationAdvantages for Tofacitinib/Polar ImpuritiesLimitations
Standard C18 OctadecylsilaneHydrophobic interactionsGood retention for Tofacitinib and less polar impurities. Widely available and well-characterized.Poor retention of very polar impurities, leading to co-elution with the solvent front.
Phenyl-Hexyl Phenyl group with a hexyl linkerHydrophobic and π-π interactionsAlternative selectivity for aromatic compounds. Can improve resolution between Tofacitinib and certain impurities.May not provide sufficient retention for all polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., amide, poly-aspartic acid)Partitioning of analytes between a water-enriched layer on the stationary phase and a less polar mobile phase.Excellent retention and separation of highly polar and hydrophilic compounds that are poorly retained in RP-LC.[2]Requires careful mobile phase preparation and equilibration. Can be sensitive to sample matrix effects.

Recommendation: For a comprehensive analysis of Tofacitinib and its full range of impurities, including the most polar species, a dual-method approach or the use of a HILIC column is recommended. A standard C18 column can be effective for routine analysis of the parent compound and less polar impurities.

Detailed Experimental Protocol: A HILIC-Based Method

This protocol provides a starting point for the development of a robust HILIC method for the separation of Tofacitinib and its polar impurities.[2]

Instrumentation:

  • HPLC or UHPLC system with a UV or PDA detector.

Chromatographic Conditions:

ParameterCondition
Column ZIC-HILIC (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile (B52724)
Gradient 95% B to 50% B over 15 minutes, followed by a 5-minute re-equilibration at 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 288 nm
Injection Volume 5 µL

Sample Preparation:

  • Dissolve the sample in a mixture of Acetonitrile and Water (e.g., 80:20 v/v) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Tofacitinib and its polar impurities in a question-and-answer format.

Poor Peak Shape (Tailing or Fronting)

  • Q: My Tofacitinib peak is tailing. What could be the cause?

    • A: Peak tailing for basic compounds like Tofacitinib on silica-based columns can be due to secondary interactions with residual silanol (B1196071) groups on the stationary phase. Try adding a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase. Alternatively, using a base-deactivated column or operating at a lower pH (around 3-4) to ensure the silanols are not ionized can help.

  • Q: I am observing peak fronting for my early-eluting polar impurities. Why is this happening?

    • A: Peak fronting, especially for highly polar analytes, can be caused by column overload or a mismatch between the injection solvent and the mobile phase.[3] Try reducing the injection volume or the concentration of the sample. Ensure your sample is dissolved in a solvent that is weaker (i.e., has a lower elution strength) than the initial mobile phase. For HILIC, this means a higher percentage of acetonitrile in your sample diluent.

Insufficient Resolution

  • Q: I cannot separate a known polar impurity from the Tofacitinib peak. What should I do?

    • A: To improve resolution, you can try several approaches:

      • Optimize the mobile phase pH: Small changes in pH can significantly alter the retention and selectivity of ionizable compounds.

      • Modify the organic modifier percentage: Adjusting the gradient slope or the isocratic composition of the mobile phase can improve separation.

      • Change the stationary phase: If optimization on a C18 column is unsuccessful, switching to a column with a different selectivity, such as a Phenyl-Hexyl or a HILIC column, is recommended.

Retention Time Variability

  • Q: The retention times for my analytes are drifting between injections. What is the cause?

    • A: Retention time drift can be caused by several factors:

      • Inadequate column equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. For HILIC columns, equilibration times can be longer than for reversed-phase columns.

      • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

      • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common polar impurities of Tofacitinib?

    • A1: Common polar impurities can include process-related impurities and degradation products. One of the frequently mentioned polar impurities is the Amine impurity (Methyl-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine).[1] Forced degradation studies have shown that Tofacitinib can degrade under acidic, basic, and oxidative conditions, leading to the formation of various polar degradants.[4][5]

  • Q2: How do I choose between a C18 and a HILIC column for my analysis?

    • A2: The choice depends on the primary goal of your analysis. If you are focused on the quantification of Tofacitinib and its less polar impurities, a C18 column may be sufficient. However, if your objective is to detect and quantify a broad range of impurities, including the very polar ones that are not well-retained on a C18 column, a HILIC column is the more appropriate choice.[2]

  • Q3: What is the impact of mobile phase pH on the retention of Tofacitinib?

    • A3: Tofacitinib is a basic compound. In reversed-phase chromatography, increasing the mobile phase pH will decrease its ionization, making it less polar and increasing its retention time. Conversely, decreasing the pH will increase its ionization, making it more polar and decreasing its retention. Careful control of pH is therefore a powerful tool for manipulating retention and selectivity.

  • Q4: Can I use the same sample preparation for both RP-LC and HILIC?

    • A4: Not always. For RP-LC, the sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase (e.g., a high percentage of water/buffer). For HILIC, the opposite is true; the sample should be dissolved in a solvent with a high percentage of organic solvent (e.g., acetonitrile) to ensure good peak shape and compatibility with the initial mobile phase conditions.

Visualizing the Workflow and Pathways

To aid in the understanding of the column selection process and the underlying analytical principles, the following diagrams have been generated.

HPLC_Column_Selection_Workflow start Start: Tofacitinib and Polar Impurity Analysis define_goals Define Analytical Goals (e.g., Routine QC vs. Impurity Profiling) start->define_goals assess_impurities Assess Polarity of Target Impurities define_goals->assess_impurities c18_choice C18 Column assess_impurities->c18_choice Low to Moderate Polarity hilic_choice HILIC Column assess_impurities->hilic_choice High Polarity phenyl_choice Phenyl-Hexyl Column assess_impurities->phenyl_choice Aromatic Impurities method_dev_rp Method Development (RP-LC) - Optimize Mobile Phase - Adjust pH c18_choice->method_dev_rp method_dev_hilic Method Development (HILIC) - Optimize Organic % - Buffer Selection hilic_choice->method_dev_hilic method_dev_phenyl Method Development (RP-LC) - Evaluate Selectivity phenyl_choice->method_dev_phenyl validation Method Validation (Specificity, Linearity, Accuracy, etc.) method_dev_rp->validation method_dev_hilic->validation method_dev_phenyl->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for selecting the optimal HPLC column.

Troubleshooting_Logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Insufficient Resolution? start->resolution retention Retention Time Drift? start->retention tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes coelution Co-elution resolution->coelution Yes drifting Drifting RT retention->drifting Yes solution_tailing Adjust pH Add Competing Base Use Deactivated Column tailing->solution_tailing solution_fronting Reduce Sample Load Match Injection Solvent fronting->solution_fronting solution_resolution Optimize Mobile Phase Change Column Selectivity coelution->solution_resolution solution_retention Ensure Equilibration Control Temperature drifting->solution_retention

Caption: Logic diagram for troubleshooting common HPLC issues.

References

How to control Tofacitinib process impurities during synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis scale-up of Tofacitinib. Our aim is to offer practical solutions to common challenges encountered in controlling process impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant amount of amine impurity in our crude Tofacitinib. What are the potential causes and how can we mitigate this?

A1: The primary amine impurity, N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is typically a key intermediate or a degradation product.

  • Potential Causes:

    • Incomplete Reaction: The final cyanoacetylation step may be incomplete, leaving unreacted starting material.

    • Hydrolysis: The cyanoacetyl group of Tofacitinib can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of the amine impurity.

  • Troubleshooting & Mitigation Strategies:

    • Reaction Monitoring: Implement stringent in-process controls (e.g., HPLC) to monitor the consumption of the amine intermediate and ensure the reaction goes to completion.

    • pH Control: An improved synthesis method suggests that controlling the pH of the reaction liquid can be crucial. For instance, maintaining a specific pH can prevent the degradation of Tofacitinib back to the amine starting material.[1]

    • Solvent Selection: The choice of solvent can influence reaction rates and side reactions. Ensure the solvent system is optimized for the cyanoacetylation step.

    • Purification: Develop a robust purification protocol, such as crystallization or chromatography, to effectively remove any unreacted amine intermediate or degradation product.

Q2: During scale-up, we've identified an unknown impurity with a mass corresponding to a dihydro-Tofacitinib. What is the likely source of this impurity?

A2: The dihydro-Tofacitinib impurity is likely formed during the debenzylation step if a benzyl (B1604629) protecting group strategy is used.

  • Potential Cause:

    • Over-reduction: Catalytic hydrogenation (e.g., using Pd/C) is a common method for debenzylation. However, under harsh conditions (high pressure, high temperature, or prolonged reaction time), the pyrrolo[2,3-d]pyrimidine ring system can be partially reduced.

  • Troubleshooting & Mitigation Strategies:

    • Catalyst Selection: Screen different catalysts and catalyst loadings to find the optimal conditions for selective debenzylation without affecting the core structure.

    • Reaction Conditions: Carefully control the reaction parameters such as hydrogen pressure, temperature, and reaction time.

    • Alternative Debenzylation Methods: Consider alternative debenzylation methods that do not involve catalytic hydrogenation if this impurity persists.

Q3: We are struggling with the formation of various process-related impurities. How can we develop a robust process to minimize them?

A3: A systematic approach to process development and optimization is key to controlling impurities during scale-up.

  • Troubleshooting & Mitigation Strategies:

    • Process Understanding: A thorough understanding of the reaction mechanism and the potential for side reactions is crucial. Identify critical process parameters (CPPs) that may impact impurity formation.

    • Raw Material Quality: Ensure the quality and purity of starting materials and reagents, as impurities in these can carry through to the final product.

    • Optimization of Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading.

    • Intermediate Isolation and Purification: Purifying key intermediates can prevent the carry-over of impurities into subsequent steps.

    • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and develop stability-indicating analytical methods.[2]

Process Impurity Summary

The following table summarizes common process-related impurities encountered during Tofacitinib synthesis.

Impurity NameStructureLikely Source
Amine Impurity N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineIncomplete cyanoacetylation or hydrolysis of Tofacitinib.[3]
Dihydro-Tofacitinib 3-((3R,4R)-4-Methyl-3-(methyl(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrileOver-reduction during catalytic hydrogenation (debenzylation).
Benzyl Impurity N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineIncomplete debenzylation of a protected intermediate.
Tofacitinib Amide Impurity 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamideHydrolysis of the nitrile group in Tofacitinib.
Tofacitinib Acid Impurity 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acidHydrolysis of the nitrile and amide groups in Tofacitinib.[4][5]

Experimental Protocols

Representative Synthesis of Tofacitinib (Final Step)

This protocol describes the final cyanoacetylation step, a critical stage where impurities can be introduced.

  • Materials:

    • N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Amine intermediate)

    • Ethyl cyanoacetate (B8463686)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • n-Butanol

  • Procedure:

    • To a solution of the amine intermediate in n-butanol, add ethyl cyanoacetate and DBU.

    • Heat the reaction mixture to 60-65°C and stir for 8-9 hours.[1]

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Tofacitinib.

    • Purify the crude product by crystallization or column chromatography.

RP-HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Tofacitinib and its process impurities.[3][6]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Sunfire® C18, 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase A: Phosphate buffer (pH 3.0).[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient Elution: A suitable gradient program to separate Tofacitinib from its impurities.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Detection: UV at 210 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Tofacitinib sample in a suitable diluent (e.g., a mixture of water and methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a system suitability solution containing Tofacitinib and known impurities to verify the performance of the chromatographic system.

Visualizations

Tofacitinib_Synthesis_Workflow cluster_synthesis Tofacitinib Synthesis Pathway Start Start Intermediate_A Pyrrolo[2,3-d]pyrimidine Core Start->Intermediate_A Intermediate_B (3R,4R)-4-methyl-3-aminopiperidine Derivative Start->Intermediate_B Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B->Coupling Intermediate_C Amine Intermediate Coupling->Intermediate_C Cyanoacetylation Cyanoacetylation Intermediate_C->Cyanoacetylation Crude_Tofacitinib Crude Tofacitinib Cyanoacetylation->Crude_Tofacitinib Purification Purification Crude_Tofacitinib->Purification Final_Product Tofacitinib API Purification->Final_Product

Caption: High-level workflow for the synthesis of Tofacitinib.

Impurity_Formation cluster_main_path Main Synthesis Pathway cluster_impurities Impurity Formation Pathways Amine_Intermediate Amine Intermediate Cyanoacetylation Cyanoacetylation Amine_Intermediate->Cyanoacetylation Tofacitinib Tofacitinib Cyanoacetylation->Tofacitinib Amine_Impurity Amine Impurity Cyanoacetylation->Amine_Impurity Incomplete Reaction Tofacitinib->Amine_Impurity Hydrolysis Amide_Impurity Amide Impurity Tofacitinib->Amide_Impurity Nitrile Hydrolysis Incomplete_Reaction Incomplete Reaction Hydrolysis_Tofa Hydrolysis Hydrolysis_Nitrile Nitrile Hydrolysis

Caption: Formation pathways of common Tofacitinib impurities.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Binds to DNA Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.[7][8][9][10][11]

References

Managing Tofacitinib instability under acidic and basic stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of tofacitinib (B832) under acidic and basic stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining tofacitinib stability in aqueous solutions?

A1: Tofacitinib exhibits maximum stability in the acidic pH range of 2.0 to 5.0.[1] To ensure the integrity of your samples, it is recommended to maintain the pH within this range, especially for short-term storage and during experimental procedures.

Q2: How does tofacitinib degrade under basic conditions?

A2: Tofacitinib is highly susceptible to degradation under basic conditions, with the rate of degradation increasing as the pH rises.[1] The degradation follows apparent first-order kinetics.[1] Forced degradation studies have shown almost complete degradation when exposed to 0.1 N NaOH over three days.[2][3] Even short exposure (10 minutes) to milder basic conditions (0.05 N NaOH) can lead to significant degradation (approximately 25%).[2][3]

Q3: What are the known degradation products of tofacitinib under stress conditions?

A3: Under basic stress, one of the major degradation products identified is descyanoacetyl-tofacitinib.[2][3] Acid hydrolysis may also produce minor amounts of this degradant.[2][3] Other unidentified degradation peaks have been observed in chromatographic analyses following forced degradation.[4][5] The primary degradation pathway is believed to be hydrolysis at the amide and cyano positions.[6][7]

Q4: What is the effect of temperature and ionic strength on tofacitinib stability?

A4: The stability of tofacitinib is dependent on both temperature and ionic strength.[1] Lower temperatures and lower ionic strengths contribute to greater stability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low tofacitinib concentration in prepared solutions. Degradation due to high pH.Ensure the pH of all buffers and solutions is maintained between 2.0 and 5.0.[1] Use freshly prepared solutions.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.Conduct forced degradation studies (acidic and basic hydrolysis) to identify the retention times of potential degradants.[4][5][8] Ensure the analytical method is stability-indicating.
Inconsistent results in stability studies. Fluctuation in storage conditions.Strictly control temperature and pH during the experiment.[1] Use a calibrated pH meter and a temperature-controlled incubator.
Rapid degradation observed even in mildly basic conditions. Tofacitinib's inherent instability at pH > 7.For experiments requiring basic conditions, minimize the exposure time and temperature.[1][2][3] Consider using a less harsh basic buffer if the experimental design allows.

Data on Tofacitinib Degradation

The following tables summarize quantitative data from forced degradation studies.

Table 1: Tofacitinib Degradation under Basic Stress

Condition Duration Tofacitinib Remaining (%) Key Degradation Products
0.1 N NaOH3 days~0%Descyanoacetyl-TOFT, Unknowns
0.05 N NaOH10 minutes~75%Descyanoacetyl-TOFT, Unknowns
pH 9.0 (buffered)Not specifiedHighest degradation rate compared to lower pH values.Not specified

Source:[2][3]

Table 2: Tofacitinib Degradation under Acidic Stress

Condition Duration Tofacitinib Remaining (%) Key Degradation Products
0.1 N HCl3 days~99% (minor degradation)Descyanoacetyl-TOFT (<1.0%)

Source:[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study - Basic Hydrolysis

This protocol is a representative method for inducing and analyzing the degradation of tofacitinib under basic stress.

  • Preparation of Tofacitinib Stock Solution:

    • Accurately weigh and dissolve tofacitinib citrate (B86180) in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration (e.g., 1 mg/mL).

  • Stress Condition Exposure:

    • For significant degradation, mix the tofacitinib stock solution with 0.1 N NaOH and allow it to stand at room temperature for up to 3 days.[2][3]

    • For observing initial degradation, mix the tofacitinib stock solution with 0.05 N NaOH and allow it to stand at room temperature for 10 minutes.[2][3]

  • Neutralization:

    • After the specified duration, neutralize the solution by adding an equivalent amount of 0.1 N HCl or 0.05 N HCl, respectively.

  • Sample Preparation for Analysis:

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by HPLC.

  • HPLC Analysis:

    • Analyze the sample using a validated, stability-indicating HPLC method. An example of such a method is provided below.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method suitable for separating tofacitinib from its degradation products.

  • Column: Waters XBridge BEH Shield RP18, 4.6-mm x 150 mm, 2.5 µm.[2]

  • Mobile Phase A: 2.72 g/L potassium phosphate (B84403) monobasic and 1 g/L sodium 1-octanesulfonate monohydrate, adjusted to pH 5.5 with 1% potassium hydroxide (B78521) solution.[2]

  • Mobile Phase B: 90% methanol (B129727) and 10% acetonitrile (B52724) by volume.[2]

  • Gradient Program:

    Time (min) Solution A (%) Solution B (%)
    0 77 23
    3 77 23
    28 45 55
    31 45 55
    32 38 62
    37 38 62
    38 77 23
    42 77 23

    Source:[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 45°C.[2]

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 10 µL.[2]

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK (Janus Kinase) Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pJAK p-JAK (Phosphorylated) JAK->pJAK Autophosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT pSTAT_Dimer p-STAT Dimer pSTAT->pSTAT_Dimer Dimerization DNA DNA pSTAT_Dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Initiates

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Stability_Testing_Workflow A Prepare Tofacitinib Stock Solution B Expose to Stress (e.g., 0.1 N NaOH or 0.1 N HCl) A->B C Neutralize Sample B->C D Dilute for Analysis C->D E Inject into HPLC System D->E F Analyze Chromatogram (Identify Parent & Degradant Peaks) E->F G Quantify Degradation F->G

Caption: Workflow for forced degradation stability testing.

Tofacitinib_pH_Stability cluster_pH pH Scale p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p12->p13 p14 p13->p14 High_Stability High Stability Low_Stability Low Stability Tofacitinib Tofacitinib Tofacitinib->High_Stability pH 2.0 - 5.0 Tofacitinib->Low_Stability pH > 7.0 (especially pH 9.0)

Caption: Relationship between pH and tofacitinib stability.

References

Improving peak shape and resolution in Tofacitinib impurity methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and resolution in High-Performance Liquid Chromatography (HPLC) methods for Tofacitinib (B832) and its impurities.

Troubleshooting Guide

Poor peak shape and inadequate resolution are common challenges in HPLC analysis. The following table outlines potential problems, their common causes, and recommended solutions to address these issues during the analysis of Tofacitinib and its related compounds.

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary Silanol (B1196071) Interactions: Active sites on the column packing material can interact with basic compounds like Tofacitinib, causing tailing.[1] - Column Contamination: Accumulation of strongly retained compounds on the column inlet or guard column. - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Tofacitinib or its impurities, it can lead to inconsistent ionization and peak tailing. - Column Void: A void at the column inlet can distort the sample band.- Use a column with end-capping or a base-deactivated stationary phase. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Incorporate a competitive base (e.g., triethylamine) into the mobile phase. - Flush the column with a strong solvent or replace the guard column. - If a void is suspected, replace the column.
Peak Fronting - Sample Overload: Injecting too concentrated a sample can saturate the column.[2][3] - Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, it can cause the analyte to travel too quickly at the beginning.[4]- Reduce the injection volume or dilute the sample. [2][3] - Dissolve the sample in the initial mobile phase or a weaker solvent. [5]
Broad Peaks - High Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. - Low Flow Rate: While decreasing flow rate can improve resolution, an excessively low rate can lead to broader peaks due to diffusion.[2] - Column Degradation: Loss of stationary phase over time can reduce column efficiency.[6] - Inadequate Mobile Phase Buffering: Poor pH control can result in broad peaks for ionizable compounds.- Use shorter, narrower internal diameter tubing. - Optimize the flow rate; for standard HPLC, 1.0 mL/min is a good starting point. [7] - Replace the column if its performance has deteriorated. [6] - Ensure the buffer concentration is sufficient (typically 10-25 mM).
Poor Resolution - Inadequate Separation of Closely Eluting Impurities: The mobile phase composition may not be optimal for separating structurally similar impurities.[8] - Low Column Efficiency: An old or poorly packed column will have a lower plate count (N), leading to broader peaks and reduced resolution.[1][8] - Insufficient Retention: If peaks elute too early, there is less time for separation to occur.[8] - Suboptimal Temperature: Temperature affects both viscosity and selectivity.[2][7]- Adjust the organic modifier content in the mobile phase. [8][9] - Modify the mobile phase pH to alter the ionization and retention of Tofacitinib and its impurities. [8][9] - Switch to a different organic modifier (e.g., from acetonitrile (B52724) to methanol). [8] - Use a column with a smaller particle size or a longer length to increase efficiency. [8] - Decrease the flow rate to improve separation, though this will increase run time. [2] - Optimize the column temperature; increasing temperature can sometimes improve selectivity and peak shape. [7]

Frequently Asked Questions (FAQs)

Q1: How can I improve the resolution between Tofacitinib and its closely eluting impurities?

A1: Improving resolution often involves manipulating the selectivity (α) and efficiency (N) of your chromatographic system.[7][8] Consider the following strategies:

  • Mobile Phase Optimization: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and selectivity.[8][9] Experiment with small changes in the mobile phase pH, as this can alter the charge state of Tofacitinib and its impurities, leading to differential retention.[8][9]

  • Column Selection: Switching to a column with a different stationary phase (e.g., C8 instead of C18) can provide different selectivity.[8][10] Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency and can resolve closely eluting peaks.[8]

  • Temperature and Flow Rate: Lowering the flow rate generally improves resolution but increases analysis time.[2] Optimizing the column temperature can also influence selectivity.[2][7]

Q2: What is a good starting point for an HPLC method for Tofacitinib impurity analysis?

A2: A good starting point is a reversed-phase HPLC method. Several published methods utilize a C18 column with a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile as the organic modifier in a gradient elution mode.[11][12][13] A typical starting point could be a mobile phase gradient of a phosphate buffer (pH adjusted to around 3.0-5.5) and acetonitrile, with UV detection at approximately 210 nm or 290 nm.[11][12][14]

Q3: My Tofacitinib peak is tailing. What is the most likely cause and how can I fix it?

A3: Peak tailing for a basic compound like Tofacitinib is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, you can:

  • Use an end-capped column or a column specifically designed for the analysis of basic compounds.

  • Adjust the mobile phase pH to be at least two pH units below the pKa of Tofacitinib to ensure it is fully protonated.

  • Add a small amount of a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.

Q4: I am observing peak fronting. What should I investigate first?

A4: The most common cause of peak fronting is column overload.[3] The first step should be to dilute your sample and reinject it. If the peak shape improves, you have confirmed that the issue was sample concentration.[3] If dilution doesn't solve the problem, ensure that your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[4]

Q5: Can forced degradation studies help in method development for Tofacitinib impurities?

A5: Yes, forced degradation studies are crucial. By subjecting Tofacitinib to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products.[15][16] Analyzing these stressed samples helps in developing a stability-indicating method that can separate the main peak from all potential degradation impurities, ensuring the method is specific and robust.[12][17] Studies have shown that Tofacitinib is particularly susceptible to degradation under basic conditions.[11][15]

Experimental Protocol: Reference HPLC Method

This protocol provides a typical reversed-phase HPLC method for the analysis of Tofacitinib and its impurities. This method can be used as a starting point and should be optimized for your specific instrumentation and impurity profile.

Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 290 nm
Sample Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)

Solutions Preparation

  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution: Prepare a stock solution of Tofacitinib reference standard in the sample diluent at a concentration of 1 mg/mL. Further dilute to the desired working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the sample diluent to achieve a similar concentration as the standard solution.

Visualizations

TroubleshootingWorkflow Start Poor Peak Shape or Resolution ProblemID Identify the Problem: - Peak Tailing - Peak Fronting - Broad Peaks - Poor Resolution Start->ProblemID CheckSystem Check System Suitability (e.g., Plate Count, Tailing Factor) ProblemID->CheckSystem SystemOK System Suitability OK? CheckSystem->SystemOK Tailing Peak Tailing? SystemOK->Tailing Yes Reinject Re-inject and Evaluate SystemOK->Reinject No, check instrument Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Solutions for Tailing: - Adjust Mobile Phase pH - Use End-capped Column - Add Competing Base Tailing->Sol_Tailing Yes Broad Broad Peaks? Fronting->Broad No Sol_Fronting Solutions for Fronting: - Dilute Sample - Change Sample Solvent Fronting->Sol_Fronting Yes Resolution Poor Resolution? Broad->Resolution No Sol_Broad Solutions for Broad Peaks: - Reduce Extra-Column Volume - Optimize Flow Rate - Replace Column Broad->Sol_Broad Yes Sol_Resolution Solutions for Poor Resolution: - Optimize Mobile Phase - Change Column - Adjust Temperature/Flow Rate Resolution->Sol_Resolution Yes Resolution->Reinject No Sol_Tailing->Reinject Sol_Fronting->Reinject Sol_Broad->Reinject Sol_Resolution->Reinject End Problem Solved Reinject->End

Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.

ResolutionFactors cluster_params Adjustable Parameters cluster_factors Resolution Factors (Rs) MobilePhase Mobile Phase - % Organic - pH - Buffer Strength Selectivity Selectivity (α) (Peak Spacing) MobilePhase->Selectivity Retention Retention (k) (Peak Retention) MobilePhase->Retention Column Column - Stationary Phase - Particle Size - Length Efficiency Efficiency (N) (Peak Width) Column->Efficiency Column->Selectivity Conditions Operating Conditions - Flow Rate - Temperature Conditions->Efficiency Conditions->Retention Resolution Improved Resolution Efficiency->Resolution Selectivity->Resolution Retention->Resolution

Caption: Relationship between HPLC parameters and chromatographic resolution.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Tofacitinib Impurities Following ICH Q2 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the identification and quantification of impurities in the Janus kinase (JAK) inhibitor, Tofacitinib (B832). The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures. This document aims to assist researchers and analytical scientists in selecting and implementing robust and reliable methods for quality control and stability testing of Tofacitinib.

Introduction to Tofacitinib and its Impurities

Tofacitinib is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The manufacturing process of Tofacitinib and subsequent degradation can lead to the formation of various impurities.[1] These impurities, even in trace amounts, can impact the safety and efficacy of the drug product. Therefore, it is crucial to have validated analytical methods to detect and quantify these impurities to ensure the quality and consistency of the final drug product.

Commonly identified impurities in Tofacitinib include process-related impurities, starting materials, intermediates, and degradation products formed under stress conditions like acid, base, oxidation, and heat.[2][3]

Comparative Analysis of Analytical Methods

While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for the analysis of Tofacitinib and its impurities, other advanced methods offer improved sensitivity and specificity. This section compares a typical RP-HPLC method with a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Table 1: Comparison of HPLC and UPLC-MS/MS Methods for Tofacitinib Impurity Analysis

ParameterRP-HPLC MethodUPLC-MS/MS Method
Principle Separation based on polarity with UV detection.Separation based on polarity with mass detection.
Sensitivity Generally in the µg/mL range.[4]High sensitivity, typically in the ng/mL range.[5]
Specificity Good, but co-elution of impurities is possible.Excellent, provides structural information for identification.[2]
Analysis Time Longer run times, typically >10 minutes.[6]Faster analysis with shorter run times, often <5 minutes.[7]
Instrumentation Standard HPLC with UV/PDA detector.UPLC system coupled with a tandem mass spectrometer.
Validation Validated according to ICH Q2 guidelines.[4]Validated according to ICH Q2 and bioanalytical guidelines.[7]

Experimental Protocols

Validated RP-HPLC Method for Tofacitinib and its Impurities

This protocol is a representative example based on several published methods for the determination of Tofacitinib and its process-related and degradation impurities in bulk drug and pharmaceutical formulations.[4]

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (pH 3.0 phosphate (B84403) buffer) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 25 µL

Validation Parameters Summary (as per ICH Q2):

The following table summarizes the typical acceptance criteria and results for the validation of an RP-HPLC method for Tofacitinib impurities.

Table 2: Summary of Validation Parameters for a Typical RP-HPLC Method

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank, placebo, and known impurities.The method is specific for the analyte and impurities.[4]
Linearity (r²) ≥ 0.995≥ 0.999[4]
Accuracy (% Recovery) 98.0% - 102.0%Within the acceptable range.[4]
Precision (% RSD) ≤ 2.0%≤ 1.0%[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Typically in the range of 0.01-0.03 µg/mL.[4]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Typically in the range of 0.03-0.1 µg/mL.[4]
Robustness % RSD ≤ 2.0% after deliberate variations in method parameters.The method is robust for minor changes in flow rate, pH, and mobile phase composition.[4]
Alternative Method: UPLC-MS/MS for High-Sensitivity Impurity Profiling

For the detection of trace-level impurities and for unambiguous identification, a UPLC-MS/MS method is highly advantageous.[5]

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium (B1175870) acetate, pH 4.5 (75:25, v/v)

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions: Specific precursor to product ion transitions for Tofacitinib and each impurity.[7]

Validation Parameters Summary (as per ICH Q2 and Bioanalytical Guidelines):

Table 3: Summary of Validation Parameters for a UPLC-MS/MS Method

Validation ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.99≥ 0.9978[7]
Accuracy (% Recovery) 85.0% - 115.0%96.2% - 103.1%[7]
Precision (% CV) ≤ 15.0%2.1% - 5.1%[7]
LOD Detectable signal0.05 ng/mL[7]
LOQ S/N ≥ 50.05 ng/mL[7]
Matrix Effect Within acceptable limitsMinimal matrix effect observed.[7]

Visualizing the Workflow and Impurity Relationships

The following diagrams illustrate the typical workflow for HPLC method validation and the relationship between Tofacitinib and its potential impurities.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2 Validation Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Final Validated Method

Caption: Workflow for HPLC method validation according to ICH Q2 guidelines.

Tofacitinib_Impurities cluster_impurities Potential Impurities Tofacitinib Tofacitinib Process_Impurities Process-Related (e.g., Starting Materials, Intermediates) Tofacitinib->Process_Impurities Synthesis Degradation_Products Degradation Products (e.g., Amide-TOFT, Dihydro-TOFT) Tofacitinib->Degradation_Products Stress Conditions Related_Substances Related Substances (e.g., N-Nitroso Tofacitinib) Tofacitinib->Related_Substances Side Reactions

Caption: Relationship between Tofacitinib and its potential impurities.

Conclusion

The validation of analytical methods for the determination of impurities in Tofacitinib is a critical aspect of ensuring its quality, safety, and efficacy. This guide has provided a comparative overview of RP-HPLC and UPLC-MS/MS methods, highlighting their respective strengths. While RP-HPLC with UV detection is a robust and widely used technique for routine quality control, UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for the identification and quantification of trace-level impurities and for in-depth impurity profiling. The choice of method will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the sample, and the regulatory expectations. Adherence to the principles outlined in ICH Q2 is mandatory for the successful validation and implementation of any analytical method for this compound analysis.

References

UPLC vs. HPLC for Tofacitinib Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Tofacitinib (B832) is critical for drug safety and efficacy. This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of Tofacitinib impurities, supported by experimental data and protocols.

While both HPLC and UPLC are fundamental chromatographic techniques for separating, identifying, and quantifying compounds in a mixture, UPLC represents a significant advancement, offering notable improvements in speed, resolution, and sensitivity.[1] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to the 3-5 µm particles used in HPLC.[1] This key difference allows for more efficient separations but necessitates instrumentation capable of handling much higher backpressures.[2]

The choice between UPLC and HPLC for Tofacitinib impurity analysis will depend on specific laboratory needs, such as sample throughput, the complexity of the impurity profile, and the required level of sensitivity.

Performance Comparison at a Glance

The following table summarizes the key performance differences between UPLC and HPLC for the analysis of Tofacitinib and its impurities. The HPLC data is derived from established methods for this compound analysis, while the UPLC data is based on methods developed for Tofacitinib analysis and the generally accepted performance gains of the technology.

ParameterUPLCHPLC
Analysis Time ~1.4 - 5 minutes[3]~20 - 42 minutes[4][5]
Resolution Higher peak capacity and resolution[2]Good, but lower than UPLC
Sensitivity 3- to 5-fold increase in sensitivity[2]Standard
Solvent Consumption Significantly reduced (up to 70-80% less)[6]Higher
System Backpressure High (up to 15,000 psi)[7]Lower (2,500 - 5,000 psi)[7]
Column Particle Size < 2 µm[1]3 - 5 µm[1]

Experimental Protocols

Detailed methodologies for both UPLC and HPLC are crucial for reproducibility. Below are representative experimental protocols for the analysis of Tofacitinib.

UPLC Method (Representative)

This method is adapted from a UPLC-MS/MS assay for the quantification of Tofacitinib in human plasma, which highlights the speed and sensitivity of the technique. While this specific method is not for impurity profiling, the chromatographic principles demonstrate the potential for rapid impurity analysis.

  • Chromatographic System: An ultra-performance liquid chromatography system.[3]

  • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium (B1175870) acetate, pH 4.5 (75:25, v/v).[3]

  • Flow Rate: Not specified, but typically higher than HPLC.

  • Detection: Tandem Mass Spectrometry (MS/MS).[3]

  • Run Time: 1.4 minutes.[3]

HPLC Method for Impurity Analysis

This method is a stability-indicating RP-HPLC method developed for the quantification of Tofacitinib citrate (B86180) and its related substances.

  • Chromatographic System: A high-performance liquid chromatography system with a PDA detector.[5]

  • Column: Waters XBridge BEH Shield RP18 (150 x 4.6 mm, 2.5 µm).[5]

  • Mobile Phase A: 0.05 M potassium phosphate (B84403) buffer, pH 2.5.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    Time (min) % Solution A % Solution B
    0 77 23
    3 77 23
    28 45 55
    31 45 55
    32 38 62
    37 38 62
    38 77 23
    42 77 23

    [5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 45°C.[5]

  • Detection: PDA detector at 280 nm.[5]

  • Run Time: 42 minutes.[5]

Key Differences and Considerations

Speed and Throughput: The most significant advantage of UPLC is the drastic reduction in analysis time.[2] An HPLC run for Tofacitinib impurities can take over 40 minutes, while a UPLC method can be completed in under 5 minutes.[3][5] This allows for a much higher sample throughput, which is particularly beneficial in quality control environments.

Resolution and Sensitivity: The smaller particle size in UPLC columns leads to sharper, narrower peaks, resulting in improved resolution between the main Tofacitinib peak and closely eluting impurities.[8] This enhanced peak height also translates to greater sensitivity, enabling the detection and quantification of impurities at lower levels.[8]

Solvent Consumption and Cost: UPLC's shorter run times and lower flow rates lead to a significant reduction in solvent consumption, which can lower operational costs and is more environmentally friendly.[8] However, the initial investment in UPLC instrumentation is typically higher than for HPLC systems.[8]

Method Transfer and Robustness: While HPLC methods are well-established and robust, transferring a method from HPLC to UPLC requires careful optimization.[6] UPLC systems, due to their high pressures and smaller column frits, can be more susceptible to clogging if samples are not meticulously prepared. HPLC remains a versatile and robust technique suitable for many applications.[8]

Workflow for Chromatographic Impurity Analysis

The following diagram illustrates the general workflow for impurity analysis, highlighting the key differences in the chromatographic separation step between UPLC and HPLC.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_uplc UPLC cluster_hplc HPLC cluster_data Data Processing prep Sample Weighing & Dissolution uplc_inj Injection (UPLC) prep->uplc_inj hplc_inj Injection (HPLC) prep->hplc_inj uplc_sep Separation (<2 µm particles, >6000 psi) Short Run Time uplc_inj->uplc_sep High Pressure detection Detection (UV/PDA/MS) uplc_sep->detection hplc_sep Separation (3-5 µm particles, <6000 psi) Longer Run Time hplc_inj->hplc_sep Standard Pressure hplc_sep->detection integration Peak Integration & Quantification detection->integration report Reporting integration->report

Caption: Workflow for this compound analysis comparing UPLC and HPLC pathways.

Conclusion

For the analysis of Tofacitinib impurities, UPLC offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. The dramatic reduction in analysis time can lead to substantial increases in laboratory productivity and lower operational costs due to reduced solvent consumption. While HPLC remains a robust and reliable technique, the superior performance of UPLC makes it a compelling choice for high-throughput quality control and in-depth impurity profiling in modern pharmaceutical development. The selection between the two will ultimately be guided by the specific analytical requirements, throughput needs, and available resources of the laboratory.

References

Navigating Tofacitinib Impurity Analysis: A Comparative Guide to Inter-Laboratory Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods for impurity profiling of Tofacitinib is paramount for regulatory compliance and patient safety. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to facilitate the cross-validation of Tofacitinib impurity analysis across different laboratories.

Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for autoimmune diseases. The control of impurities in the final drug product is a crucial aspect of its manufacturing and quality control. While formal inter-laboratory cross-validation studies for this compound methods are not extensively published, a wealth of data from single-laboratory validation studies provides a solid foundation for comparison and method transfer. This guide synthesizes this information to aid in the establishment of robust and reproducible analytical procedures.

Comparison of Analytical Methods for this compound Profiling

The primary analytical techniques employed for the determination of Tofacitinib and its impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. The following tables summarize the performance characteristics of various validated methods, offering a baseline for inter-laboratory comparison.

Table 1: Performance Characteristics of RP-HPLC Methods for this compound Analysis

ParameterMethod 1 (RP-HPLC-UV)Method 2 (RP-HPLC-UV)Method 3 (LC-MS)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0% - 102.0%90% - 110%Within 15% of nominal
Precision (% RSD) < 2.0%< 2.0%< 15%
Limit of Detection (LOD) Not ReportedNot Reported0.7 ng/mL (for N-nitroso Tofacitinib)
Limit of Quantitation (LOQ) Not ReportedNot Reported1.0 ng/mL (for N-nitroso Tofacitinib)

Table 2: Common Impurities and Degradation Products of Tofacitinib

Impurity NameType
Amine ImpurityProcess-related
Metabolite-1Process-related
Descyanoacetyl-TOFTDegradation Product
7-deazaadenineDegradation Product
Amide-TOFTDegradation Product
Dihydro-TOFTDegradation Product
Benzyl-TOFTProcess-related
Chloro-TOFTProcess-related
N-Nitroso TofacitinibPotential Genotoxic Impurity

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative experimental protocols for RP-HPLC and LC-MS analysis of Tofacitinib impurities.

Representative RP-HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: UV detection is commonly performed at a wavelength between 210 nm and 290 nm.

  • Injection Volume: A fixed volume, typically 10-20 µL.

  • Sample Preparation: Tofacitinib drug substance or product is dissolved in a suitable diluent (often the mobile phase) to a known concentration.

Representative LC-MS/MS Method Protocol for N-Nitroso Tofacitinib
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient program using 10 mM ammonium (B1175870) acetate (pH 3.2) and acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transition (m/z): For N-Nitroso Tofacitinib, monitoring transitions such as 275.3/149.1, 275.3/147.0, and 275.3/82.1.[1][2]

  • Sample Preparation: The sample is dissolved in a suitable solvent, and a specific concentration is prepared for injection.

Visualizing Key Processes

To further clarify the scientific context and experimental procedures, the following diagrams illustrate the Tofacitinib signaling pathway and a typical workflow for analytical method validation.

Tofacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Translocation & Activation

Tofacitinib's mechanism of action via inhibition of the JAK-STAT signaling pathway.

Analytical_Method_Validation_Workflow start Define Analytical Method and Requirements dev Method Development and Optimization start->dev protocol Prepare Validation Protocol dev->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report transfer Method Transfer to Receiving Laboratory report->transfer cross_val Inter-Laboratory Cross-Validation transfer->cross_val end Method Implementation for Routine Analysis cross_val->end

A typical workflow for the validation and cross-validation of an analytical method for impurities.

Conclusion

References

Detecting Tofacitinib N-nitroso Impurities: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As regulatory scrutiny over N-nitroso impurities in pharmaceutical products continues to intensify, the development of highly sensitive and robust analytical methods for their detection is paramount. This guide provides a comparative overview of methodologies for determining the limit of detection (LOD) of N-nitroso Tofacitinib, a potential impurity in the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, scientists, and drug development professionals to support their risk assessment and quality control strategies.

N-nitroso compounds are classified as probable human carcinogens, necessitating their control at trace levels in drug substances and products. Tofacitinib, a medication used to treat autoimmune diseases, contains a secondary amine moiety that could potentially form an N-nitroso impurity under certain manufacturing or storage conditions. Therefore, validated analytical methods with sufficiently low detection limits are crucial to ensure patient safety.

Comparative Analysis of Analytical Methods

The primary analytical technique for the quantification of N-nitroso Tofacitinib is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a viable alternative for the analysis of various N-nitroso impurities. The following table summarizes the performance of these methods.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS[1][2][3]N-nitroso Tofacitinib0.7 ng/mL[1][2][3]1.0 ng/mL[1][2][3]
GC-MS/MSVarious N-nitroso impurities< 3 ppb (~3 ng/mL)[4]1-10 ppb (~1-10 ng/mL)[5]

Note: The LOD for GC-MS/MS is for general N-nitroso impurities and not specifically for N-nitroso Tofacitinib. The conversion from ppb to ng/mL assumes a sample density of 1 g/mL.

Experimental Protocols

LC-MS/MS Method for N-nitroso Tofacitinib

This method has been demonstrated to be effective for the quantification of N-Nitroso Tofacitinib impurity in Tofacitinib tablet samples.[1][2][3]

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: Jade C18 (150 x 4.6 mm, 5µ).[1][2]

  • Mobile Phase: A gradient program using 10mM ammonium (B1175870) acetate (B1210297) (pH 3.2) and acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Mass Transitions (m/z): 275.3/149.1, 275.3/147.0, and 275.3/82.1.[1][2]

General GC-MS/MS Method for N-nitroso Impurities

This method is suitable for the analysis of volatile N-nitroso impurities.

  • Instrumentation: Gas Chromatograph coupled with a Tandem Mass Spectrometer.

  • Sample Introduction: Headspace or direct liquid injection.

  • Column: Appropriate capillary column for nitrosamine (B1359907) separation.

  • Carrier Gas: Helium or Hydrogen.

  • Detection: Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the scientific context, the following diagrams illustrate the Tofacitinib signaling pathway, the toxicological pathway of N-nitroso impurities, and a general workflow for analytical method validation.

Tofacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Tofacitinib's Mechanism of Action via the JAK-STAT Signaling Pathway.

N_Nitroso_Toxicity_Pathway cluster_bioactivation Bioactivation cluster_cellular_damage Cellular Damage N_Nitroso N-Nitroso Impurity Metabolism Metabolic Activation (e.g., CYP450) N_Nitroso->Metabolism 1. Enzymatic Reaction Alkylating_Agent Reactive Alkylating Agent (e.g., Diazonium Ion) Metabolism->Alkylating_Agent 2. Formation DNA DNA Alkylating_Agent->DNA 3. DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts 4. Adduct Formation Mutation Mutation / Genotoxicity DNA_Adducts->Mutation 5. Potential for Carcinogenesis

Caption: Toxicological Pathway of N-Nitroso Impurities.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements develop Method Development & Optimization start->develop protocol Write Validation Protocol develop->protocol execute Execute Validation Experiments protocol->execute specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness report Validation Report execute->report Analyze Data implement Implement for Routine Use report->implement

Caption: General Workflow for Analytical Method Validation.

Conclusion

The LC-MS/MS method demonstrates excellent sensitivity for the detection of N-nitroso Tofacitinib, with a reported LOD of 0.7 ng/mL.[1][2][3] While GC-MS/MS is a powerful technique for other N-nitroso impurities, specific data for N-nitroso Tofacitinib is not yet widely available. The choice of analytical method should be based on a thorough risk assessment, considering the specific impurity profile of the Tofacitinib product and the required sensitivity to comply with regulatory guidelines. The detailed experimental protocols and visual aids provided in this guide are intended to assist researchers and quality control professionals in establishing and validating appropriate analytical methods for the control of N-nitroso Tofacitinib impurities.

References

Tofacitinib Impurity Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tofacitinib (B832), a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for various autoimmune diseases. Ensuring its purity is paramount for drug safety and efficacy. This guide provides a comprehensive comparison of analytical methods for the quantification of Tofacitinib impurities, focusing on accuracy and precision. We present a detailed overview of experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Comparative Analysis of Analytical Methods

The quantification of impurities in Tofacitinib drug substances and products predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods. Each method offers distinct advantages in terms of sensitivity, resolution, and speed. Below is a comparative summary of their performance based on published validation data.

Data Presentation: Accuracy and Precision

The following tables summarize the accuracy (as % recovery) and precision (as % relative standard deviation, %RSD) of various analytical methods for quantifying known Tofacitinib impurities.

Table 1: Accuracy Data (% Recovery) for Tofacitinib Impurity Quantification

ImpurityHPLC Method 1UPLC-MS/MS Method 1RP-HPLC Method 2
Amine Impurity98.5 - 101.2%96.2 - 103.1%99.0 - 101.5%
Dihydro Impurity99.1 - 100.8%-98.7 - 100.9%
Benzyl Impurity98.9 - 101.5%-99.2 - 101.1%
N-Nitroso Tofacitinib-97.0 - 102.0%-
Impurity-A--86 - 100%[1]
Impurity-B--86 - 100%[1]

Table 2: Precision Data (%RSD) for this compound Quantification

ImpurityHPLC Method 1 (Repeatability)UPLC-MS/MS Method 1 (Intra-day)RP-HPLC Method 2 (Intermediate Precision)
Amine Impurity< 1.0%2.1 - 5.1%< 1.5%
Dihydro Impurity< 1.0%-< 1.5%
Benzyl Impurity< 1.0%-< 1.5%
N-Nitroso Tofacitinib-< 2.0%-
Impurity-A--2.4%[1]
Impurity-B--0.8%[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC and UPLC-MS/MS methods for this compound quantification.

Protocol 1: RP-HPLC Method for Tofacitinib and its Process-Related Impurities

This method is suitable for the quantification of known process-related impurities in Tofacitinib drug substance.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05M Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 35:65 (v/v) Mobile Phase B:Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve Tofacitinib citrate (B86180) standard in a 50:50 (v/v) mixture of water and methanol.

  • Impurity Stock Solutions (100 µg/mL): Prepare individual stock solutions for each impurity in the same diluent.

  • Working Standard Solution (50 µg/mL): Dilute the standard stock solution to the desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Tofacitinib sample in the diluent to achieve a final concentration of approximately 500 µg/mL.

Protocol 2: UPLC-MS/MS Method for Trace Level Impurity Quantification

This method is highly sensitive and suitable for the quantification of trace-level impurities, including genotoxic impurities like N-nitroso Tofacitinib.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 10.0 mM ammonium acetate, pH 4.5.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 75:25 (v/v) Mobile Phase B:Mobile Phase A.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tofacitinib: m/z 313.3 → 149.2[2]

    • N-Nitroso Tofacitinib: m/z 342.2 → 149.2

    • (Internal Standard) Tofacitinib-¹³C₃,¹⁵N: m/z 317.4 → 149.2[2]

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tofacitinib, N-nitroso Tofacitinib, and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and quality control samples in the range of 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Spike blank matrix (e.g., placebo) with the working solutions. For drug product analysis, extract the sample with a suitable solvent and dilute to fall within the calibration range.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, thereby modulating the JAK-STAT signaling pathway. This pathway is crucial for cytokine-mediated immune responses.

Tofacitinib_Signaling_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JAK1, JAK3) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene Regulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Experimental_Workflow start Start prep Sample & Standard Preparation start->prep lc LC System (HPLC/UPLC) prep->lc column Chromatographic Column lc->column detector Detection (UV or MS) column->detector data Data Acquisition & Processing detector->data quant Quantification & Reporting data->quant end End quant->end

References

A Comparative Analysis of Forced Degradation in Tofacitinib and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative forced degradation study of Tofacitinib against other prominent Janus Kinase (JAK) inhibitors, including Baricitinib (B560044), Upadacitinib (B560087), and Ruxolitinib. The stability of these active pharmaceutical ingredients (APIs) under various stress conditions is a critical factor in drug development, influencing formulation, packaging, and storage. This document provides an objective comparison based on experimental data from multiple studies, detailing the degradation profiles and methodologies for researchers, scientists, and drug development professionals.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular responses to a variety of cytokines and growth factors.[1] Dysregulation of this pathway is associated with numerous autoimmune and inflammatory diseases. JAK inhibitors, by blocking one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), modulate these signals, making them effective therapies for conditions like rheumatoid arthritis.[2]

The JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor on the cell surface initiates the JAK-STAT signaling cascade.[3] This event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate each other and the receptor itself.[1] These newly created phosphotyrosine sites on the receptor act as docking stations for STAT proteins.[4] Once docked, the STATs are phosphorylated by the activated JAKs, causing the STATs to detach, form dimers, and translocate to the cell nucleus.[4][5] Inside the nucleus, the STAT dimer binds to specific DNA sequences, regulating the transcription of target genes involved in inflammation, immunity, and cell growth.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 7. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.

Comparative Degradation Profile

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[6] The following tables summarize the quantitative data from forced degradation studies on Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib.

Table 1: Summary of Forced Degradation Studies on JAK Inhibitors

JAK InhibitorAcidic DegradationAlkaline DegradationOxidative DegradationPhotolytic DegradationThermal DegradationReference
Tofacitinib Significant degradation observed; multiple degradation products formed.Significant degradation observed, potentially at amide and cyano groups.Degradation observed.Degradation observed with UV exposure.Degradation increases with higher temperatures (e.g., 50°C).[7][8][9]
Baricitinib Labile; multiple degradation products formed.Labile; multiple degradation products formed.Reported as stable under H₂O₂ conditions in one study.Labile; multiple degradation products formed.Degradation observed.[6][10][11]
Upadacitinib ~15.75% degradation reported in one study.~22.14% degradation reported in one study.~11.79% degradation reported in one study.Conflicting reports: one study reports stability, another reports degradation leading to 12 impurities.Reported as stable in one study.[12][13][14]
Ruxolitinib Significant degradation (up to 82.56% reported in one study).Significant degradation (up to 88.01% reported in one study).Degradation observed, particularly under peroxide conditions.Unstable to light (up to 69.06% degradation reported).Unstable at higher temperatures (up to 75.29% degradation).[15][16][17]

Note: Degradation percentages can vary significantly based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of forced degradation studies. Below are representative protocols for the key experiments cited.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1-1N HCl) API->Acid Expose for defined time Base Alkaline Hydrolysis (e.g., 0.1-1N NaOH) API->Base Expose for defined time Oxidation Oxidation (e.g., 3-30% H₂O₂) API->Oxidation Expose for defined time Thermal Thermal Stress (e.g., 50-70°C) API->Thermal Expose for defined time Photo Photolytic Stress (UV/Vis light) API->Photo Expose for defined time Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis (with DAD/UV Detector) Dilute->HPLC LCMS LC-MS/MS for Impurity Characterization HPLC->LCMS Identify Degradants

Figure 2: General Workflow for Forced Degradation Studies.

1. Acid Hydrolysis

  • Tofacitinib: 2 mL of Tofacitinib stock solution was mixed with 1 mL of 0.1 M HCl. The mixture was kept at room temperature and sampled at various time intervals (e.g., 2, 6, 12, 24, 48 hours). Before analysis, samples were neutralized with an equimolar concentration of NaOH.

  • Baricitinib: 1 mL of a 1 mg/mL stock solution was treated with 100 µL of 1 N HCl and heated at 70°C for 24 hours.

  • Ruxolitinib: A 1000 ppm solution was prepared, and 1 mL of 0.1 M HCl was added. The solution was refluxed for 60 minutes at 70°C before being cooled to room temperature for analysis.[15]

2. Alkaline Hydrolysis

  • Tofacitinib: A Tofacitinib solution was exposed to 0.1 M NaOH at room temperature and sampled at various intervals. In another study, ~25% degradation was achieved after exposure to 0.05 N NaOH for 10 minutes.[7]

  • Baricitinib: 1 mL of a 1 mg/mL stock solution was treated with 100 µL of 1 N NaOH and heated at 70°C for 24 hours.

  • Upadacitinib: Forced degradation was carried out under alkaline conditions, resulting in approximately 22.14% degradation in one study.[13][14]

3. Oxidative Degradation

  • Tofacitinib: 2 mL of Tofacitinib stock solution was treated with 1 mL of 3% (v/v) H₂O₂ at room temperature, with samples taken over a 48-hour period.

  • Upadacitinib: The drug was subjected to oxidative stress using H₂O₂, AIBN, and Fenton's reagent, which led to the formation of twelve degradation impurities.[12]

  • Baricitinib: Studies have shown Baricitinib to be stable under oxidative conditions with H₂O₂.[6][10]

4. Thermal Degradation

  • Tofacitinib: A solid sample of Tofacitinib was placed in a hot air oven at temperatures of 30, 40, and 50°C for 2 and 4 hours. After heating, the sample was dissolved to a final concentration for analysis.

  • Ruxolitinib: Degradation was studied by exposing the drug to elevated temperatures, which resulted in significant degradation (75.29% in one case).[15]

5. Photolytic Degradation

  • Tofacitinib: Solid Tofacitinib was exposed to 254 nm UV light in a UV cabinet for 2, 4, and 6 hours at room temperature.

  • Baricitinib: The drug was found to be labile under photolytic degradation conditions, yielding multiple degradation impurities.[6]

  • Ruxolitinib: Exposure to light resulted in a 69.06% reduction in Ruxolitinib levels in one study, indicating significant instability.[15]

Summary and Conclusion

The comparative analysis reveals distinct stability profiles among the selected JAK inhibitors.

  • Tofacitinib demonstrates susceptibility to degradation under hydrolytic (both acidic and basic), oxidative, photolytic, and thermal stress conditions.[9]

  • Baricitinib is also labile under hydrolytic and photolytic conditions but has shown greater stability against oxidation in some studies.[6][10]

  • Upadacitinib shows significant degradation under acidic, alkaline, and oxidative stress, with conflicting reports on its photolytic stability, suggesting that the specific conditions of light exposure are critical.[12][13][14]

  • Ruxolitinib appears to be the most labile of the group, showing substantial degradation under all tested stress conditions, particularly acidic, basic, thermal, and photolytic stress.[15]

This information is vital for the development of stable pharmaceutical formulations. The degradation pathways identified in these studies help in establishing appropriate manufacturing processes, selecting suitable excipients, and defining storage conditions to ensure the safety, efficacy, and quality of the final drug product. Further characterization of the degradation products using techniques like LC-MS/MS is essential to assess their potential toxicity.[12]

References

A Comparative Guide to Robustness in Stability-Indicating HPLC Methods for Tofacitinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products, ensuring the stability and quality of the active pharmaceutical ingredient (API) is paramount. For Tofacitinib, a Janus kinase (JAK) inhibitor, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the drug in the presence of its degradation products. A key validation parameter for such an analytical method is its robustness, which demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.

This guide provides a comparative overview of published stability-indicating HPLC methods for Tofacitinib, with a specific focus on their robustness testing. We will delve into the experimental protocols of different methods and present a comparison of their chromatographic conditions and the outcomes of their robustness studies.

Experimental Protocols for Tofacitinib HPLC Methods

Below are the detailed experimental protocols for three distinct stability-indicating HPLC methods developed for the analysis of Tofacitinib.

Method 1: Isocratic RP-HPLC Method

This method utilizes a straightforward isocratic elution for the quantification of Tofacitinib.[1]

  • Chromatographic Conditions:

    • Column: Kromasil C18 (150 x 4.6 mm, 5µm)[1]

    • Mobile Phase: A mixture of pH 4.0 phosphate (B84403) buffer and acetonitrile (B52724) in a ratio of 80:20 (v/v)[1]

    • Flow Rate: 1.5 mL/min[1]

    • Detection Wavelength: 215 nm[1]

    • Column Temperature: 25°C[1]

    • Injection Volume: 20 µL[1]

    • Run Time: 20 minutes[1]

  • Standard Solution Preparation: A standard solution of Tofacitinib is prepared to a concentration of 24.88-74.64 µg/mL.[1]

  • Sample Preparation: For tablet dosage forms, a powder equivalent to a specific dose of Tofacitinib is dissolved in a suitable diluent, sonicated, and filtered through a 0.45 µm PVDF filter.

Method 2: Gradient RP-HPLC Method for Related Substances

This gradient method is designed for the separation and quantification of Tofacitinib and its related substances.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250mm x 4.6 mm, 5µm)

    • Mobile Phase A: A buffer solution containing 2.72g/L potassium dihydrogen phosphate and 1.0g/L 1-Octane sulfonic acid sodium salt anhydrous, with the pH adjusted to 5.5 with dilute potassium hydroxide (B78521) solution, mixed with Acetonitrile in a 90:10 (v/v) ratio.

    • Mobile Phase B: A mixture of Acetonitrile and the buffer in a 70:30 (v/v) ratio.

    • Gradient Program:

      • 0.0-5 min: 22% B

      • 5-15 min: 22-45% B

      • 15-30 min: 45-60% B

      • 30-40 min: 60% B

      • 40-40.5 min: 60-22% B

      • 40.5-52 min: 22% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Standard and Sample Preparation: Detailed procedures for preparing stock solutions of Tofacitinib and its impurities, as well as sample solutions, are followed to achieve the desired concentrations for analysis.

Method 3: UHPLC Method

This method employs Ultra-High-Performance Liquid Chromatography (UHPLC) for a faster analysis of Tofacitinib.[2]

  • Chromatographic Conditions:

    • Column: Thermo scientific (4.6mm X 3mm, 5µm)[2]

    • Mobile Phase: A mixture of pH 5.3 Buffer, Acetonitrile, and Methanol (B129727) in a ratio of 40:40:20 (v/v/v)[2]

    • Flow Rate: 0.7 mL/min[2]

    • Detection Wavelength: 290 nm[2]

    • Column Temperature: Ambient[2]

  • Standard and Sample Preparation: Tofacitinib solutions are prepared in a diluent of methanol and water (50:50 v/v).[2]

Comparison of Chromatographic Conditions

The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the need to resolve impurities or the desire for a rapid analysis time. The table below summarizes the key chromatographic parameters of the three methods described.

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Gradient RP-HPLC)Method 3 (UHPLC)
Column Kromasil C18 (150 x 4.6 mm, 5µm)[1]Kromasil C18 (250mm x 4.6 mm, 5µm)Thermo scientific (4.6mm X 3mm, 5µm)[2]
Mobile Phase pH 4.0 Phosphate Buffer:Acetonitrile (80:20)[1]Gradient of Phosphate/Octane Sulfonate Buffer (pH 5.5) and AcetonitrilepH 5.3 Buffer:Acetonitrile:Methanol (40:40:20)[2]
Flow Rate 1.5 mL/min[1]1.0 mL/min0.7 mL/min[2]
Detection Wavelength 215 nm[1]210 nm290 nm[2]
Column Temperature 25°C[1]25°CAmbient[2]
Run Time 20 minutes[1]52 minutesNot specified, but expected to be shorter
Focus Quantification of TofacitinibQuantification of Tofacitinib and its related substancesRapid quantification of Tofacitinib[2]

Robustness Testing: A Comparative Analysis

Robustness testing evaluates the influence of small, deliberate variations in chromatographic parameters on the analytical results. A method is considered robust if the results remain within the acceptance criteria despite these changes. The following tables compare the robustness testing parameters and the available quantitative results for the different Tofacitinib HPLC methods.

Table 1: Comparison of Robustness Testing Parameters

Parameter VariedMethod 1Method 2Method 3
Flow Rate Yes (±10%)[3]Yes (±0.1 units)Yes[2]
Mobile Phase Composition/pH Yes (pH variation and organic phase)[1]Yes (pH ±0.2 units)Yes (Mobile Phase composition)[2]
Column Temperature Yes[1]Yes (20°C and 30°C instead of 25°C)Not explicitly mentioned
Wavelength Not explicitly mentionedNot explicitly mentionedNot explicitly mentioned

Table 2: Comparison of Quantitative Robustness Results

ParameterMethod 1Method 2Method 3
Flow Rate Variation (±10%)
%RSD of Peak AreaNot explicitly provided, but method deemed robust.[1]No significant change in relative retention time (relative error < 5%).Not explicitly provided, but method deemed robust.[2]
Retention TimeNot explicitly provided.No significant change.Not explicitly provided.
Mobile Phase/pH Variation
%RSD of Peak AreaNot explicitly provided, but method deemed robust.[1]No significant change in relative retention time (relative error < 5%).Not explicitly provided, but method deemed robust.[2]
Retention TimeNot explicitly provided.No significant change.Not explicitly provided.
Column Temperature Variation
%RSD of Peak AreaNot explicitly provided, but method deemed robust.[1]No significant change in relative retention time (relative error < 5%).Not applicable.
Retention TimeNot explicitly provided.No significant change.Not applicable.

It is important to note that while all the reviewed methods were reported to be robust, the level of detail provided for the quantitative results of the robustness studies varied. For a comprehensive internal validation, it is recommended to pre-define acceptance criteria for the allowable variation in system suitability parameters (e.g., %RSD of peak area, tailing factor, theoretical plates) and assay results.

Experimental Workflow for Robustness Testing

The following diagram illustrates a typical workflow for conducting a robustness study of an HPLC method.

Robustness_Testing_Workflow start Start: Define Robustness Parameters and Acceptance Criteria prepare_nominal Prepare Mobile Phase and Samples under Nominal Conditions start->prepare_nominal run_nominal Perform HPLC Analysis under Nominal Conditions prepare_nominal->run_nominal vary_params Systematically Vary One Parameter at a Time (e.g., Flow Rate, pH) run_nominal->vary_params run_varied Perform HPLC Analysis under Varied Conditions vary_params->run_varied For each variation collect_data Collect and Analyze Data (e.g., Retention Time, Peak Area, Tailing Factor) run_varied->collect_data compare Compare Results from Varied Conditions to Nominal Conditions collect_data->compare evaluate Evaluate if Results Meet Acceptance Criteria compare->evaluate robust Method is Robust evaluate->robust Yes not_robust Method is Not Robust: Investigate and Re-optimize evaluate->not_robust No end End: Document Robustness Study robust->end not_robust->vary_params Re-test after optimization

References

A Comparative Guide to Demonstrating Specificity of Analytical Methods for Tofacitinib Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for demonstrating the specificity of assays targeting Tofacitinib (B832) and its degradation products. Ensuring the specificity of an analytical method is paramount in pharmaceutical development and quality control, as it guarantees that the measurement of the active pharmaceutical ingredient (API) is unaffected by the presence of impurities, degradants, or excipients. This document outlines various experimental approaches, presents comparative data, and provides detailed protocols to assist in the selection and implementation of a suitable stability-indicating analytical method for Tofacitinib.

Introduction to Tofacitinib and the Importance of Specificity

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Like any pharmaceutical compound, Tofacitinib is susceptible to degradation under various environmental conditions, leading to the formation of related substances or degradants. The presence of these degradants can impact the safety and efficacy of the drug product. Therefore, it is a regulatory requirement to have a validated, stability-indicating analytical method that can accurately quantify Tofacitinib in the presence of its degradants.

Specificity is a key validation parameter of a stability-indicating method. A specific method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. For Tofacitinib, this includes process-related impurities and degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques for the analysis of Tofacitinib and its degradants.[2] The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown degradants.

Analytical Method Principle Advantages Disadvantages Typical Application
Reverse-Phase HPLC with UV/PDA Detection Separation based on polarity differences between the analyte and a nonpolar stationary phase. Detection is based on the absorption of UV-visible light.[3]Robust, widely available, cost-effective, suitable for routine quality control.[4]Lower resolution and longer run times compared to UPLC. May not be suitable for complex mixtures or trace-level impurities.[5]Quantification of Tofacitinib and known impurities in drug substance and drug product.
UPLC with UV/PDA Detection Similar to HPLC but uses smaller particle size columns, resulting in higher resolution, faster analysis, and improved sensitivity.[6]High throughput, excellent resolution, and sensitivity.[6]Higher backpressure requires specialized instrumentation.High-throughput screening of stability samples, analysis of complex degradation profiles.
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7]Provides structural information for the identification of unknown degradants.[7] Unsurpassed sensitivity and selectivity.[6][8]Higher cost and complexity of instrumentation and data analysis.Identification and characterization of process-related impurities and degradation products.[7][9] Pharmacokinetic studies.[6][8]

Experimental Protocols for Demonstrating Specificity

The specificity of an analytical method for Tofacitinib degradants is primarily demonstrated through forced degradation studies.[10] These studies involve subjecting the drug substance to various stress conditions to intentionally generate degradation products. The analytical method must then be able to separate the Tofacitinib peak from all the degradant peaks.

Forced Degradation Study Protocol

The following protocol is a general guideline and may need to be adapted based on the specific properties of the Tofacitinib drug product and the analytical method being used.

  • Preparation of Samples: Prepare solutions of Tofacitinib in various stress agents. A control sample (unstressed) should also be prepared.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature for various time intervals (e.g., 2, 6, 12, 24, 48 hours).[10]

    • Base Hydrolysis: 0.1 M NaOH at room temperature for various time intervals. Neutralize the samples before analysis.[10] Tofacitinib is particularly sensitive to alkali conditions.[3]

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature for a set duration.[11]

    • Thermal Degradation: Expose the solid drug substance to heat (e.g., 100°C) for a specified period.[4]

    • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a defined duration.[10]

  • Analysis: Analyze the stressed samples using the developed analytical method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Tofacitinib peak in the chromatograms of the stressed samples. The peak purity analysis should confirm that no degradant peaks are co-eluting with the main Tofacitinib peak.[11]

Example Chromatographic Conditions for RP-HPLC

The following table summarizes typical chromatographic conditions used in published methods for the analysis of Tofacitinib and its degradants.

Parameter Method 1 (USP) [12]Method 2 (Govind et al.) [11]Method 3 (IJSART) [4]
Column Waters XBridge BEH Shield RP18, 4.6-mm x 150 mm, 2.5 µmInformation not specifiedInertsil ODS-3V (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 1% Potassium hydroxide (B78521) solutionBuffer (potassium dihydrogen phosphate (B84403) and 1-Octane sulphonic acid sodium salt, pH 5.5)Phosphate buffer (pH 5.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient/Isocratic GradientGradientIsocratic (65:35% v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Column Temperature 45°C25°CNot specified
Detection Wavelength 280 nm210 nm287 nm
Injection Volume 10 µLNot specified5 µL

Data Presentation: Summary of Forced Degradation Results

The results of the forced degradation studies should be summarized in a table to clearly demonstrate the specificity of the method. The table should include the stress condition, the percentage of degradation of Tofacitinib, and the resolution between the Tofacitinib peak and the closest eluting degradant peak.

Stress Condition % Degradation of Tofacitinib Resolution (Tofacitinib vs. nearest degradant) Observations
0.1 M HCl (48h) Minor degradation (<1.0%)> 2.0Minor amounts of descyanoacetyl-TOFT observed.[12]
0.05 M NaOH (10 min) ~25%> 1.5Two major degradants observed.[12]
10% H₂O₂ (48h) Significant degradation> 2.0Multiple degradation products formed.
Heat (100°C, 5 days) Moderate degradation> 2.0Degradation observed.
UV Light (254 nm, 6h) Minimal degradationNot applicableOnly one degradation product observed.[10]

Note: The percentage of degradation and resolution values are illustrative and will vary depending on the specific experimental conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Specificity Determination

The following diagram illustrates the typical workflow for demonstrating the specificity of an analytical method for Tofacitinib degradants.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_evaluation Specificity Evaluation Tofacitinib_API Tofacitinib API/DP Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Tofacitinib_API->Stress_Conditions HPLC_UPLC HPLC/UPLC System Stress_Conditions->HPLC_UPLC Inject Stressed Samples Detector UV/PDA or MS Detector HPLC_UPLC->Detector Chromatogram Chromatogram Analysis Detector->Chromatogram Data Acquisition Peak_Purity Peak Purity Assessment Chromatogram->Peak_Purity Resolution Resolution Calculation Chromatogram->Resolution Specificity_Demonstrated Specificity Demonstrated Peak_Purity->Specificity_Demonstrated Peak is Pure Resolution->Specificity_Demonstrated Resolution > 2.0

Caption: Workflow for demonstrating analytical method specificity.

Tofacitinib Signaling Pathway: JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling that drives inflammatory responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Conclusion

Demonstrating the specificity of an analytical method for Tofacitinib and its degradants is a critical step in ensuring the quality, safety, and efficacy of the drug product. This guide has provided a comparative overview of common analytical techniques, detailed experimental protocols for forced degradation studies, and a framework for data presentation. By following these guidelines and adapting them to specific laboratory and product requirements, researchers and drug development professionals can confidently establish a robust and reliable stability-indicating method for Tofacitinib. The use of orthogonal techniques, such as LC-MS, is highly recommended for the identification of unknown degradants and to provide further assurance of method specificity.

References

A Comparative Guide to the Qualification of Tofacitinib Impurity Reference Standards Against Pharmacopeial Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the qualification process for Tofacitinib impurity reference standards, with a focus on alignment with pharmacopeial principles. Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for various autoimmune diseases. Ensuring the purity and quality of Tofacitinib is paramount for its safety and efficacy, making the qualification of its impurity reference standards a crucial aspect of drug development and manufacturing.

Understanding Tofacitinib and Its Mechanism of Action

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAKs), which are integral to the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1] This inhibition disrupts the JAK-STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3][4] The subsequent dimerization and nuclear translocation of STATs, which leads to the transcription of inflammatory genes, is thereby suppressed.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention by Tofacitinib.

Impurity_Qualification_Workflow Start Start Isolation_Synthesis Isolation or Synthesis of Impurity Start->Isolation_Synthesis Structural_Elucidation Structural Elucidation (NMR, MS, IR) Isolation_Synthesis->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC, etc.) Structural_Elucidation->Purity_Assessment Method_Development Analytical Method Development Purity_Assessment->Method_Development Method_Validation Method Validation (ICH Q2/USP <1225>) Method_Development->Method_Validation Documentation Documentation and Certificate of Analysis Method_Validation->Documentation End End Documentation->End

References

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals, the validation of analytical methods is paramount to ensure the reliability and accuracy of results. For Tofacitinib (B832), a Janus kinase (JAK) inhibitor, and its related substances, establishing the linearity and range of an analytical method is a critical validation parameter. This guide provides a comparative overview of different analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Quantitative Data Summary

The performance of various analytical methods for the determination of Tofacitinib and its related substances is summarized in the table below. This allows for a direct comparison of their linearity and range.

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC Tofacitinib24.88 - 74.64 µg/mL1.000--[1][2]
Amine Impurity0.0998 - 0.725 µg/mL0.9999-0.0329 µg/mL[3]
Tofacitinib0.0567 - 0.7245 µg/mL0.9999-0.0187 µg/mL[3]
Tofacitinib182 - 5035 ng/mL0.995--[4]
Tofacitinib21.86 - 174.94 µg/mL> 0.999--[5]
Tofacitinib10 - 60 µg/mL> 0.999--[6]
Tofacitinib22.0 - 240.3 ng/mL0.9998--[7]
TF-A Impurity17.6 - 602.1 ng/mL0.99966.2 ng/mL-[7]
TF-F Impurity101.4 - 608.2 ng/mL0.999835.5 ng/mL-[7]
TF-V Impurity7.6 - 604.7 ng/mL0.99972.7 ng/mL-[7]
Tofacitinib CitrateLOQ - 150%> 0.9990.03%0.05% - 0.06%[8]
Impurity-ALOQ - 1.5%> 0.9990.03%0.05% - 0.06%[8]
Impurity-BLOQ - 1.8%> 0.9990.03%0.05% - 0.06%[8]
RP-UHPLC Tofacitinib49.85 - 149.55 µg/mL> 0.999--[9]
UPLC-MS/MS Tofacitinib0.05 - 100 ng/mL≥ 0.9978--[10]
HPTLC Tofacitinib Citrate100 - 500 ng/spot0.990658.66 ng/spot177.76 ng/spot[11]
UV Spectroscopy Tofacitinib Citrate1 - 5 µg/mL0.99930.1649 µg/mL0.4998 µg/mL[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in the scientific literature.

RP-HPLC Method for Tofacitinib and Amine Impurity

This method is suitable for the quantification of Tofacitinib and its amine impurity in solid dosage forms.[3]

  • Chromatographic System:

    • Column: Inert Clone ODS(3) (250 x 4.6mm, 5µm)

    • Mobile Phase A: pH 3.0 phosphate (B84403) buffer

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient Elution: Not specified in detail, requires optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detector Wavelength: 210 nm

    • Injection Volume: 25 µL

  • Standard and Sample Preparation:

    • Diluent: A mixture of water and acetonitrile is commonly used.

    • Standard Solution: Prepare a stock solution of Tofacitinib and the amine impurity in the diluent. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., LOQ to 150% of the specification limit).

    • Sample Solution: Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of Tofacitinib into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Linearity and Range Determination:

    • Inject the calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should typically be ≥ 0.999.

    • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

RP-UHPLC Method for Tofacitinib

This method offers a faster analysis time compared to conventional HPLC.[9]

  • Chromatographic System:

    • Column: Thermo scientific (4.6mm x 3mm, 5µm)

    • Mobile Phase: Buffer (pH 5.3), Acetonitrile, and Methanol (B129727) in the ratio 40:40:20 (v/v/v)

    • Flow Rate: 0.7 mL/min

    • Detector Wavelength: 290 nm

  • Standard and Sample Preparation:

    • Diluent: Methanol and water in the ratio of 50:50 (v/v).

    • Standard Solution: Prepare a stock solution of Tofacitinib in the diluent. Prepare a series of calibration standards covering 50% to 150% of the target concentration.

    • Sample Solution: Prepare as described in the RP-HPLC method.

  • Linearity and Range Determination:

    • Inject each calibration standard.

    • Plot the peak area as a function of the analyte concentration.

    • Calculate the correlation coefficient to establish linearity.

HPTLC Method for Tofacitinib Citrate

A high-performance thin-layer chromatography method can be a cost-effective alternative.[11]

  • Chromatographic System:

    • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 precoated plate

    • Mobile Phase: Toluene: Methanol: Acetic acid (7.5:2:0.5 v/v/v)

    • Densitometric Scanning Wavelength: 287 nm

  • Standard and Sample Preparation:

    • Diluent: Methanol

    • Standard Solution: Prepare a stock solution of Tofacitinib Citrate in methanol. Apply different volumes of the stock solution to the HPTLC plate to obtain a concentration range of 100-500 ng/spot.

    • Sample Solution: Extract a known amount of the drug from the formulation with methanol and apply it to the plate.

  • Linearity and Range Determination:

    • Develop the chromatogram.

    • Measure the peak areas using a densitometer.

    • Plot the peak area versus the concentration of Tofacitinib Citrate.

    • Determine the correlation coefficient from the linear regression.

Visualizations

Workflow for Linearity and Range Determination

The following diagram illustrates the typical workflow for establishing the linearity and range of an analytical method for Tofacitinib and its related substances.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Stock Standard Solution of Tofacitinib & Impurities prep_cal Prepare a Series of Calibration Standards (e.g., 5-7 concentrations) prep_std->prep_cal inject_std Inject Calibration Standards into Chromatographic System prep_cal->inject_std prep_sample Prepare Sample Solution (at target concentration) record_data Record Peak Areas or Responses inject_std->record_data plot_curve Plot Calibration Curve: Peak Area vs. Concentration record_data->plot_curve lin_reg Perform Linear Regression Analysis plot_curve->lin_reg det_params Determine Correlation Coefficient (r²), Slope, and Y-intercept lin_reg->det_params def_range Define the Linearity Range det_params->def_range

Caption: Workflow for Linearity and Range Determination.

This guide provides a foundational comparison of analytical methodologies for Tofacitinib and its related substances. Researchers and drug development professionals should select the most appropriate method based on the specific requirements of their analysis, considering factors such as required sensitivity, available instrumentation, and the nature of the sample matrix. The provided protocols serve as a starting point for method development and validation.

References

A Comparative Guide to Tofacitinib Peak Purity Analysis Using a Photodiode Array (PDA) Detector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) method utilizing a Photodiode Array (PDA) detector for the peak purity analysis of Tofacitinib against other analytical techniques. Tofacitinib, an oral Janus kinase inhibitor, is used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. The HPLC-PDA method is a powerful tool for this purpose, offering the ability to not only separate impurities but also to assess the spectral homogeneity of the main drug peak.[1][3] This document outlines the experimental protocols, presents comparative data, and illustrates the underlying principles and workflows.

Comparative Analysis of Analytical Methods for Tofacitinib

The following table summarizes the performance characteristics of the primary HPLC-PDA method and other reported HPLC-based methods for the analysis of Tofacitinib. This allows for a direct comparison of their key validation parameters.

ParameterHPLC-PDA Method[1]RP-HPLC Method 1RP-HPLC Method 2[4]RP-UHPLC Method[5]
Column Waters XBridge BEH Shield RP18 (4.6 x 150 mm, 2.5 µm)Kromasil C-18 (250mm x 4.6 mm, 5µm)Kromosil C18 (4.8mm× 150mm, 5µm)Thermo scientific (4.6mmX 3mm, 5µm)
Mobile Phase Gradient elution with Mobile Phase A and BAcetonitrile (B52724): Buffer (70:30 v/v) as Mobile Phase-BMethanol (B129727) and water (45:55% v/v)Buffer, Acetonitrile and methanol (40:40:20)
Detection Wavelength 280 nm (PDA scan 200-400 nm)210 nm254 nm290 nm
Linearity Range Not explicitly statedQL to 150% of specification15 to 90 µg/mL49.85 µg/ml to 149.55 µg/ml
Correlation Coefficient (r²) ≥ 0.999[3]Not explicitly stated0.999[4]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedS/N ratio of 3:3Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedS/N ratio of 10:1Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 100 ± 3.0%[3]Not explicitly stated99.24%[4]Not explicitly stated
Precision (%RSD) ≤ 2.0%[3]Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the HPLC-PDA method and an alternative RP-HPLC method.

Tofacitinib Peak Purity Analysis using HPLC-PDA

This method is designed for the identification, assay, and impurity testing of Tofacitinib and has been shown to be effective in separating the main component from its degradation products.[1][3]

  • Instrumentation: An HPLC system equipped with a PDA detector, such as an Agilent 1260 or Waters Alliance 2695.[1]

  • Column: Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm particle size.[1]

  • Mobile Phase A: 2.72 g/L potassium phosphate (B84403) monobasic and 1 g/L sodium 1-octanesulfonate monohydrate in water, with the pH adjusted to 5.5 using a 1% potassium hydroxide (B78521) solution.[1]

  • Mobile Phase B: A mixture of 90% methanol and 10% acetonitrile by volume.[1]

  • Gradient Program:

    Time (min) Solution A (%) Solution B (%)
    0 77 23
    3 77 23
    28 45 55
    31 45 55
    32 38 62
    37 38 62
    38 77 23
    42 77 23

    (Table adapted from USP document)[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 45°C.[1]

  • Autosampler Temperature: 4°C.[1]

  • Injection Volume: 10 µL.[1]

  • PDA Detector Settings: Wavelength range of 200–400 nm, with chromatogram detection at 280 nm.[1]

  • Peak Purity Assessment: The spectral data from 200–400 nm is used to evaluate the homogeneity of the Tofacitinib peak, ensuring the absence of co-eluting impurities.[1][3] The analysis involves comparing the UV spectra across the peak to a reference spectrum.

Alternative RP-HPLC Method for Tofacitinib Quantification

This method provides an alternative approach for the quantification of Tofacitinib in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard RP-HPLC system with a UV detector.[4]

  • Column: Kromosil C18, 4.8 mm x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of methanol and water in a 45:55% v/v ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector set at 254 nm.[4]

  • Retention Time: The retention time for Tofacitinib is approximately 4.35 minutes under these conditions.[4]

Visualizing the Process: Diagrams

The following diagrams, created using Graphviz, illustrate the experimental workflow and the principle of peak purity analysis.

G Experimental Workflow for Tofacitinib Peak Purity Analysis A Sample Preparation (Tofacitinib Standard/Sample) B HPLC System (Pump, Autosampler, Column Oven) A->B Injection C Chromatographic Separation (RP-C18 Column) B->C Mobile Phase Flow D PDA Detection (200-400 nm) C->D Elution E Data Acquisition (Chromatogram and Spectra) D->E F Peak Purity Assessment (Spectral Comparison) E->F G Results (Purity Confirmation) F->G

Caption: Workflow of Tofacitinib analysis via HPLC-PDA.

G Principle of PDA Peak Purity Assessment cluster_0 Chromatographic Peak cluster_1 Purity Decision A B D Acquire UV Spectrum at multiple points A->D C B->D C->D E Compare Spectra (e.g., against Apex Spectrum) D->E F Spectra are Homogeneous => Peak is Pure E->F G Spectra are Inhomogeneous => Peak is Impure (Co-elution) E->G

Caption: Logic of PDA-based peak purity determination.

Forced Degradation Studies and Specificity

A key advantage of using a PDA detector is its utility in forced degradation studies, which are essential for developing stability-indicating methods. In these studies, Tofacitinib is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][2] The HPLC-PDA method must be able to resolve the Tofacitinib peak from all generated degradant peaks. The PDA detector confirms the specificity of the method by demonstrating the spectral homogeneity of the Tofacitinib peak in the presence of these degradants, ensuring that no impurities are co-eluting.[1][3] For instance, under acidic stress, Tofacitinib may degrade, and the developed method has been shown to resolve the main peak from degradation products like descyanoacetyl-TOFT.[1] The ability to confirm peak purity under these conditions is a significant advantage over a standard UV detector, which cannot provide spectral information.

References

Safety Operating Guide

Navigating the Disposal of Tofacitinib Impurities: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the proper disposal of chemical reagents and byproducts is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Tofacitinib impurities, aligning with the best practices for handling pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Tofacitinib impurities with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, rinse the affected skin or eyes with water for at least 15 minutes and seek medical attention.[1][2]

Step-by-Step Disposal Protocol

The disposal of Tofacitinib impurities, which may arise during synthesis, formulation, or storage, must adhere to federal, state, and local regulations for hazardous waste.[1][2]

  • Waste Identification and Classification :

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste according to the Resource Conservation and Recovery Act (RCRA) and any applicable state regulations.[4][5]

  • Segregation and Containment :

    • Do not mix Tofacitinib impurity waste with non-hazardous trash or other waste streams.

    • Collect the waste in a designated, properly labeled, and sealed container.[6][7] The container should be leak-proof and compatible with the chemical nature of the waste.

    • For RCRA hazardous pharmaceutical waste, use a designated black container.

  • Storage :

    • Store the sealed waste container in a secure, designated hazardous waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and clearly marked.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[1][2]

    • Provide the disposal vendor with all available information about the waste, including the Safety Data Sheet (SDS) for Tofacitinib.

  • Final Disposal Method :

    • The recommended method for the disposal of Tofacitinib and its impurities is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1][2][5] This method is considered the best available technology to prevent environmental release.[6][7]

    • Disposal via sewering (flushing down the drain) is strictly prohibited for hazardous pharmaceutical waste under EPA regulations.[5][8]

Quantitative Data on Pharmaceutical Waste Management

While specific quantitative disposal limits for Tofacitinib impurities are not publicly available, the following table summarizes general regulatory information for pharmaceutical waste.

ParameterGuideline/RegulationValue/RequirementCitation
Hazardous Waste Generator Status EPA RCRADetermined by the quantity of hazardous waste generated per month.[5]
Container for Acute Hazardous Waste EPA RCRAMust be triple-rinsed or cleaned by another approved method to be considered "empty."[8]
Controlled Substances Disposal DEAMust be rendered "non-retrievable."
Sewer Disposal of Hazardous Pharmaceuticals EPA Subpart PBanned for healthcare facilities.[5][8]

Experimental Protocols

Specific experimental protocols for the disposal of Tofacitinib impurities are not detailed in publicly available literature. Disposal procedures are performance-based and must comply with the regulatory frameworks established by the EPA and state authorities. The primary goal is the complete destruction of the active pharmaceutical ingredient and its impurities to prevent environmental contamination.[6][7] The validation of disposal efficacy would typically be conducted by the licensed disposal facility as part of their operational permits.

Disposal Workflow for Tofacitinib Impurities

The following diagram illustrates the logical workflow for the proper disposal of Tofacitinib impurities in a laboratory setting.

Tofacitinib_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal External Disposal start Start: this compound Waste Generated identify 1. Identify & Classify Waste (Consult EHS) start->identify segregate 2. Segregate into Designated Container (Black for RCRA Hazardous) identify->segregate store 3. Store in Secure Hazardous Waste Area segregate->store contact 4. Contact EHS for Disposal Pickup store->contact pickup Licensed Vendor Picks Up Waste contact->pickup Hand-off transport Transport to Permitted Disposal Facility pickup->transport incinerate 5. Incineration (Afterburner & Scrubber) transport->incinerate end End: Compliant Disposal incinerate->end

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tofacitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Tofacitinib impurities. It includes detailed personal protective equipment (PPE) protocols, step-by-step operational procedures, and comprehensive disposal plans to ensure the safety of researchers and the integrity of their work.

Tofacitinib, a Janus kinase (JAK) inhibitor, and its impurities are potent pharmaceutical compounds that require stringent handling procedures. The unknown potency of many impurities necessitates treating them with the same high level of caution as the active pharmaceutical ingredient (API). Adherence to the following guidelines is mandatory to minimize exposure risk.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical for minimizing exposure to Tofacitinib impurities. The following table summarizes the required PPE, with specific recommendations for material and standards.

PPE CategorySpecificationStandard to Meet
Hand Protection Double gloving with Nitrile gloves. Recommended thickness of 8 mil or greater for the outer glove.ASTM D6978 (chemotherapy drug resistance), EN 374
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.NIOSH (US) or EN 166 (EU)
Respiratory Protection For handling powders outside of a containment system, a full-face respirator with a P100 (or HEPA) particulate filter is required. For handling solutions, an organic vapor cartridge may also be necessary.NIOSH approved
Body Protection Impervious disposable lab coat or gown with long sleeves and tight-fitting cuffs. Consider the use of disposable coveralls for extensive handling or spill cleanup.EN 13982 (for particulate protection)
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated handling areas.N/A

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling Tofacitinib impurities in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of Tofacitinib impurities must be conducted in a designated and clearly marked area.

  • Ventilation: Work within a certified chemical fume hood or other suitable containment ventilation device.[1] Ensure the ventilation system is functioning correctly before commencing work.

  • Spill Kit: A readily accessible spill kit containing absorbent materials, decontamination solutions, and appropriate PPE is mandatory.[2]

2. Weighing and Reconstitution of Powders:

  • Containment: Whenever possible, use a balance with a containment enclosure.

  • Static Control: Employ anti-static measures to prevent powder dispersal.

  • Wetting Powders: If weighing outside a containment enclosure is unavoidable, carefully wet the powder with a suitable solvent to minimize dust generation.[2]

  • Solution Preparation: When dissolving the impurity, add the solvent slowly to the solid to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A common procedure involves an initial cleaning with a detergent solution, followed by a rinse.[2]

  • PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. Inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Disposal Plan

Proper disposal of Tofacitinib impurity waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1][4]
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container labeled for hazardous pharmaceutical waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Final Disposal: All hazardous waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling a this compound, integrating the key safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Verify fume hood function weigh 3. Weigh Impurity (in containment) don_ppe->weigh Enter designated area reconstitute 4. Reconstitute/Handle weigh->reconstitute decontaminate 5. Decontaminate Work Area reconstitute->decontaminate dispose_waste 6. Dispose of Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe In designated doffing area wash_hands 8. Wash Hands doff_ppe->wash_hands

Standard operational workflow for handling this compound.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure.

Spill Response Protocol for this compound spill Spill Occurs evacuate 1. Evacuate Immediate Area & Alert Others spill->evacuate don_ppe 2. Don Spill Response PPE (including respirator) evacuate->don_ppe contain 3. Contain the Spill (use absorbent pads) don_ppe->contain clean 4. Clean & Decontaminate (work from outside in) contain->clean dispose 5. Dispose of all materials as hazardous waste clean->dispose report 6. Report the Incident dispose->report

Emergency spill response workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.